Product packaging for 4-Chloro-1-methyl-1H-indazole(Cat. No.:CAS No. 162502-53-6)

4-Chloro-1-methyl-1H-indazole

Cat. No.: B179961
CAS No.: 162502-53-6
M. Wt: 166.61 g/mol
InChI Key: KTULONOQBDLTCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Chloro-1-methyl-1H-indazole is a functionalized indazole derivative serving as a key synthetic intermediate in medicinal chemistry and drug discovery research. The indazole scaffold is a privileged structure in pharmacology, found in numerous therapeutic agents due to its wide range of biological activities . This specific compound, featuring chloro and methyl substituents, is a valuable building block for the exploration and development of novel bioactive molecules. Its structure is particularly useful for constructing more complex compounds via metal-catalyzed cross-coupling reactions, leveraging the reactive chloro substituent for further functionalization . Researchers utilize this and related indazole derivatives in the synthesis of compounds targeting various kinases and receptors, contributing to the advancement of treatments in areas such as oncology and inflammatory diseases . The structural motif is a core component in several FDA-approved drugs and clinical candidates, underscoring its significance in modern pharmaceutical development . This product is intended for laboratory research purposes only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7ClN2 B179961 4-Chloro-1-methyl-1H-indazole CAS No. 162502-53-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-1-methylindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c1-11-8-4-2-3-7(9)6(8)5-10-11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTULONOQBDLTCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60597906
Record name 4-Chloro-1-methyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60597906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162502-53-6
Record name 4-Chloro-1-methyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60597906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-1-methyl-1H-indazole: Chemical Properties and Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of 4-Chloro-1-methyl-1H-indazole. This document is intended to serve as a valuable resource for professionals in the fields of chemical research and drug development.

Core Chemical Properties

This compound is a halogenated derivative of the indazole scaffold, a bicyclic heterocyclic aromatic organic compound. Its core structure consists of a benzene ring fused to a pyrazole ring. The presence of the chloro and methyl groups at specific positions influences its physicochemical properties and potential biological activity.

PropertyValueSource
Molecular Formula C₈H₇ClN₂[1][2]
Molecular Weight 166.61 g/mol [2]
CAS Number 162502-53-6[2]
Physical Appearance Brown solid[2]
Purity ≥95%[2]

Quantitative data for melting point, boiling point, and solubility are not consistently available in public literature.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) of 4-chloro-1H-indazole: δ 8.18 (d, J = 1 Hz, 1H), 7.33 (d, J = 8 Hz, 1H), 7.31 (t, J = 7 Hz, 1H), 7.17 (dd, J = 7 Hz, 1 Hz, 1H)[1]

  • LCMS (ESI pos) of 4-chloro-1H-indazole: m/e 153 (M + 1)[1]

Experimental Protocols

The synthesis of this compound can be conceptualized as a two-step process: the synthesis of the 4-chloro-1H-indazole precursor followed by its N-methylation.

Synthesis of 4-Chloro-1H-indazole

A detailed protocol for the synthesis of 4-chloro-1H-indazole has been reported and is summarized below.[1]

Materials:

  • 2-methyl-3-chloroaniline

  • Potassium acetate

  • Chloroform

  • Acetic anhydride

  • Isopentyl nitrite

  • Tetrahydrofuran (THF)

  • Lithium hydroxide (LiOH)

  • Ethyl acetate (EtOAc)

  • Water

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a 250 mL round-bottomed flask equipped with a stirrer, combine 2-methyl-3-chloroaniline (9.95 g, 70.6 mmol), potassium acetate (8.3 g, 84.7 mmol), and chloroform (120 mL).

  • Cool the mixture to 0 °C with stirring.

  • Slowly add acetic anhydride (20.0 mL, 212 mmol) dropwise over 2 minutes.

  • Allow the reaction mixture to warm to 25 °C and stir for 1 hour.

  • Heat the reaction to 60 °C and add isopentyl nitrite (18.9 mL, 141 mmol).

  • Stir the reaction mixture at 60 °C overnight.

  • After completion, add water (75 mL) and THF (150 mL) and cool the mixture to 0 °C.

  • Add lithium hydroxide (20.7 g, 494 mmol) and continue stirring at 0 °C for 3 hours.

  • Add water (200 mL) and extract the product with ethyl acetate (300 mL, then 100 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 4-chloro-1H-indazole as an orange solid.[1]

G Synthesis of 4-Chloro-1H-indazole A 2-methyl-3-chloroaniline + Potassium acetate + Chloroform B Cool to 0°C A->B Initial mixture C Add Acetic anhydride B->C D Warm to 25°C, stir 1h C->D E Heat to 60°C D->E F Add Isopentyl nitrite, stir overnight E->F G Quench with H₂O and THF, cool to 0°C F->G Reaction completion H Add LiOH, stir 3h G->H I Aqueous workup and extraction with Ethyl Acetate H->I J 4-Chloro-1H-indazole I->J Final product

A flowchart illustrating the synthesis of 4-Chloro-1H-indazole.
N-Methylation of 4-Chloro-1H-indazole

While a specific protocol for the methylation of 4-chloro-1H-indazole is not detailed in the available literature, general methods for the N-alkylation of indazoles can be adapted. The regioselectivity of the methylation (N1 vs. N2 position) is highly dependent on the reaction conditions.[6]

Materials for N1-Methylation (Thermodynamic Control):

  • 4-chloro-1H-indazole

  • Sodium hydride (NaH)

  • Anhydrous tetrahydrofuran (THF)

  • Methyl iodide or dimethyl sulfate

Procedure for N1-Methylation:

  • To a stirred solution of 4-chloro-1H-indazole in anhydrous THF under an inert atmosphere, add sodium hydride portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

  • Cool the mixture back to 0 °C and add the methylating agent (e.g., methyl iodide) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Extract the product with a suitable organic solvent, wash, dry, and concentrate to obtain the crude product.

  • Purify the crude product by column chromatography to isolate this compound.

G N1-Methylation of 4-Chloro-1H-indazole cluster_0 Reaction Setup cluster_1 Methylation cluster_2 Workup and Purification A 4-Chloro-1H-indazole in anhydrous THF B Add NaH at 0°C A->B C Warm to RT, stir 30 min B->C D Cool to 0°C C->D E Add Methylating Agent D->E F Warm to RT, stir to completion E->F G Quench with aq. NH₄Cl F->G H Extraction and Purification G->H I This compound H->I G Potential CB1 Receptor Signaling Pathway Indazole This compound (Potential Agonist) CB1 CB1 Receptor (GPCR) Indazole->CB1 Binds and Activates G_protein Gi/o Protein CB1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., reduced neurotransmission) PKA->Cellular_Response Modulates G Potential Anticancer Mechanism of Action cluster_0 Cellular Effects Indazole This compound (Potential Anticancer Agent) Kinase Protein Kinase (e.g., FGFR, c-Kit) Indazole->Kinase Inhibits Apoptosis Induction of Apoptosis Indazole->Apoptosis Induces Proliferation Inhibition of Cell Proliferation Indazole->Proliferation Causes Metastasis Inhibition of Migration & Invasion Indazole->Metastasis Causes

References

4-Chloro-1-methyl-1H-indazole molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Chloro-1-methyl-1H-indazole

This technical guide provides comprehensive information on the molecular properties, synthesis, and analysis of this compound, tailored for researchers, scientists, and professionals in the field of drug development.

Core Compound Properties

This compound is a substituted indazole derivative. Indazoles are bicyclic heterocyclic aromatic organic compounds that are of significant interest in medicinal chemistry due to their wide range of biological activities.

Quantitative Data Summary

The fundamental molecular properties of this compound are summarized in the table below for quick reference.

PropertyValueCitations
Molecular Formula C₈H₇ClN₂[1]
Molecular Weight 166.61 g/mol [1]
CAS Number 162502-53-6[1]
Appearance Brown solid[1]

Synthesis Protocols

The synthesis of this compound can be approached through the methylation of its precursor, 4-chloro-1H-indazole. Below are methodologies relevant to the synthesis of the indazole core structure, which can be adapted for the target molecule.

Protocol 1: Synthesis of 4-Chloro-1H-indazole

A common route to 4-chloro-1H-indazole involves the cyclization of a substituted aniline. The following protocol is based on the synthesis from 2-methyl-3-chloroaniline.[1]

Materials:

  • 2-methyl-3-chloroaniline

  • Potassium acetate

  • Chloroform

  • Acetic anhydride

  • Isopentyl nitrite

  • Water

  • Tetrahydrofuran (THF)

  • Lithium hydroxide (LiOH)

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄)

Experimental Procedure:

  • In a 250 mL round-bottomed flask equipped with a stirrer, add 2-methyl-3-chloroaniline (9.95 g, 70.6 mmol), potassium acetate (8.3 g, 84.7 mmol), and chloroform (120 mL).

  • Cool the reaction mixture to 0 °C with stirring.

  • Slowly add acetic anhydride (20.0 mL, 212 mmol) dropwise over 2 minutes.

  • Allow the reaction mixture to warm to 25 °C and stir for 1 hour.

  • Heat the reaction to 60 °C and add isopentyl nitrite (18.9 mL, 141 mmol).

  • Stir the reaction mixture at 60 °C overnight.

  • After completion, add water (75 mL) and THF (150 mL) and cool the mixture to 0 °C.

  • Add lithium hydroxide (20.7 g, 494 mmol) and continue stirring at 0 °C for 3 hours.

  • Add water (200 mL) and extract the product with ethyl acetate (300 mL, then 100 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 4-chloro-1H-indazole as an orange solid.[1]

Protocol 2: Flow Chemistry Synthesis of 1H-Indazoles

Modern synthesis techniques, such as flow chemistry, offer advantages in terms of reaction control, safety, and scalability. A general protocol for the synthesis of 1H-indazoles from substituted 2-fluorobenzaldehydes can be adapted for 4-chloro substituted analogs.[2]

Materials and Equipment:

  • Flow chemistry system with at least two pumps and a heated reactor module

  • T-mixer and residence time unit (coil)

  • Back pressure regulator

  • Substituted 2-fluorobenzaldehyde (e.g., 2-fluoro-5-chlorobenzaldehyde)

  • Methylhydrazine

  • N,N-diisopropylethylamine (DIPEA)

  • N,N-dimethylacetamide (DMA)

Experimental Procedure:

  • Solution Preparation:

    • Solution A: Prepare a 1.0 M solution of the desired 2-fluorobenzaldehyde in DMA.

    • Solution B: Prepare a 1.2 M solution of methylhydrazine and a 1.05 M solution of DIPEA in DMA.

  • System Setup:

    • Assemble the flow reactor with a T-mixer to combine the two reagent streams.

    • Use a heated reactor coil (e.g., 10 mL PFA or stainless steel).

    • Set the back pressure regulator to 10-15 bar.

  • Reaction Execution:

    • Set the reactor temperature to 150 °C.

    • Pump Solution A and Solution B at equal flow rates into the T-mixer and through the heated coil. The total flow rate is adjusted to achieve the desired residence time (e.g., a total flow rate of 1.0 mL/min for a 10-minute residence time in a 10 mL reactor).

  • Work-up and Purification:

    • Collect the reactor output in a flask containing water.

    • Extract the aqueous mixture with an organic solvent such as ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography.[2]

Logical and Experimental Workflows

Visualizing the synthesis process can aid in understanding the sequence of operations. The following diagram illustrates a typical workflow for the synthesis and purification of a substituted indazole.

G cluster_synthesis Synthesis Stage cluster_workup Work-up Stage cluster_purification Purification & Analysis start Starting Materials (e.g., 2-methyl-3-chloroaniline) reaction Chemical Reaction (Cyclization) start->reaction Reagents & Solvents quenching Reaction Quenching reaction->quenching Crude Product extraction Liquid-Liquid Extraction quenching->extraction drying Drying of Organic Phase extraction->drying concentration Solvent Removal (Evaporation) drying->concentration purification Purification (e.g., Column Chromatography) concentration->purification analysis Analysis (NMR, MS, etc.) purification->analysis final_product Pure this compound analysis->final_product

References

An In-Depth Technical Guide to the Physical Properties of 4-Chloro-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-1-methyl-1H-indazole is a substituted indazole derivative of interest in medicinal chemistry and drug discovery. The indazole scaffold is a prevalent motif in a wide array of biologically active compounds. A thorough understanding of the physical properties of this specific analog is crucial for its application in synthesis, formulation, and biological screening. This technical guide provides a summary of the known physical characteristics of this compound, detailed experimental protocols for their determination, and a logical workflow for the characterization of such novel compounds.

Core Physical and Chemical Properties

PropertyValueSource/Reference
Molecular Formula C₈H₇ClN₂--INVALID-LINK--
Molecular Weight 166.61 g/mol --INVALID-LINK--, --INVALID-LINK--
Appearance Brown solid--INVALID-LINK--
Purity ≥95%--INVALID-LINK--
CAS Number 162502-53-6--INVALID-LINK--, --INVALID-LINK--
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available
Vapor Pressure 0.032 hPa at 25.0 °C (Estimated for a related indazole)--INVALID-LINK--

Comparative Data for Related Indazole Compounds:

CompoundMelting Point (°C)Boiling Point (°C)
1H-Indazole146 - 150270 @ 743 mmHg
4-Chloro-1H-imidazole118 - 121Data not available
4-Methyl-1H-indazole110 - 120Data not available
5-Chloro-3-phenyl-1H-indazole109 - 112Data not available
Methyl 6-chloro-1-(4-methoxyphenyl)-1H-indazole-3-carboxylate156 - 158Data not available

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound. While specific spectra are proprietary to chemical suppliers, the expected spectroscopic characteristics can be inferred.

TechniqueExpected Observations
¹H NMR Signals corresponding to the methyl protons and the aromatic protons on the indazole ring system. The chemical shifts and coupling patterns will be indicative of the substitution pattern.
¹³C NMR Resonances for the methyl carbon and the eight carbons of the chloro-indazole core.
Mass Spec (MS) A molecular ion peak corresponding to the molecular weight of the compound (166.61 g/mol ). Fragmentation patterns can provide further structural information.
Infrared (IR) Characteristic absorption bands for C-H, C=C, and C=N stretching and bending vibrations within the aromatic system.

Experimental Protocols

Detailed methodologies for the determination of key physical and spectroscopic properties are provided below. These are generalized protocols that may require optimization based on the specific instrumentation and sample characteristics.

Melting Point Determination

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Methodology:

  • Sample Preparation: A small amount of the crystalline this compound is finely ground and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus is used.

  • Procedure:

    • The capillary tube is placed in the heating block of the apparatus.

    • The sample is heated at a rapid rate to approximately 20°C below the expected melting point.

    • The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.

    • The temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is reported as the melting point.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain detailed information about the molecular structure, including the connectivity and chemical environment of atoms.

Methodology:

  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Data Acquisition:

    • ¹H NMR: A standard proton NMR spectrum is acquired to determine the chemical shifts, integration (relative number of protons), and multiplicity (splitting patterns) of the hydrogen atoms.

    • ¹³C NMR: A proton-decoupled carbon-13 NMR spectrum is acquired to identify the number of unique carbon environments.

    • 2D NMR (Optional): For unambiguous assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish proton-proton and proton-carbon correlations, respectively.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of the compound and to study its fragmentation patterns.

Methodology:

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: A suitable ionization technique is employed, such as Electron Ionization (EI) or Electrospray Ionization (ESI), to generate molecular ions.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The abundance of each ion is measured by a detector, generating a mass spectrum. The peak with the highest m/z value typically corresponds to the molecular ion.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Methodology:

  • Sample Preparation: As a solid, the sample can be prepared as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory. For the KBr pellet method, a small amount of the sample is ground with dry potassium bromide and pressed into a thin, transparent disk.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: The sample is placed in the path of the IR beam, and the transmitted radiation is measured as a function of wavenumber (cm⁻¹). The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups in the molecule.

Experimental Workflow for Compound Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of a novel chemical entity like this compound, a critical process in drug discovery and development.

G cluster_synthesis Synthesis & Purification cluster_physchem Physicochemical Characterization cluster_spectroscopy Spectroscopic Analysis cluster_confirmation Structure Confirmation & Purity Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification MP Melting Point Determination Purification->MP Solubility Solubility Screening Purification->Solubility Appearance Visual Inspection (Color, Form) Purification->Appearance NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR MS Mass Spectrometry (Molecular Weight, Formula) Purification->MS IR IR Spectroscopy (Functional Groups) Purification->IR Purity_Check Purity Assessment MP->Purity_Check Structure Structure Elucidation & Confirmation NMR->Structure MS->Structure IR->Structure Structure->Purity_Check Further_Studies Further_Studies Purity_Check->Further_Studies Proceed to Biological Screening & Further Development

An In-depth Technical Guide to the Solubility and Stability of 4-Chloro-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 4-Chloro-1-methyl-1H-indazole, a key heterocyclic compound with potential applications in pharmaceutical research and development. Due to the limited availability of public data on this specific molecule, this document outlines detailed experimental protocols for determining its physicochemical properties. These protocols are based on established methodologies for analogous small molecules and adhere to international guidelines. The guide includes structured tables for data presentation and visual workflows to facilitate the experimental design for researchers.

Introduction

This compound is a substituted indazole derivative. The indazole scaffold is a prominent feature in many biologically active compounds, exhibiting a wide range of therapeutic activities. Understanding the solubility and stability of this compound is paramount for its advancement in drug discovery and development, as these properties fundamentally influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and storage. This guide serves as a practical resource for scientists to systematically characterize the solubility and stability of this compound.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₇ClN₂-
Molecular Weight 166.61 g/mol [1]
CAS Number 162502-53-6[1]
Appearance Brown solid[2]
Purity ≥95%[2]

Solubility Profile

Table 2: Proposed Solvents for Solubility Determination of this compound

SolventTypeAnticipated Solubility (Placeholder)
Water (pH 7.4)Aqueous< 0.1 mg/mL
0.1 N HCl (pH 1.2)Aqueous0.1 - 1 mg/mL
Phosphate Buffer (pH 6.8)Aqueous< 0.1 mg/mL
MethanolOrganic> 10 mg/mL
EthanolOrganic> 10 mg/mL
Dimethyl Sulfoxide (DMSO)Organic> 50 mg/mL
Acetonitrile (ACN)Organic1 - 10 mg/mL
Dichloromethane (DCM)Organic> 10 mg/mL
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol details the widely accepted shake-flask method for determining the equilibrium solubility of a compound.

3.1.1. Materials

  • This compound

  • Selected solvents (as per Table 2)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Analytical balance

3.1.2. Procedure

  • Add an excess amount of this compound to a glass vial.

  • Add a known volume of the selected solvent to the vial.

  • Seal the vial and place it in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C).

  • Shake the vials for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.

  • After shaking, allow the vials to stand to let the undissolved solid settle.

  • Centrifuge the samples to further separate the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant and filter it using a 0.45 µm syringe filter.

  • Dilute the filtered solution with an appropriate solvent to a concentration within the calibration range of the analytical method.

  • Quantify the concentration of this compound in the diluted sample using a validated HPLC-UV method.

  • Calculate the solubility in mg/mL or µg/mL.

3.1.3. Experimental Workflow

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis prep1 Add excess compound to vial prep2 Add known volume of solvent prep1->prep2 equil1 Seal and shake at constant temperature prep2->equil1 equil2 Allow to settle equil1->equil2 sep1 Centrifuge equil2->sep1 sep2 Filter supernatant (0.45 µm) sep1->sep2 ana1 Dilute filtrate sep2->ana1 ana2 Quantify by HPLC-UV ana1->ana2 end end ana2->end Calculate Solubility

Figure 1: Workflow for Equilibrium Solubility Determination.

Stability Profile

Assessing the stability of this compound under various stress conditions is crucial to understand its degradation pathways and to establish appropriate storage and handling procedures. Forced degradation studies are performed to accelerate the degradation process and identify potential degradation products.

Table 3: Proposed Conditions for Forced Degradation Study of this compound

Stress ConditionReagent/ConditionDuration
Acid Hydrolysis 0.1 N HCl24, 48, 72 hours
Base Hydrolysis 0.1 N NaOH2, 4, 8 hours
Oxidative 3% H₂O₂24, 48, 72 hours
Thermal 60 °C1, 3, 7 days
Photolytic ICH Q1B conditionsAs per guideline
Experimental Protocol: Forced Degradation Study

This protocol is designed in accordance with the ICH Q1A(R2) guideline on stability testing.

4.1.1. Materials

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC grade water, methanol, and acetonitrile

  • Temperature and humidity controlled chambers

  • Photostability chamber

  • HPLC-UV/MS system

4.1.2. Procedure

  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Stress Conditions:

    • Acid/Base Hydrolysis: Add the stock solution to 0.1 N HCl or 0.1 N NaOH and keep at room temperature or elevated temperature (e.g., 60 °C). At specified time points, withdraw samples and neutralize them.

    • Oxidation: Add the stock solution to a solution of 3% H₂O₂ and keep at room temperature.

    • Thermal Degradation: Store the solid compound and a solution of the compound at an elevated temperature (e.g., 60 °C).

    • Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Sample Analysis:

    • Analyze the stressed samples at different time points using a stability-indicating HPLC method.

    • The HPLC method should be capable of separating the parent compound from all degradation products.

    • Use a photodiode array (PDA) detector to check for peak purity.

    • Use a mass spectrometer (MS) to identify the mass of the degradation products to aid in structure elucidation.

  • Data Evaluation:

    • Calculate the percentage degradation of this compound under each stress condition.

    • Determine the retention times and peak areas of the degradation products.

    • Propose potential degradation pathways based on the identified degradation products.

4.1.3. Experimental Workflow

G cluster_stress Apply Stress Conditions cluster_analysis Analysis at Time Points cluster_evaluation Data Evaluation start Prepare Stock Solution of Compound acid Acid Hydrolysis (HCl) start->acid base Base Hydrolysis (NaOH) start->base oxid Oxidation (H2O2) start->oxid therm Thermal (60°C) start->therm photo Photolytic (ICH Q1B) start->photo analyze Stability-Indicating HPLC-UV/MS acid->analyze base->analyze oxid->analyze therm->analyze photo->analyze purity Peak Purity Assessment analyze->purity identification Degradant Identification purity->identification eval1 Calculate % Degradation identification->eval1 eval2 Propose Degradation Pathway eval1->eval2 end end eval2->end Stability Profile

Figure 2: Workflow for Forced Degradation Study.

Conclusion

This technical guide provides a framework for the systematic evaluation of the solubility and stability of this compound. The detailed experimental protocols and workflows are intended to guide researchers in generating the critical data necessary for the continued development of this compound. The characterization of these fundamental properties will enable informed decisions regarding its formulation, storage, and potential as a therapeutic agent.

References

The Diverse Biological Activities of Substituted Indazole Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The indazole scaffold, a bicyclic heteroaromatic system, has emerged as a "privileged structure" in medicinal chemistry due to its presence in numerous compounds with significant therapeutic potential.[1] This versatile core can be readily substituted at various positions, leading to a vast chemical space of derivatives with a wide spectrum of biological activities.[2][3] Several indazole-based drugs have received FDA approval, including the kinase inhibitors Pazopanib and Axitinib for cancer treatment, underscoring the clinical relevance of this heterocyclic motif.[1][4] This in-depth technical guide provides a comprehensive overview of the biological activities of substituted indazole derivatives, with a focus on their anticancer, anti-inflammatory, antimicrobial, and kinase inhibitory properties. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by consolidating quantitative data, detailing key experimental methodologies, and visualizing complex biological pathways.

Quantitative Bioactivity Data of Substituted Indazoles

The biological potency of substituted indazoles is typically quantified by metrics such as the half-maximal inhibitory concentration (IC50), half-maximal effective concentration (EC50), inhibitory constant (Ki), and minimum inhibitory concentration (MIC). The following tables summarize the quantitative data for representative substituted indazole derivatives across various biological targets and assays, facilitating a comparative analysis of their structure-activity relationships (SAR).

Table 1: Anticancer Activity of Substituted Indazole Derivatives
CompoundCancer Cell LineIC50 (µM)Mechanism of Action/TargetReference
2f 4T1 (Breast)0.23 - 1.15Induces apoptosis, increases ROS levels[5]
A549 (Lung)>10[4]
HepG2 (Liver)>10[4]
MCF-7 (Breast)1.15[4]
HCT116 (Colon)4.89[4]
Compound 89 K562 (Leukemia)6.50Bcr-Abl inhibitor[2]
Compound 93 HL60 (Leukemia)0.0083Anti-proliferative[2]
HCT116 (Colon)0.0013[2]
Compound 120 -5.3IDO1 inhibitor[2]
15k HCT-116 (Colon)-HDAC inhibitor[6]
15m HCT-116 (Colon)-HDAC inhibitor[6]
9f HCT116 (Colon)14.3 ± 4.4Anti-proliferative[7]
Compound 1 A2780 (Ovarian)4.21Anti-proliferative[7]
Table 2: Kinase Inhibitory Activity of Substituted Indazole Derivatives
CompoundKinase TargetIC50 (nM)Reference
Pazopanib VEGFR-230[8]
Compound 13g VEGFR-257.9[8]
Compound 13i VEGFR-234.5[8]
Compound 89 Bcr-Abl (wild type)14[2]
Bcr-Abl (T315I mutant)450[2]
15k HDAC12.7[6]
HDAC24.2[6]
HDAC83.6[6]
15m HDAC13.1[6]
HDAC23.6[6]
HDAC83.3[6]
Axitinib VEGFR10.1[9]
VEGFR20.2[9]
VEGFR30.1-0.3[9]
PDGFRβ1.6[9]
c-Kit1.7[9]
C05 PLK4- (% inhibition at 0.5 µM = 87.45%)[9]
Table 3: Anti-inflammatory Activity of Substituted Indazole Derivatives
CompoundAssayIC50 (µM)NotesReference
Indazole Carrageenan-induced paw edema-61.03% inhibition at 100 mg/kg[10]
5-Aminoindazole Carrageenan-induced paw edema-83.09% inhibition at 100 mg/kg[10]
Indazole Cyclooxygenase-2 (COX-2) inhibition-Concentration-dependent inhibition[10]
5-Aminoindazole Cyclooxygenase-2 (COX-2) inhibition-Concentration-dependent inhibition[10]
6-Nitroindazole Cyclooxygenase-2 (COX-2) inhibition-Concentration-dependent inhibition[10]
Compound 18 Cyclooxygenase-2 (COX-2) inhibition-In vitro inhibitory activity[11]
Compound 21 Cyclooxygenase-2 (COX-2) inhibition-In vitro inhibitory activity[11]
Compound 23 Cyclooxygenase-2 (COX-2) inhibition-In vitro inhibitory activity[11]
Compound 26 Cyclooxygenase-2 (COX-2) inhibition-In vitro inhibitory activity[11]
Table 4: Antimicrobial Activity of Substituted Indazole Derivatives
CompoundMicroorganismMIC (µg/mL) or IC50 (µM)Reference
Compound 18 Giardia intestinalisIC50: 12.8 times more active than metronidazole[11]
Compound 18 Candida albicans- (In vitro growth inhibition)[11]
Compound 23 Candida albicans- (In vitro growth inhibition)[11]
Compound 18 Candida glabrata- (In vitro growth inhibition)[11]
Compound 23 Candida glabrata- (In vitro growth inhibition)[11]
5a Xanthomonas campestris- (Excellent inhibitory activity)[12][13]
5b Escherichia coli- (Excellent inhibitory activity)[12][13]
5i Bacillus cereus- (Excellent inhibitory activity)[12][13]
5j Bacillus megaterium- (Excellent inhibitory activity)[12][13]
5a, 5b, 5i, 5j Candida albicans- (Excellent inhibitory activity)[12][13]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following section outlines the key experimental protocols commonly employed to assess the biological activity of substituted indazole derivatives.

In Vitro Antiproliferative Assay (MTT Assay)

This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[1]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the substituted indazole derivatives for a specified duration (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a suitable solvent, such as DMSO or isopropanol.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M), providing insights into the mechanism of antiproliferative activity.[1]

  • Cell Treatment: Cells are treated with the indazole derivative at its IC50 concentration for a defined period.

  • Cell Harvesting and Fixation: Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol.

  • Staining: Fixed cells are washed and stained with a solution containing a fluorescent DNA-intercalating dye, such as propidium iodide (PI), and RNase A.

  • Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in each phase of the cell cycle is determined using appropriate software, revealing any cell cycle arrest induced by the compound.

Apoptosis Assay (Annexin V/PI Staining)

This assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the test compound for a specified time.

  • Staining: Cells are harvested and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

  • Data Analysis: The percentage of apoptotic cells is quantified to assess the compound's ability to induce programmed cell death.

Kinase Inhibition Assay

Various assay formats can be used to measure the inhibitory activity of compounds against specific kinases. A common method is a luminescence-based assay that measures ATP consumption.[9]

  • Reaction Setup: A reaction mixture is prepared containing the target kinase, a suitable substrate, ATP, and the indazole inhibitor at various concentrations in a reaction buffer.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at a controlled temperature for a specific period.

  • ATP Detection: After the kinase reaction, a reagent is added to stop the reaction and measure the amount of remaining ATP. The amount of consumed ATP is proportional to the kinase activity.

  • Luminescence Measurement: The luminescent signal is measured using a luminometer.

  • Data Analysis: The IC50 value is determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the target microorganism is prepared.

  • Serial Dilution: The indazole derivative is serially diluted in a 96-well microtiter plate containing a suitable growth medium.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (temperature, time) for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the biological activity of substituted indazole derivatives.

G General Workflow for Synthesis and Evaluation of Indazole Derivatives cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Starting Materials synthesis Chemical Synthesis (e.g., Cyclization, C-H Amination) start->synthesis purification Purification and Characterization synthesis->purification in_vitro In Vitro Assays (Antiproliferative, Kinase, etc.) purification->in_vitro Substituted Indazole Derivatives in_vivo In Vivo Models (e.g., Xenograft) in_vitro->in_vivo Promising Candidates sar Structure-Activity Relationship (SAR) Analysis in_vitro->sar in_vivo->sar lead_opt Lead Optimization sar->lead_opt lead_opt->synthesis Iterative Design

Caption: General workflow for the synthesis and biological evaluation of substituted indazole derivatives.

G Apoptosis Induction Pathway by Indazole Derivative 2f indazole Indazole Derivative (2f) ros Increased ROS Levels indazole->ros mmp Decreased Mitochondrial Membrane Potential ros->mmp bcl2_family Upregulation of Bax Downregulation of Bcl-2 mmp->bcl2_family caspase3 Upregulation of Cleaved Caspase-3 bcl2_family->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Signaling pathway for apoptosis induction by a substituted indazole derivative.[5]

G VEGFR-2 Signaling Inhibition by Indazole Derivatives vegf VEGF vegfr2 VEGFR-2 vegf->vegfr2 dimerization Receptor Dimerization & Autophosphorylation vegfr2->dimerization indazole Indazole-based Inhibitor (e.g., Pazopanib) indazole->dimerization downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) dimerization->downstream cellular_response Angiogenesis, Proliferation, Metastasis downstream->cellular_response

Caption: Mechanism of action for indazole-based VEGFR-2 kinase inhibitors.[8]

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Potential Therapeutic Targets of Indazole Compounds

The indazole scaffold is a privileged bicyclic heterocyclic system that has garnered significant attention in medicinal chemistry due to its broad spectrum of pharmacological activities. Its structural versatility has led to the development of numerous derivatives targeting a wide array of biological molecules, making it a cornerstone for the discovery of novel therapeutic agents. This technical guide provides a comprehensive overview of the key therapeutic targets of indazole compounds, presenting quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows to support further research and drug development.

Protein Kinase Inhibition

Indazole derivatives have emerged as a prominent class of protein kinase inhibitors, with several compounds approved for clinical use. These agents target both tyrosine kinases and serine/threonine kinases, which are crucial regulators of cellular processes often dysregulated in cancer and other diseases.

Tyrosine Kinase Inhibitors

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Fibroblast Growth Factor Receptor (FGFR) are key targets in angiogenesis, the process of new blood vessel formation, which is essential for tumor growth and metastasis. Indazole-based compounds, such as the FDA-approved drugs Axitinib and Pazopanib, are potent inhibitors of these receptor tyrosine kinases.[1][2][3][4]

G cluster_membrane Cell Membrane VEGFR-2 VEGFR-2 Dimerization & Autophosphorylation Dimerization & Autophosphorylation VEGFR-2->Dimerization & Autophosphorylation Activates VEGF VEGF VEGF->VEGFR-2 Binds to Indazole Compound Indazole Compound Indazole Compound->VEGFR-2 Inhibits ATP Binding PLCγ PLCγ Dimerization & Autophosphorylation->PLCγ Phosphorylates PI3K PI3K Dimerization & Autophosphorylation->PI3K Activates Ras/Raf/MEK/ERK Ras/Raf/MEK/ERK Dimerization & Autophosphorylation->Ras/Raf/MEK/ERK Activates DAG DAG PLCγ->DAG Generates IP3 IP3 PLCγ->IP3 Generates PKC PKC DAG->PKC Activates Ca2+ Release Ca2+ Release IP3->Ca2+ Release Induces Akt Akt PI3K->Akt Activates Cell Survival Cell Survival Akt->Cell Survival Promotes Gene Expression Gene Expression Ras/Raf/MEK/ERK->Gene Expression Regulates Cell Proliferation, Migration, Angiogenesis Cell Proliferation, Migration, Angiogenesis Gene Expression->Cell Proliferation, Migration, Angiogenesis

Quantitative Data: Indazole Derivatives as Tyrosine Kinase Inhibitors

Compound/DrugTarget KinaseIC50Reference
AxitinibVEGFR-20.2 nM[1]
PazopanibVEGFR-230 nM[2]
LinifanibVEGFR-24 nM[1]
Compound 22FGFR-10.3 µM[1]
Compound 22FGFR-20.8 µM[1]
Compound 22FGFR-34.5 µM[1]
Compound 30VEGFR-21.24 nM[5]
Serine/Threonine Kinase Inhibitors

Indazole scaffolds have been successfully utilized to develop inhibitors of serine/threonine kinases, such as Aurora kinases, which are essential for cell cycle regulation and are often overexpressed in tumors.[1] Additionally, indazole derivatives have shown inhibitory activity against Glycogen Synthase Kinase 3 (GSK-3) and c-Jun N-terminal kinases (JNKs), which are implicated in neurodegenerative disorders like Alzheimer's and Parkinson's disease.[6][7][8][9]

Quantitative Data: Indazole Derivatives as Serine/Threonine Kinase Inhibitors

CompoundTarget KinaseIC50Reference
Compound 52aAurora Kinase13 µM[1]
Compound 25cJNK385.21 nM[9]
Experimental Protocol: Kinase Inhibition Assay

A common method to determine the inhibitory activity of a compound against a specific kinase is the in vitro kinase assay.

G Start Start Prepare Assay Plate Prepare Assay Plate Start->Prepare Assay Plate Add Kinase, Substrate, and ATP Add Kinase, Substrate, and ATP Prepare Assay Plate->Add Kinase, Substrate, and ATP Add Indazole Compound (Test) Add Indazole Compound (Test) Add Kinase, Substrate, and ATP->Add Indazole Compound (Test) Add Vehicle (Control) Add Vehicle (Control) Add Kinase, Substrate, and ATP->Add Vehicle (Control) Incubate Incubate Add Indazole Compound (Test)->Incubate Add Vehicle (Control)->Incubate Stop Reaction Stop Reaction Incubate->Stop Reaction Measure Signal (e.g., Luminescence, Fluorescence) Measure Signal (e.g., Luminescence, Fluorescence) Stop Reaction->Measure Signal (e.g., Luminescence, Fluorescence) Data Analysis (IC50 Calculation) Data Analysis (IC50 Calculation) Measure Signal (e.g., Luminescence, Fluorescence)->Data Analysis (IC50 Calculation) End End Data Analysis (IC50 Calculation)->End

Methodology:

  • Reagents: Recombinant kinase, specific substrate peptide, ATP, assay buffer, and the indazole test compound.

  • Procedure: The kinase, substrate, and ATP are added to the wells of a microplate. The indazole compound is then added in a range of concentrations.

  • Incubation: The plate is incubated at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Detection: A detection reagent is added to measure the amount of phosphorylated substrate or the remaining ATP. The signal, often luminescence or fluorescence, is read using a plate reader.

  • Data Analysis: The percentage of kinase activity is plotted against the compound concentration, and the IC50 value is calculated using a suitable curve-fitting model.

Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and the mitotic spindle, making them a key target for anticancer drugs. A number of indazole derivatives have been identified as microtubule-targeting agents that bind to the colchicine site on β-tubulin.[10][11][12][13] This binding inhibits tubulin polymerization, leading to the disruption of the microtubule network, cell cycle arrest in the G2/M phase, and ultimately, apoptosis.[10][11]

G αβ-Tubulin Dimers αβ-Tubulin Dimers Microtubule Polymerization Microtubule Polymerization αβ-Tubulin Dimers->Microtubule Polymerization Indazole Compound Indazole Compound Indazole Compound->αβ-Tubulin Dimers Binds to Colchicine Site Functional Microtubule Functional Microtubule Microtubule Polymerization->Functional Microtubule G2/M Arrest & Apoptosis G2/M Arrest & Apoptosis Microtubule Polymerization->G2/M Arrest & Apoptosis Disrupted Mitotic Spindle Formation Mitotic Spindle Formation Functional Microtubule->Mitotic Spindle Formation Cell Division Cell Division Mitotic Spindle Formation->Cell Division

Quantitative Data: Antiproliferative Activity of Indazole-Based Tubulin Inhibitors

CompoundCell LineIC50Reference
3cHCT116 (Colon)Low nanomolar[10]
3fHCT116 (Colon)Low nanomolar[10]
12bA2780S (Ovarian)6.2 nM[14]
12bA2780/T (Paclitaxel-Resistant)9.7 nM[14]
6 and 7Various0.6 - 0.9 nM[12]
Experimental Protocol: Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to measure the cytotoxicity of a compound.

Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the indazole compound for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the MTT into a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.[11]

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are enzymes that play a critical role in the epigenetic regulation of gene expression by removing acetyl groups from histones. Their aberrant activity is linked to the development of cancer. Indazole-based compounds have been developed as potent HDAC inhibitors.[15][16] For example, novel N-hydroxypropenamides bearing indazole moieties have shown potent HDAC inhibitory and cytotoxic activities.[15]

Quantitative Data: Indazole-Based HDAC Inhibitors

CompoundTarget/Cell LineIC50 / GI50Reference
5a-f, 7a-fVarious Cancer Cell Lines0.126 to 3.750 µM[15]
5jHDAC61.8 ± 0.3 nM[16]
5jHCT116 cells3.1 ± 0.6 µM (GI50)[16]
Experimental Protocol: In Vitro HDAC Inhibition Assay

Methodology:

  • Reagents: Recombinant HDAC enzyme, acetylated substrate (e.g., a fluorogenic peptide), and the indazole test compound.

  • Procedure: The HDAC enzyme is incubated with the test compound at various concentrations.

  • Substrate Addition: The acetylated substrate is added to initiate the enzymatic reaction.

  • Development: After incubation, a developer solution is added to stop the reaction and generate a fluorescent signal from the deacetylated substrate.

  • Fluorescence Measurement: The fluorescence is measured using a microplate reader. The signal intensity is inversely proportional to the HDAC activity.

  • Data Analysis: The percentage of inhibition is calculated, and the IC50 value is determined.

Anti-inflammatory Activity

Indazole derivatives have demonstrated significant anti-inflammatory properties. Their mechanism of action involves the inhibition of key inflammatory mediators such as cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β).[17][18]

Quantitative Data: Anti-inflammatory Activity of Indazole Derivatives

CompoundTargetIC50Reference
IndazoleCOX-25.10 µM[19]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to screen for the acute anti-inflammatory activity of compounds.[17][18]

Methodology:

  • Animal Model: Wistar rats are typically used.

  • Compound Administration: The indazole compound or a reference drug (e.g., diclofenac) is administered orally or intraperitoneally.

  • Induction of Inflammation: After a set time (e.g., 30 minutes), a solution of carrageenan is injected into the sub-plantar region of the rat's hind paw to induce localized inflammation and edema.

  • Measurement of Edema: The paw volume is measured at various time points after the carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated for the treated groups compared to the control group.

Other Therapeutic Targets

The therapeutic potential of indazole compounds extends to other areas, including neurodegenerative diseases and infectious diseases.

  • Neurodegenerative Disorders: Indazole derivatives are being explored for the treatment of conditions like Parkinson's and Alzheimer's disease by targeting enzymes such as monoamine oxidase (MAO), leucine-rich repeat kinase 2 (LRRK2), and glutaminyl cyclase (QC).[6][7][8][20][21]

  • Antimicrobial Activity: Certain indazole derivatives have shown efficacy against various pathogens, including protozoa, bacteria, and fungi.[22][23]

Conclusion

The indazole scaffold is a remarkably versatile platform for the development of novel therapeutic agents with a wide range of biological targets. The extensive research into indazole derivatives has led to a deep understanding of their structure-activity relationships and mechanisms of action. This guide provides a foundational overview of the key therapeutic targets, supported by quantitative data and experimental methodologies, to aid researchers and drug development professionals in their pursuit of new and effective treatments for a multitude of diseases. The continued exploration of this privileged scaffold holds immense promise for the future of medicine.

References

Unraveling the Therapeutic Potential of 4-Chloro-1-methyl-1H-indazole: A Mechanistic Overview Based on Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential mechanism of action of 4-Chloro-1-methyl-1H-indazole, a substituted indazole of interest in medicinal chemistry. Direct research on the specific biological targets and signaling pathways of this compound is limited in publicly available literature. Therefore, this document extrapolates potential mechanisms by examining the established activities of structurally similar 4-chloro-1H-indazole and N1-methylated indazole derivatives. The indazole scaffold is a well-established pharmacophore, with numerous derivatives exhibiting potent inhibitory activity against a range of biological targets, primarily protein kinases. This guide will delve into the known targets of related compounds, summarize key quantitative data, and provide detailed experimental protocols for relevant assays, offering a foundational resource for researchers investigating this and similar molecules.

Introduction to the Indazole Scaffold

The 1H-indazole core, a bicyclic aromatic heterocycle, is a privileged structure in drug discovery, forming the backbone of numerous clinically approved and investigational drugs. Its versatile structure allows for substitutions at various positions, leading to a wide array of pharmacological activities. Derivatives of indazole have been extensively explored as inhibitors of protein kinases, enzymes involved in cancer and inflammatory signaling, and as antagonists for various receptors. The addition of a methyl group at the N1 position and a chlorine atom at the C4 position, as in this compound, is expected to modulate the compound's physicochemical properties and target interactions.

Potential Mechanisms of Action and Biological Targets

Based on the activities of structurally related indazole derivatives, this compound may exert its biological effects through one or more of the following mechanisms:

Protein Kinase Inhibition

A significant number of indazole derivatives function as ATP-competitive inhibitors of protein kinases, which are crucial regulators of cellular processes such as proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many diseases, including cancer.

One notable example is a complex urea derivative containing a 1-(4-chloroindazole) moiety, which has been identified as a multi-kinase inhibitor. This compound demonstrates potent inhibition of c-Kit, Platelet-Derived Growth Factor Receptor Beta (PDGFRβ), and FMS-like Tyrosine Kinase 3 (FLT3), all of which are key drivers in various cancers.[1]

Table 1: Kinase Inhibition Profile of a 1-(4-Chloroindazole)-Containing Derivative [1]

Target KinaseBinding Affinity (Kd, nM)
c-Kit68.5 ± 9.5
PDGFRβ140 ± 0
FLT3375 ± 15.3

This suggests that this compound could potentially target a similar spectrum of kinases. The N1-methylation might influence the orientation of the molecule within the ATP-binding pocket, potentially altering its selectivity and potency.

Below is a generalized signaling pathway illustrating the role of receptor tyrosine kinases like c-Kit, PDGFRβ, and FLT3, which are potential targets for indazole-based inhibitors.

Receptor_Tyrosine_Kinase_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., c-Kit, PDGFRβ, FLT3) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Gene_Expression Gene Expression (Proliferation, Survival) mTOR->Gene_Expression Indazole_Inhibitor This compound (Hypothesized Inhibitor) Indazole_Inhibitor->RTK Transcription_Factors->Gene_Expression

Hypothesized inhibition of receptor tyrosine kinase signaling.
Other Potential Targets

Indazole derivatives have been reported to inhibit other enzymes and modulate various signaling pathways:

  • Fibroblast Growth Factor Receptors (FGFRs): Several 1H-indazole derivatives have shown inhibitory activity against FGFRs.[1]

  • Extracellular signal-regulated kinases (ERK1/2): N1-substituted indazole amides have been identified as potent ERK1/2 inhibitors.[1]

  • Indoleamine 2,3-dioxygenase 1 (IDO1): 3-substituted 1H-indazoles can inhibit the IDO1 enzyme, which is involved in immune evasion in cancer.[1]

  • Programmed cell death-1 (PD-1)/Programmed death-ligand 1 (PD-L1) Interaction: Certain 4-phenyl-1H-indazole derivatives have been shown to inhibit the PD-1/PD-L1 interaction, a key immune checkpoint.[2]

  • Mitogen-activated protein kinase 1 (MAPK1): Indazole-sulfonamide compounds have shown potential as MAPK1 inhibitors.[3]

Experimental Protocols

To investigate the mechanism of action of this compound, a series of in vitro assays can be employed. The following are detailed methodologies for key experiments based on studies of related compounds.

Kinase Binding Assay (e.g., KINOMEscan™)

This assay is used to determine the binding affinity of the test compound against a large panel of kinases.

Methodology:

  • Compound Preparation: Dissolve this compound in DMSO to a stock concentration of 10 mM.

  • Assay Principle: The assay is based on a competition binding format. An active site-directed ligand is immobilized on a solid support. The kinase of interest is incubated with the immobilized ligand and the test compound. The amount of kinase bound to the solid support is then quantified.

  • Procedure: a. A panel of human kinases is used. b. The test compound is incubated with the kinases and the ligand-coated beads. c. The amount of kinase bound to the beads is measured using quantitative PCR of a DNA tag conjugated to the kinase. d. The binding affinity (Kd) is calculated based on the displacement of a known tracer ligand.

  • Data Analysis: The results are typically reported as the percentage of the kinase that remains bound to the beads in the presence of the test compound, from which the Kd can be derived.

In Vitro Kinase Activity Assay (e.g., ADP-Glo™ Kinase Assay)

This assay measures the enzymatic activity of a kinase and the inhibitory effect of the test compound.

Methodology:

  • Reagents: Kinase, substrate, ATP, and ADP-Glo™ reagents.

  • Procedure: a. Add the kinase, substrate, and varying concentrations of this compound to the wells of a 384-well plate. b. Initiate the kinase reaction by adding ATP. c. Incubate at room temperature for a specified time (e.g., 60 minutes). d. Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. e. Convert the ADP generated by the kinase reaction to ATP by adding the Kinase Detection Reagent. f. Measure the luminescence, which is proportional to the amount of ADP produced and thus the kinase activity.

  • Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Kinase_Activity_Assay_Workflow Start Start Prepare_Reagents Prepare Kinase, Substrate, and Test Compound Dilutions Start->Prepare_Reagents Add_to_Plate Add Reagents and Compound to Assay Plate Prepare_Reagents->Add_to_Plate Initiate_Reaction Initiate Reaction with ATP Add_to_Plate->Initiate_Reaction Incubate Incubate at Room Temperature Initiate_Reaction->Incubate Stop_Reaction Stop Reaction and Deplete ATP (ADP-Glo™ Reagent) Incubate->Stop_Reaction Generate_Signal Convert ADP to ATP and Generate Luminescent Signal Stop_Reaction->Generate_Signal Measure_Luminescence Measure Luminescence Generate_Signal->Measure_Luminescence Analyze_Data Analyze Data (IC50 determination) Measure_Luminescence->Analyze_Data End End Analyze_Data->End

Workflow for an in vitro kinase activity assay.
Cell-Based Proliferation Assay (e.g., MTT Assay)

This assay assesses the effect of the compound on the proliferation of cancer cell lines.

Methodology:

  • Cell Culture: Culture cancer cell lines known to be dependent on the kinases of interest in a 96-well plate.

  • Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Conclusion and Future Directions

While direct experimental evidence for the mechanism of action of this compound is currently lacking in the scientific literature, the extensive research on structurally related indazole derivatives provides a strong foundation for hypothesizing its potential biological activities. The most probable mechanism of action is through the inhibition of protein kinases, given the prevalence of this activity within the indazole chemical class.

Future research should focus on a systematic evaluation of this compound against a broad panel of kinases to identify its primary targets. Subsequent cell-based assays using relevant cancer cell lines will be crucial to validate these findings and elucidate the downstream signaling pathways affected by the compound. Further studies, including in vivo efficacy and pharmacokinetic profiling, will be necessary to fully understand its therapeutic potential. This technical guide serves as a starting point for these investigations, providing the necessary context and experimental frameworks to explore the pharmacological profile of this promising compound.

References

The Synthesis, History, and Significance of 4-Chloro-1-methyl-1H-indazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-1-methyl-1H-indazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. While specific historical records of its initial discovery are not prominent in peer-reviewed literature, its importance is underscored by its role as a key synthetic intermediate. This document details the synthetic pathways leading to this compound, including a thorough examination of the preparation of its precursor, 4-chloro-1H-indazole, and the subsequent regioselective N-methylation. Experimental protocols, quantitative data, and workflow visualizations are provided to support researchers in the synthesis and application of this compound.

Introduction: The Indazole Scaffold

Indazoles are bicyclic heterocyclic aromatic compounds composed of a benzene ring fused to a pyrazole ring. First synthesized by Emil Fischer in the 1880s, the indazole scaffold has become a "privileged structure" in medicinal chemistry due to its presence in a multitude of biologically active molecules. The diverse pharmacological activities exhibited by indazole derivatives include anti-inflammatory, antimicrobial, and potent anti-cancer properties. The substitution pattern on the indazole core is a critical determinant of its biological activity, making the synthesis of specific isomers, such as this compound, a key focus in the development of novel therapeutics.

While a specific "discovery" paper for this compound is not readily identifiable, its registration under CAS number 162502-53-6 marks its formal entry into the chemical literature. Its primary role appears to be that of a crucial building block in the synthesis of more complex molecules for drug discovery and development.

Synthesis of this compound

The synthesis of this compound is typically achieved in a two-step process:

  • Synthesis of the precursor: 4-chloro-1H-indazole.

  • N-methylation: of 4-chloro-1H-indazole to yield the final product.

Step 1: Synthesis of 4-Chloro-1H-indazole

A common and effective method for the synthesis of 4-chloro-1H-indazole starts from 2-methyl-3-chloroaniline.[1] An improved preparation has also been reported, highlighting its significance as a synthetic intermediate.

  • Materials:

    • 2-methyl-3-chloroaniline

    • Potassium acetate

    • Chloroform

    • Acetic anhydride

    • Isopentyl nitrite

    • Lithium hydroxide (LiOH)

    • Tetrahydrofuran (THF)

    • Ethyl acetate (EtOAc)

    • Water

    • Anhydrous magnesium sulfate (MgSO4)

  • Procedure:

    • In a 250 mL round-bottomed flask equipped with a stirrer, add 2-methyl-3-chloroaniline (8.4 mL, 9.95 g, 70.6 mmol), potassium acetate (8.3 g, 84.7 mmol), and chloroform (120 mL).

    • Cool the reaction mixture to 0 °C with stirring.

    • Slowly add acetic anhydride (20.0 mL, 212 mmol) dropwise over 2 minutes to the cooled mixture.

    • Gradually warm the reaction mixture to 25 °C and stir continuously for 1 hour.

    • Heat the reaction system to 60 °C and add isopentyl nitrite (18.9 mL, 141 mmol).

    • Stir the reaction mixture at 60 °C overnight.

    • After the reaction is complete, add water (75 mL) and THF (150 mL) and cool the mixture to 0 °C.

    • Add lithium hydroxide (20.7 g, 494 mmol) and continue to stir at 0 °C for 3 hours.

    • Add water (200 mL) and perform an extraction with ethyl acetate (300 mL, followed by 100 mL).

    • Combine the organic phases, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 4-chloro-1H-indazole.

  • Yield and Characterization:

    • Yield: 11.07 g (100%)

    • Appearance: Orange solid

    • 1H NMR (400 MHz, CDCl3): δ 8.18 (d, J = 1 Hz, 1H), 7.33 (d, J = 8 Hz, 1H), 7.31 (t, J = 7 Hz, 1H), 7.17 (dd, J = 7 Hz, 1 Hz, 1H)[1]

    • LCMS (ESI pos): m/e 153 (M + 1)[1]

Synthesis Workflow for 4-chloro-1H-indazole

G cluster_0 Step 1: Acetylation and Nitrosation cluster_1 Step 2: Hydrolysis and Workup A 2-methyl-3-chloroaniline + Potassium acetate + Chloroform B Add Acetic anhydride at 0°C A->B C Warm to 25°C, stir for 1h B->C D Heat to 60°C, add Isopentyl nitrite C->D E Stir overnight at 60°C D->E F Add Water and THF, cool to 0°C E->F G Add LiOH, stir for 3h at 0°C F->G H Aqueous Workup and Extraction with EtOAc G->H I Drying and Concentration H->I J J I->J 4-chloro-1H-indazole

A schematic overview of the synthesis of 4-chloro-1H-indazole.
Step 2: N-Methylation of 4-Chloro-1H-indazole

The N-alkylation of indazoles can lead to a mixture of N-1 and N-2 isomers. The regioselectivity of this reaction is influenced by factors such as the choice of base, solvent, and the electronic and steric properties of the substituents on the indazole ring. For the synthesis of the N-1 methylated product, which is often the thermodynamically favored isomer, conditions that promote equilibration are typically employed. A common method involves the use of a strong, non-nucleophilic base in an aprotic solvent.

This protocol is adapted from established methods for the N-alkylation of similar indazole scaffolds.

  • Materials:

    • 4-chloro-1H-indazole

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • Anhydrous Tetrahydrofuran (THF)

    • Methyl iodide (CH3I)

    • Saturated aqueous ammonium chloride (NH4Cl) solution

    • Ethyl acetate (EtOAc)

    • Brine

    • Anhydrous sodium sulfate (Na2SO4)

  • Procedure:

    • To a dry, nitrogen-flushed round-bottom flask, add 4-chloro-1H-indazole (1.0 eq).

    • Dissolve the starting material in anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

    • Allow the mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.

    • Slowly add methyl iodide (1.1 eq) to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

    • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to isolate this compound.

N-Methylation Workflow

G A 4-chloro-1H-indazole in Anhydrous THF B Cool to 0°C A->B C Add NaH, stir for 30 min B->C D Add Methyl Iodide at 0°C C->D E Warm to RT, stir until completion D->E F Quench with aq. NH4Cl E->F G Extraction and Purification F->G H This compound G->H

General workflow for the N-methylation of 4-chloro-1H-indazole.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of the precursor, 4-chloro-1H-indazole.

Reactant/ProductMolecular FormulaMolecular Weight ( g/mol )Molar EquivalentAmount
2-methyl-3-chloroanilineC7H8ClN141.601.070.6 mmol
Potassium acetateC2H3KO298.141.284.7 mmol
Acetic anhydrideC4H6O3102.093.0212 mmol
Isopentyl nitriteC5H11NO2117.152.0141 mmol
Lithium hydroxideLiOH23.957.0494 mmol
4-chloro-1H-indazole C7H5ClN2 152.58 - 11.07 g (100% yield)

Biological Significance and Applications

While specific biological activity data for this compound is not extensively reported in dedicated studies, the broader class of indazole derivatives is of significant interest in drug discovery. Indazole-containing compounds have been investigated for a wide range of therapeutic applications, including:

  • Oncology: As inhibitors of various kinases.

  • Anti-inflammatory agents.

  • Antimicrobial agents.

  • Neurological disorders.

The chloro and methyl substitutions on the indazole ring of this compound can significantly influence its physicochemical properties, such as lipophilicity and metabolic stability, and its binding affinity to biological targets. Therefore, this compound serves as a valuable scaffold for the synthesis of libraries of potential drug candidates.

Conclusion

This compound is a synthetically accessible and important intermediate for the development of novel indazole-based compounds with potential therapeutic applications. This guide provides a detailed overview of its synthesis, including robust experimental protocols and a discussion of the chemical principles governing its formation. While the specific history of its discovery is not well-documented, its continued use in medicinal chemistry research highlights its value to the scientific community. The provided workflows and data are intended to facilitate further research and application of this versatile molecule.

References

Structural Analogs of 4-Chloro-1-methyl-1H-indazole: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analogs of 4-chloro-1-methyl-1H-indazole, a core scaffold of significant interest in medicinal chemistry. The indazole nucleus, a bioisostere of indole, is a privileged structure found in numerous pharmacologically active compounds, including several clinically approved drugs.[1][2][3] Derivatives of this scaffold have shown a remarkable breadth of biological activities, including antitumor, anti-inflammatory, and antibacterial properties.[1][2][4]

This document details the synthesis, structure-activity relationships (SAR), and biological evaluation of analogs based on the substituted 1H-indazole core, with a particular focus on modifications at the 4-position. It provides detailed experimental protocols for key biological assays and visualizes critical signaling pathways and experimental workflows to support drug discovery and development efforts.

Structure-Activity Relationship of 4-Substituted Indazole Analogs

The substitution pattern on the indazole ring plays a critical role in determining the pharmacological activity and selectivity of its derivatives. The 4-position, in particular, has been a key site for modification to optimize potency and pharmacokinetic properties. A study on indazole arylsulfonamides as allosteric antagonists of the CC-Chemokine Receptor 4 (CCR4) provides valuable insights into the SAR at this position.[5][6]

Quantitative Analysis of CCR4 Antagonist Activity

The following table summarizes the antagonist potency (pIC50) of various 4-substituted 3-amino-1H-indazole derivatives against the human CCR4 receptor. The data is derived from a competitive radioligand binding assay.

Compound ID4-Position Substituent (R)pIC50 (hCCR4)
1 -OCH₃7.1
2 -OH7.0
3 -Cl6.6
4 -F6.5
5 -CH₃6.2

Data sourced from J. Med. Chem. 2013, 56, 15, 5945–5955.[5][6]

The SAR data indicates that electron-donating groups containing oxygen, such as methoxy (-OCH₃) and hydroxyl (-OH), are the most potent substituents at the C4 position for CCR4 antagonism.[5][6] Halogen substituents, like chloro (-Cl) and fluoro (-F), result in a moderate decrease in potency. The least potent analog in this series contains a methyl (-CH₃) group, suggesting that small, electron-donating, or hydrogen-bond-accepting groups are preferred at this position for this specific target.

Experimental Protocols

Detailed and reproducible experimental methodologies are crucial for the evaluation of novel chemical entities. The following sections provide protocols for the synthesis of 4-substituted indazole precursors and key biological assays for their characterization as CCR4 antagonists.

Synthesis of 4-Substituted-3-amino-1H-indazoles

A general synthetic route to key 4-substituted 3-amino-1H-indazole intermediates is outlined below. This procedure can be adapted for various substituents at the 4-position.

General Procedure:

  • Starting Material: Begin with the appropriately substituted 2-fluorobenzonitrile derivative (e.g., 2-fluoro-3-methoxybenzonitrile for the 4-methoxy analog).

  • Cyclization: A mixture of the substituted 2-fluorobenzonitrile (1 equivalent) and hydrazine hydrate (10-15 equivalents) in n-butanol is heated at reflux for 12-24 hours.

  • Work-up: After cooling to room temperature, the reaction mixture is concentrated under reduced pressure. The resulting residue is triturated with a suitable solvent (e.g., diethyl ether or a mixture of ethyl acetate and hexanes) to precipitate the product.

  • Purification: The crude product is collected by filtration, washed with the trituration solvent, and dried under vacuum to yield the desired 4-substituted-3-amino-1H-indazole. The purity can be assessed by NMR and LC-MS, and further purification can be performed by column chromatography if necessary.[5]

G cluster_0 Synthesis of 4-Substituted-3-amino-1H-indazoles Start Substituted 2-Fluorobenzonitrile Reagents Hydrazine Hydrate n-Butanol (Solvent) Start->Reagents Add Reaction Reflux (12-24h) Reagents->Reaction Heat Workup Concentration & Trituration Reaction->Workup Cool Purification Filtration & Drying Workup->Purification End 4-Substituted 3-amino-1H-indazole Purification->End

Synthetic workflow for 4-substituted-3-amino-1H-indazoles.

CCR4 Radioligand Binding Assay

This assay is used to determine the binding affinity of test compounds to the human CCR4 receptor by measuring the displacement of a radiolabeled ligand.

Materials:

  • Membrane Preparation: Membranes from CHO or HEK293 cells stably expressing human CCR4.

  • Radioligand: [¹²⁵I]-CCL17 or [¹²⁵I]-CCL22.

  • Assay Buffer: 25 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% BSA, pH 7.4.

  • Non-specific Binding (NSB) Control: A high concentration (e.g., 1 µM) of a known, unlabeled CCR4 antagonist.

  • Test Compounds: Serial dilutions of the indazole analogs.

  • Scintillation Plate and Counter: 96-well plate and a microplate scintillation counter.

Protocol:

  • Reaction Setup: In a 96-well plate, add assay buffer, the cell membrane preparation (5-10 µg protein per well), and the radioligand at a concentration near its Kd (e.g., 50 pM).

  • Compound Addition: Add serial dilutions of the test compounds to the wells. For total binding, add vehicle. For NSB, add the NSB control compound.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the NSB counts from the total binding counts. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 value from the resulting sigmoidal dose-response curve and convert it to a Ki value using the Cheng-Prusoff equation.

Chemotaxis (Transwell Migration) Assay

This functional assay measures the ability of a CCR4 antagonist to block the migration of cells towards a chemokine gradient.

Materials:

  • Cells: CCR4-expressing cells, such as human T-lymphocytes or a suitable cell line (e.g., HUT78).

  • Chemokine: Human CCL17 or CCL22.

  • Assay Medium: RPMI 1640 with 0.5% BSA.

  • Transwell Plate: 24-well plate with inserts containing a polycarbonate membrane (typically 5 µm pore size).

  • Detection Reagent: A cell viability/quantification reagent (e.g., Calcein-AM or CellTiter-Glo®).

Protocol:

  • Cell Preparation: Resuspend CCR4-expressing cells in assay medium. Pre-incubate the cells with various concentrations of the antagonist or vehicle control for 30-60 minutes at 37°C.

  • Assay Setup: Add assay medium containing the chemokine (e.g., 10 nM CCL22) to the lower chambers of the Transwell plate.

  • Cell Addition: Add the pre-incubated cell suspension to the upper chamber (the Transwell insert).

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator to allow for cell migration through the membrane.

  • Quantification: Quantify the number of cells that have migrated to the lower chamber. This can be done by lysing the cells and using a detection reagent or by direct cell counting using a flow cytometer.

  • Data Analysis: Calculate the percentage of inhibition of migration for each antagonist concentration relative to the vehicle control. Determine the IC50 value from the resulting dose-response curve.

Signaling Pathways and Workflows

Visualizing the complex biological pathways and experimental processes is essential for understanding the mechanism of action and the drug discovery workflow.

CCR4 Signaling Pathway

Upon binding of its cognate ligands (CCL17 or CCL22), CCR4 initiates downstream signaling through two primary pathways: a G protein-dependent pathway and a β-arrestin-dependent pathway. Both pathways ultimately contribute to cellular responses such as chemotaxis. Antagonists block the initiation of these cascades by preventing ligand binding.

cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm CCR4 CCR4 G_protein Gαi | Gβγ CCR4->G_protein Activates b_arrestin β-Arrestin CCR4->b_arrestin Recruits Ligand CCL17 / CCL22 Ligand->CCR4 Binds & Activates Antagonist Indazole Analog Antagonist->CCR4 Binds & Blocks PI3K PI3K G_protein->PI3K Gβγ activates MAPK MAPK (p38, ROCK) b_arrestin->MAPK Akt Akt PI3K->Akt Chemotaxis Chemotaxis (Cell Migration) Akt->Chemotaxis MAPK->Chemotaxis

CCR4 signaling cascade leading to chemotaxis.

Drug Discovery and Evaluation Workflow

The process of identifying and characterizing novel indazole-based inhibitors involves a logical sequence of synthesis, screening, and detailed biological evaluation.

cluster_workflow Discovery Workflow for 4-Substituted Indazole Analogs start Design Analogs (Vary 4-Position) synthesis Chemical Synthesis start->synthesis purification Purification & Characterization (NMR, MS) synthesis->purification primary_screen Primary Screen (e.g., Radioligand Binding) purification->primary_screen hit_id Hit Identification (IC50 < Threshold) primary_screen->hit_id hit_id->start Inactive secondary_assay Functional Assay (e.g., Chemotaxis) hit_id->secondary_assay Potent Hits sar_analysis SAR Analysis secondary_assay->sar_analysis sar_analysis->start Iterate Design lead_opt Lead Optimization sar_analysis->lead_opt Favorable SAR

Workflow for the discovery and evaluation of indazole analogs.

References

Pharmacological Profile of 4-Chloro-1-methyl-1H-indazole: An Overview of a Sparsely Characterized Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

Despite the broad pharmacological interest in the indazole core, a detailed public pharmacological profile for the specific derivative, 4-Chloro-1-methyl-1H-indazole (CAS No. 162502-53-6), remains largely unavailable in peer-reviewed scientific literature. This compound is primarily documented as a commercially available chemical intermediate, with its biological activities yet to be extensively investigated and reported.

While a comprehensive technical guide with quantitative data and detailed experimental protocols for this compound cannot be constructed from the available information, this document serves to contextualize its potential significance by examining the well-established pharmacological importance of the parent indazole scaffold. The indazole nucleus is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.

The Indazole Scaffold: A Hub of Biological Activity

Indazole derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention from researchers in the field of drug discovery.[1][2] Their structural similarity to other biologically important molecules, such as indoles, allows them to interact with a variety of biological targets. The indazole core is present in several FDA-approved drugs, highlighting its therapeutic relevance.[3]

The diverse pharmacological activities attributed to the indazole scaffold include:

  • Anticancer Activity: Many indazole derivatives have been synthesized and evaluated as potent anti-cancer agents.[4] They can act as inhibitors of various protein kinases, which are crucial for cancer cell growth and proliferation.[1]

  • Anti-inflammatory Properties: The indazole nucleus is a key component in compounds exhibiting anti-inflammatory effects.[5]

  • Antibacterial and Antimicrobial Activity: Researchers have developed novel indazole derivatives with significant antibacterial and antimicrobial properties.[6][7]

  • Other Therapeutic Areas: The versatility of the indazole scaffold has led to its investigation in a multitude of other therapeutic areas, including as anti-protozoal agents and for the treatment of neurological disorders.[6][7]

This compound: A Chemical Entity

Currently, information on this compound is predominantly found in chemical supplier catalogs and databases. Its basic chemical properties are documented as follows:

PropertyValueReference
CAS Number 162502-53-6[8]
Molecular Formula C₈H₇ClN₂[8]
Molecular Weight 166.61 g/mol [8]
Appearance Brown to white solid/powder[8][9]

The synthesis of the related compound, 4-chloro-1H-indazole, is well-documented in the literature, often starting from 3-chloro-2-methylaniline.[10] It is plausible that this compound is synthesized from this or a similar precursor, followed by a methylation step.

Future Directions and Potential Significance

The lack of a detailed pharmacological profile for this compound suggests that it may be a novel compound for biological investigation or a key intermediate in the synthesis of more complex, pharmacologically active molecules. Its structural features—a chlorinated benzene ring fused to a methylated pyrazole—provide a template for further chemical modification and exploration.

Researchers in drug development may find this compound to be a valuable starting material for creating new libraries of indazole-based compounds to be screened for a variety of biological activities. The chloro- and methyl- substitutions on the indazole core can influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical for drug development.

References

The Indazole Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indazole scaffold, a bicyclic heterocycle comprising a fused benzene and pyrazole ring, has emerged as a cornerstone in medicinal chemistry. Its rigid structure, synthetic accessibility, and ability to engage in crucial hydrogen bonding interactions have cemented its status as a "privileged scaffold." This guide provides a comprehensive overview of the indazole core, detailing its synthesis, biological significance, and role in developing targeted therapeutics. We will explore the mechanisms of action of key indazole-based drugs, present their biological activity data, and provide illustrative experimental protocols and pathway diagrams.

The Indazole Nucleus: Structure and Properties

Indazole exists in two main tautomeric forms: 1H-indazole and 2H-indazole, with the 1H form being the more thermodynamically stable and predominant tautomer.[1] This structural feature, combined with multiple sites for substitution (on both the pyrazole and benzene rings), allows for extensive chemical modification to optimize pharmacological properties. The indazole nucleus can act as a bioisostere for other aromatic systems, such as purines, making it an effective ATP-mimetic that can target the ATP-binding sites of enzymes like protein kinases.[2]

Synthetic Strategies for the Indazole Core

A variety of synthetic routes have been developed to construct the indazole scaffold. These methods offer access to a wide range of substituted indazoles, enabling extensive structure-activity relationship (SAR) studies.

Classical and Modern Synthetic Methods

Common strategies for synthesizing the 1H-indazole core include:

  • Cyclization of Arylhydrazones: Readily accessible arylhydrazones can undergo oxidative C-N bond formation to yield 1H-indazoles.[3] Methods utilizing oxidants like [bis(trifluoroacetoxy)iodo]benzene (PIFA) are efficient and proceed under mild, metal-free conditions.[3]

  • Intramolecular C-H Amination: Palladium-catalyzed intramolecular C-H amination of aminohydrazones provides a direct route to the indazole ring system.[1]

  • From o-Haloaryl N-Sulfonylhydrazones: Copper-catalyzed cyclization of o-haloaryl N-sulfonylhydrazones is another versatile method for constructing the indazole core.[4]

  • 1,3-Dipolar Cycloaddition: The reaction of arynes with α-substituted α-diazomethylphosphonates via a 1,3-dipolar cycloaddition offers an efficient route to 3-substituted 1H-indazoles.[5]

The synthesis of 2H-indazoles often involves one-pot, multi-component reactions, for instance, the copper-catalyzed reaction of 2-bromobenzaldehydes, primary amines, and sodium azide.[6]

Illustrative Synthetic Workflow: General Indazole Synthesis

The following diagram illustrates a generalized workflow for the synthesis of an indazole core, starting from a substituted aniline, which is a common precursor for many indazole-based drugs.

G Generalized Synthetic Workflow for Indazole Core cluster_0 Starting Material Preparation cluster_1 Core Formation cluster_2 Functionalization A Substituted o-Methylaniline B Diazotization A->B e.g., NaNO2, HCl C Intramolecular Cyclization B->C Spontaneous or Heat-induced D Indazole Core C->D E N-Alkylation / N-Arylation D->E Alkylation/Arylation at N1 or N2 F C-H Functionalization / Cross-Coupling D->F Substitution at C3, C5, C6 etc. G Final Bioactive Indazole Derivative E->G F->G

Caption: A generalized workflow for the synthesis and functionalization of the indazole scaffold.

Indazole-Based Drugs and Their Biological Targets

The versatility of the indazole scaffold has led to the development of several FDA-approved drugs and numerous clinical candidates targeting a range of diseases, particularly cancer.[7][8][9] These compounds often function as inhibitors of protein kinases or other critical enzymes.

Key Indazole-Containing Drugs
Drug NamePrimary Target(s)Therapeutic Area
Pazopanib VEGFR-1, -2, -3, PDGFR-α, -β, c-KitRenal Cell Carcinoma, Soft Tissue Sarcoma
Axitinib VEGFR-1, -2, -3Renal Cell Carcinoma
Niraparib PARP-1, PARP-2Ovarian, Fallopian Tube, Peritoneal Cancer
Entrectinib TRK A, B, C, ROS1, ALKNTRK fusion-positive solid tumors, ROS1-positive NSCLC
Bendazac Anti-inflammatoryAnti-inflammatory
Benzydamine Anti-inflammatoryAnti-inflammatory, Analgesic
Quantitative Biological Data

The following table summarizes the in vitro inhibitory potency (IC50 values) of key indazole-based drugs against their primary kinase targets. Lower IC50 values indicate greater potency.

InhibitorTarget KinaseIC50 (nM)Assay Context
Axitinib VEGFR-10.1 - 1.2Cell-free / Endothelial Cells
VEGFR-20.2Cell-free / Endothelial Cells
VEGFR-30.1 - 0.3Cell-free / Endothelial Cells
Pazopanib VEGFR-110Cell-free
VEGFR-230Cell-free
VEGFR-347Cell-free
PDGFR-β84Cell-free
c-Kit74Cell-free
Niraparib PARP-13.8Enzymatic Assay
PARP-22.1Enzymatic Assay
Compound 8r FLT341.6Enzymatic Assay
FLT3-D835Y5.64Enzymatic Assay
Compound 14d FGFR15.5Enzymatic Assay

(Data compiled from multiple sources)[2][10][11][12]

Signaling Pathways Targeted by Indazole-Based Drugs

VEGFR Signaling Pathway (Pazopanib, Axitinib)

Vascular Endothelial Growth Factor (VEGF) signaling is a critical driver of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[13] Pazopanib and Axitinib are multi-targeted tyrosine kinase inhibitors that block the ATP-binding site of VEGF receptors (VEGFRs), thereby inhibiting downstream signaling.[14][15]

G VEGF Signaling Pathway Inhibition cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binding ADP ADP VEGFR->ADP PLCg PLCγ VEGFR->PLCg Autophosphorylation PI3K PI3K VEGFR->PI3K Pazopanib Pazopanib / Axitinib Pazopanib->VEGFR Inhibition ATP ATP ATP->VEGFR RAS RAS PLCg->RAS Angiogenesis Angiogenesis (Proliferation, Survival, Migration) PI3K->Angiogenesis RAS->Angiogenesis

Caption: Inhibition of the VEGF signaling pathway by indazole-based tyrosine kinase inhibitors.

PARP Inhibition and Synthetic Lethality (Niraparib)

Poly(ADP-ribose) polymerase (PARP) enzymes are crucial for the repair of single-strand DNA breaks (SSBs).[16] In cancers with mutations in BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand breaks (DSBs) is deficient.[17] Inhibition of PARP by drugs like Niraparib leads to the accumulation of SSBs, which convert to DSBs during replication.[18] In HR-deficient cells, these DSBs cannot be repaired, leading to cell death through a concept known as synthetic lethality.[17]

G Mechanism of PARP Inhibition and Synthetic Lethality cluster_0 Normal Cell (HR Proficient) cluster_1 BRCA-mutant Cancer Cell (HR Deficient) SSB1 Single-Strand Break (SSB) PARP1 PARP SSB1->PARP1 Recruitment DSB1 Replication -> DSB SSB1->DSB1 Repair1 SSB Repair PARP1->Repair1 HR1 Homologous Recombination (HR) DSB1->HR1 Repair Survival1 Cell Survival HR1->Survival1 SSB2 Single-Strand Break (SSB) PARP2 PARP SSB2->PARP2 DSB2 Replication -> DSB PARP2->DSB2 Unrepaired SSBs Niraparib Niraparib Niraparib->PARP2 Inhibition HR2 Homologous Recombination (HR) (Defective) DSB2->HR2 Attempted Repair Death2 Cell Death (Apoptosis) HR2->Death2

Caption: The principle of synthetic lethality with PARP inhibitors in HR-deficient cancer cells.

NTRK Fusion Protein Signaling (Entrectinib)

Chromosomal rearrangements can lead to NTRK gene fusions, creating chimeric proteins with constitutively active TRK kinase domains.[18] These fusion proteins drive oncogenesis by activating downstream pathways like MAPK and PI3K, independent of ligand binding.[] Entrectinib is a potent inhibitor of TRK, as well as ROS1 and ALK, that blocks this aberrant signaling.[12]

G Inhibition of NTRK Fusion Protein Signaling cluster_0 Cell Membrane / Cytoplasm NTRK_Fusion NTRK Fusion Protein (Constitutively Active) ADP ADP NTRK_Fusion->ADP Autophosphorylation (Ligand-Independent) MAPK MAPK Pathway NTRK_Fusion->MAPK PI3K PI3K Pathway NTRK_Fusion->PI3K Entrectinib Entrectinib Entrectinib->NTRK_Fusion Inhibition ATP ATP ATP->NTRK_Fusion Proliferation Tumor Proliferation & Survival MAPK->Proliferation PI3K->Proliferation

Caption: Entrectinib blocks the constitutive signaling from oncogenic NTRK fusion proteins.

Experimental Protocols

This section provides representative, detailed methodologies for the synthesis of a key indazole intermediate and for a standard in vitro kinase assay.

Synthesis of N,2,3-trimethyl-2H-indazol-6-amine (Key Pazopanib Intermediate)

This protocol describes the synthesis of a crucial building block for Pazopanib, starting from 3-methyl-1H-indazol-6-amine.[17]

Step 1: Reductive Amination to form N,3-Dimethyl-1H-indazol-6-amine

  • In a 100 mL round-bottom flask, dissolve 3-methyl-1H-indazol-6-amine (2.00 g, 13.6 mmol) in 20 mL of methanol.

  • Add sodium methoxide (3.67 g, 67.9 mmol) and paraformaldehyde (2.04 g, 67.9 mmol) to the flask.

  • Reflux the mixture for 5 minutes, then stir at room temperature for 4 hours.

  • Cool the reaction to 5 °C in an ice bath.

  • Slowly add sodium borohydride (2.06 g, 54.4 mmol) portion-wise and stir for 5 minutes.

  • Reflux the mixture for approximately 2 hours.

  • Remove the solvent by rotary evaporation.

  • The crude product is purified by an acid-base extraction. Dissolve the residue in ethyl acetate and extract with 20% HCl. Separate the aqueous layer and basify with a saturated Na2CO3 solution to a pH of 9 to precipitate the product. Filter, wash with water, and dry to yield the product.

Step 2: N-methylation to form N,2,3-Trimethyl-2H-indazol-6-amine

  • To a 50 mL round-bottom flask, add toluene (30 mL), N,N-dimethylformamide (DMF) (3 mL), and trimethyl orthoformate (5.4 mL, 49.6 mmol).

  • Stir the mixture and cool to 5 °C.

  • Dropwise, add 98% H2SO4 (0.5 mL, 8.7 mmol) and stir for 5 minutes.

  • Add N,3-dimethyl-1H-indazol-6-amine (2.00 g, 12.4 mmol) to the reaction vessel.

  • Heat the mixture to 60 °C and stir for 5 hours.

  • Remove the solvent under reduced pressure to obtain the crude product, which can be further purified by chromatography.

In Vitro VEGFR Kinase Assay (Luminescence-based)

This protocol outlines a general procedure to determine the IC50 value of an indazole-based inhibitor against a VEGFR kinase.[1][14]

Materials:

  • Recombinant Human VEGFR-2 (e.g., GST-tagged)

  • Kinase Buffer (e.g., 5x stock containing HEPES, MgCl2, DTT)

  • ATP solution (e.g., 500 µM)

  • Peptide Substrate (e.g., Poly(Glu:Tyr, 4:1))

  • Indazole-based inhibitor (test compound)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Prepare Reagents:

    • Prepare a 1x Kinase Buffer by diluting the 5x stock with sterile deionized water.

    • Prepare a 10 mM stock solution of the test inhibitor in DMSO. Perform serial dilutions in 1x Kinase Buffer to create a range of concentrations for the dose-response curve. The final DMSO concentration in the assay should be ≤ 1%.

    • Dilute the VEGFR-2 enzyme to the desired working concentration (e.g., 1 ng/µL) in 1x Kinase Buffer.

  • Set up Kinase Reaction:

    • Prepare a master mixture containing 1x Kinase Buffer, ATP, and the peptide substrate.

    • To the wells of a white microplate, add the diluted test inhibitor solutions.

    • Include positive controls (no inhibitor, 100% kinase activity) and blank controls (no enzyme, 0% kinase activity).

    • Initiate the reaction by adding the diluted VEGFR-2 enzyme to all wells except the blanks.

    • Incubate the plate at room temperature (e.g., for 30-60 minutes).

  • Detection:

    • Stop the kinase reaction and measure the remaining ATP by adding the Kinase-Glo® reagent to each well.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read the luminescence using a microplate reader.

  • Data Analysis:

    • Subtract the blank control signal from all other readings.

    • Normalize the data, setting the positive control as 100% activity.

    • Plot the percent kinase activity against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using a four-parameter logistic model to calculate the IC50 value.

Conclusion and Future Outlook

The indazole scaffold is a remarkably successful and versatile core in medicinal chemistry, giving rise to multiple approved drugs for cancer and other diseases. Its ability to effectively mimic the hinge-binding interactions of ATP has made it a go-to scaffold for kinase inhibitor design. Future research will undoubtedly continue to explore the vast chemical space around the indazole nucleus, leading to the discovery of novel inhibitors for new biological targets and the development of next-generation therapeutics with improved potency, selectivity, and resistance profiles. The ongoing refinement of synthetic methodologies will further enable the rapid and efficient generation of diverse indazole libraries for high-throughput screening and lead optimization campaigns.

References

Methodological & Application

Application Notes and Protocols: Regioselective Synthesis of 4-Chloro-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the regioselective N-methylation of 4-chloro-1H-indazole to synthesize 4-Chloro-1-methyl-1H-indazole. The N-alkylation of indazoles can be challenging due to the potential for substitution at either the N1 or N2 position, often resulting in a mixture of isomers. The described methodology leverages a strong base in an aprotic solvent to favor the formation of the thermodynamically more stable N1-methylated product with high selectivity. This protocol is intended for researchers and professionals in synthetic chemistry and drug development.

Introduction

Indazole derivatives are a significant class of heterocyclic compounds widely utilized as key structural motifs in medicinal chemistry due to their diverse pharmacological activities. The functionalization of the indazole core, particularly at the N1 and N2 positions, is a critical strategy for modulating the biological and physicochemical properties of these molecules. However, the synthesis of single N-alkylated indazole isomers is often complicated by a lack of regioselectivity.

The methylation of 4-chloro-1H-indazole typically yields a mixture of this compound and 4-chloro-2-methyl-2H-indazole. The ratio of these isomers is highly dependent on the reaction conditions. It has been demonstrated that conducting the alkylation under basic conditions with a strong, non-coordinating base such as sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) promotes the formation of the N1-alkylated indazole as the major product. This protocol details an efficient and highly regioselective method for the synthesis of this compound.

Reaction Scheme

Experimental Protocol

Materials
  • 4-chloro-1H-indazole (C₇H₅ClN₂)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl iodide (CH₃I)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel (for column chromatography)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Standard laboratory glassware for extraction and purification

Procedure
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 4-chloro-1H-indazole (1.0 eq). The flask is then sealed and placed under an inert atmosphere (nitrogen or argon).

  • Dissolution: Dissolve the starting material in anhydrous THF (approximately 15-20 mL per gram of indazole).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq, 60% dispersion in oil) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure proper ventilation and slow addition.

  • Stirring: Allow the reaction mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation, forming the indazolide anion.

  • Methylation: While maintaining the temperature at 0 °C, slowly add methyl iodide (1.1 eq) dropwise to the reaction mixture.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Quenching: Upon completion, cool the reaction mixture back to 0 °C in an ice bath. Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution to neutralize the excess sodium hydride.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Solvent Removal: Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to isolate the pure this compound.

Data Presentation

The following table summarizes the typical quantities and reaction parameters for the synthesis of this compound.

ParameterValue
Reactants
4-chloro-1H-indazole1.0 eq
Sodium Hydride (60%)1.2 eq
Methyl Iodide1.1 eq
Reaction Conditions
SolventAnhydrous THF
Deprotonation Temperature0 °C
Methylation Temperature0 °C to Room Temperature
Reaction Time12-18 hours
Expected Outcome
Expected Yield>90% (for the N1 isomer)
N1:N2 Isomer Ratio>95:5
AppearanceBrown solid[1]
Molecular FormulaC₈H₇ClN₂[1]
Molecular Weight166.61 g/mol [1]

Results and Characterization

The structure of the synthesized this compound can be confirmed by standard spectroscopic methods.[2][3]

  • ¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the N-methyl group, along with signals corresponding to the aromatic protons.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the methyl carbon and the eight carbons of the bicyclic indazole core.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the mass of the product.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reaction Setup cluster_workup Work-up and Purification start Dissolve 4-chloro-1H-indazole in anhydrous THF deprotonation Cool to 0°C and add NaH start->deprotonation stir1 Stir at 0°C for 30 min deprotonation->stir1 methylation Add CH3I at 0°C stir1->methylation stir2 Stir at RT for 12-18h methylation->stir2 quench Quench with aq. NH4Cl at 0°C stir2->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify end_product This compound purify->end_product

Caption: Workflow for the Synthesis of this compound.

Signaling Pathway (Logical Relationship)

logical_relationship cluster_conditions Reaction Conditions base Strong Base (NaH) intermediate Thermodynamically Favored Indazolide Anion base->intermediate solvent Aprotic Solvent (THF) solvent->intermediate product N1-Methylated Product (Major) intermediate->product High Selectivity side_product N2-Methylated Product (Minor) intermediate->side_product

Caption: Rationale for N1-Alkylation Regioselectivity.

References

Application Note: Protocol for the Regioselective Methylation of 4-chloro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Indazole and its derivatives are significant pharmacophores in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The functionalization of the indazole nucleus, particularly through N-alkylation, is a common strategy in drug design and development. The methylation of 4-chloro-1H-indazole yields two primary regioisomers: 4-chloro-1-methyl-1H-indazole and 4-chloro-2-methyl-2H-indazole. The regioselectivity of this reaction is a critical consideration, as the biological activity of the resulting isomers can differ significantly.[1][3]

The N-alkylation of indazoles is influenced by a variety of factors, including the choice of base, solvent, and alkylating agent, which can dictate whether the reaction proceeds under kinetic or thermodynamic control.[3][4] Generally, the N1-substituted indazole is the thermodynamically more stable product, while the N2-substituted isomer is often the kinetically favored product.[4][5][6] This application note provides a detailed protocol for the methylation of 4-chloro-1H-indazole, with a focus on achieving regioselectivity.

Experimental Protocol

This protocol is based on established methods for the N-alkylation of substituted indazoles, particularly favoring the formation of the N1-methylated product, which is often the thermodynamically preferred isomer.[1][5][7]

Materials:

  • 4-chloro-1H-indazole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl iodide (CH₃I)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, dropping funnel, etc.)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF.

  • Deprotonation: Cool the suspension to 0 °C using an ice bath. To this, add a solution of 4-chloro-1H-indazole (1.0 equivalent) in anhydrous THF dropwise.

  • Stirring: Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes, or until the evolution of hydrogen gas ceases. This indicates the formation of the indazolide anion.

  • Methylation: Cool the reaction mixture back to 0 °C and add methyl iodide (1.1 equivalents) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting material is consumed. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel to separate the N1 and N2 isomers and obtain the desired methylated 4-chloro-indazole.

Data Presentation

The following table summarizes the key quantitative data for the methylation of 4-chloro-1H-indazole.

ParameterValue
Reactants
4-chloro-1H-indazole1.0 eq
Sodium Hydride (60% disp.)1.2 eq
Methyl Iodide1.1 eq
Solvent Anhydrous THF
Reaction Temperature 0 °C to room temperature
Reaction Time Monitored by TLC/LC-MS (typically a few hours)
Work-up Aqueous NH₄Cl quench, EtOAc extraction
Purification Silica gel column chromatography

Expected Regioselectivity:

The use of sodium hydride in THF generally favors the formation of the N1-alkylated product for many indazole derivatives.[1][5][7] However, the exact ratio of N1 to N2 isomers can be influenced by the specific substrate and reaction conditions. It is crucial to characterize the final products using techniques like NMR spectroscopy to determine the regioselectivity of the methylation.

Mandatory Visualization

Diagram of the Experimental Workflow:

experimental_workflow start_material 4-chloro-1H-indazole in Anhydrous THF reaction_mixture Reaction Mixture in THF start_material->reaction_mixture Add to reagents 1. NaH, 0°C to RT 2. CH3I, 0°C to RT reagents->reaction_mixture quenching Quenching (sat. aq. NH4Cl) reaction_mixture->quenching extraction Extraction (Ethyl Acetate) quenching->extraction purification Purification (Column Chromatography) extraction->purification product_n1 This compound purification->product_n1 product_n2 4-chloro-2-methyl-2H-indazole purification->product_n2 analysis Characterization (NMR, MS) product_n1->analysis product_n2->analysis

Caption: Experimental workflow for the methylation of 4-chloro-1H-indazole.

Signaling Pathway/Logical Relationship Diagram:

regioselectivity_pathway start 4-chloro-1H-indazole deprotonation Deprotonation (Base) start->deprotonation anion Indazolide Anion deprotonation->anion kinetic_path Kinetic Control anion->kinetic_path Methylation thermo_path Thermodynamic Control anion->thermo_path Methylation n2_product 4-chloro-2-methyl-2H-indazole (Kinetic Product) kinetic_path->n2_product n1_product This compound (Thermodynamic Product) thermo_path->n1_product

Caption: Regioselectivity in the methylation of 4-chloro-1H-indazole.

References

Application Notes and Protocols for the Analytical Characterization of 4-Chloro-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the comprehensive analytical characterization of 4-Chloro-1-methyl-1H-indazole, a key intermediate in pharmaceutical synthesis. The following methods are described: High-Performance Liquid Chromatography (HPLC) for purity determination, Gas Chromatography-Mass Spectrometry (GC-MS) for identification and impurity profiling, Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, Fourier-Transform Infrared (FTIR) spectroscopy for functional group analysis, and Thermal Analysis (DSC/TGA) for assessing thermal properties.

Chromatographic Analysis

Chromatographic techniques are essential for separating and quantifying this compound from potential impurities and starting materials.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a robust method for determining the purity of this compound. A C18 stationary phase with a gradient elution of acetonitrile and water is effective for this purpose.

Table 1: HPLC Method Parameters

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-1 min: 95% A, 1-10 min: ramp to 5% A, 10-12 min: hold at 5% A, 12.1-15 min: return to 95% A
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV-Vis at 254 nm
Expected Retention Time Approximately 7-9 minutes

Experimental Protocol: HPLC Analysis

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL with the initial mobile phase composition (95:5 Water:Acetonitrile).

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Injection: Inject the prepared sample solution into the HPLC system.

  • Data Acquisition and Analysis: Acquire the chromatogram for 15 minutes. Integrate the peaks to determine the area percentage of the main peak, which corresponds to the purity of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Acetonitrile weigh->dissolve dilute Dilute to Working Concentration dissolve->dilute inject Inject Sample dilute->inject equilibrate Equilibrate System equilibrate->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate

Caption: HPLC analysis workflow for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification of this compound and the characterization of volatile impurities. Electron ionization (EI) is typically used to generate characteristic fragmentation patterns.

Table 2: GC-MS Method Parameters

ParameterValue
GC Column HP-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, 1.0 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL (splitless)
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
MS Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI), 70 eV
Mass Range m/z 40-400

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent such as dichloromethane or ethyl acetate.

  • GC-MS System Setup: Set up the GC-MS instrument with the parameters listed in Table 2.

  • Injection: Inject the sample into the GC.

  • Data Acquisition and Analysis: Acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak. Identify the peak corresponding to this compound by its retention time and mass spectrum. Compare the fragmentation pattern with known patterns for indazole derivatives to confirm the structure.

Spectroscopic Analysis

Spectroscopic methods provide detailed information about the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to elucidate the precise chemical structure of the molecule.

Table 3: NMR Spectral Data (Predicted and/or from related compounds)

NucleusSolventChemical Shift (δ, ppm) and Multiplicity
¹H NMR CDCl₃~3.9 (s, 3H, N-CH₃), ~7.1-7.6 (m, 4H, Ar-H)
¹³C NMR CDCl₃~35 (N-CH₃), ~110-140 (Ar-C)

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Processing and Interpretation: Process the spectra (Fourier transform, phase correction, baseline correction). Integrate the ¹H signals and assign the chemical shifts to the respective protons and carbons in the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Table 4: Characteristic FTIR Absorption Bands for Indazole Derivatives

Wavenumber (cm⁻¹)Functional Group
3100-3000C-H stretch (aromatic)
2950-2850C-H stretch (aliphatic, -CH₃)
1620-1580C=C stretch (aromatic)
1500-1450C=N stretch (indazole ring)
800-700C-Cl stretch

Experimental Protocol: FTIR Analysis

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, for a solid sample, Attenuated Total Reflectance (ATR)-FTIR can be used directly.

  • Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

  • Data Interpretation: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Spectroscopic_Workflow cluster_sample Sample cluster_nmr NMR Analysis cluster_ftir FTIR Analysis sample This compound prep_nmr Dissolve in CDCl3 sample->prep_nmr prep_ftir Prepare KBr Pellet/ATR sample->prep_ftir acq_nmr Acquire 1H & 13C Spectra prep_nmr->acq_nmr proc_nmr Process & Interpret acq_nmr->proc_nmr acq_ftir Record Spectrum prep_ftir->acq_ftir int_ftir Interpret Bands acq_ftir->int_ftir

Caption: Workflow for spectroscopic analysis.

Thermal Analysis

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the thermal properties of this compound, such as its melting point and thermal stability.[1][2]

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of melting point and other thermal transitions.

Table 5: DSC Method Parameters

ParameterValue
Sample Pan Aluminum, hermetically sealed
Sample Weight 2-5 mg
Purge Gas Nitrogen, 50 mL/min
Temperature Program Heat from 25 °C to 300 °C at 10 °C/min

Experimental Protocol: DSC Analysis

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it.

  • Instrument Setup: Place the sample pan and a reference pan in the DSC cell.

  • Data Acquisition: Run the temperature program and record the heat flow.

  • Data Analysis: Determine the onset and peak temperatures of any endothermic or exothermic events. The sharp endotherm corresponds to the melting point of the compound.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition profile.

Table 6: TGA Method Parameters

ParameterValue
Sample Pan Alumina or Platinum
Sample Weight 5-10 mg
Purge Gas Nitrogen, 50 mL/min
Temperature Program Heat from 25 °C to 500 °C at 10 °C/min

Experimental Protocol: TGA Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a TGA pan.

  • Instrument Setup: Place the sample pan in the TGA furnace.

  • Data Acquisition: Run the temperature program and record the weight loss as a function of temperature.

  • Data Analysis: Determine the onset temperature of decomposition, which indicates the thermal stability of the compound.

By employing this comprehensive suite of analytical techniques, researchers, scientists, and drug development professionals can thoroughly characterize this compound, ensuring its identity, purity, and stability for its intended applications.

References

Application Note: ¹H and ¹³C NMR Analysis of 4-Chloro-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of 4-Chloro-1-methyl-1H-indazole. It includes tabulated spectral data, comprehensive experimental protocols for sample preparation and data acquisition, and visual diagrams to illustrate the molecular structure and analytical workflow.

Introduction

This compound is a substituted indazole derivative. The indazole core is a key pharmacophore in many biologically active compounds, and therefore, unambiguous structural characterization is crucial in drug discovery and development. NMR spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons and carbon atoms. This application note outlines the expected ¹H and ¹³C NMR spectral characteristics of this compound and provides standardized protocols for their acquisition.

Molecular Structure and Atom Numbering

The molecular structure and atom numbering scheme for this compound are essential for the correct assignment of NMR signals.

Figure 1: Molecular structure of this compound with atom numbering.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on established substituent effects on the indazole ring system.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-37.9 - 8.1s-
H-57.2 - 7.4t7.5 - 8.5
H-67.0 - 7.2d7.0 - 8.0
H-77.4 - 7.6d8.0 - 9.0
N-CH₃4.0 - 4.2s-

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

CarbonPredicted Chemical Shift (δ, ppm)
C-3133 - 136
C-3a122 - 125
C-4115 - 118
C-5128 - 131
C-6121 - 124
C-7109 - 112
C-7a139 - 142
N-CH₃35 - 38

Experimental Protocols

The following protocols provide a standardized procedure for the preparation and NMR analysis of this compound.

  • Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

  • Capping: Securely cap the NMR tube.

  • Labeling: Label the NMR tube clearly with the sample identification.

NMR spectra should be acquired on a 500 MHz (or higher) spectrometer.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse (zg30)

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Number of Scans (ns): 16

  • Relaxation Delay (d1): 1.0 s

  • Acquisition Time (aq): 4.0 s

  • Spectral Width (sw): 20 ppm

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled single-pulse (zgpg30)

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Number of Scans (ns): 1024

  • Relaxation Delay (d1): 2.0 s

  • Acquisition Time (aq): 1.5 s

  • Spectral Width (sw): 240 ppm

Data Processing and Analysis

  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase Correction: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ solvent peak to 77.16 ppm.

  • Peak Picking and Integration: Identify all peaks and integrate the signals in the ¹H spectrum.

Experimental Workflow

The general workflow for the NMR analysis of this compound is depicted below.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Structural Analysis weigh Weigh Sample dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr Acquire 1H NMR transfer->h1_nmr c13_nmr Acquire 13C NMR transfer->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft phase_base Phase and Baseline Correction ft->phase_base reference Referencing phase_base->reference peak_pick Peak Picking & Integration reference->peak_pick assign Assign Signals peak_pick->assign elucidate Structure Elucidation assign->elucidate

Figure 2: General workflow for NMR analysis.

Conclusion

This application note provides a framework for the ¹H and ¹³C NMR analysis of this compound. The presented protocols and predicted spectral data serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development for the routine structural characterization of this and related indazole derivatives. Accurate structural confirmation through NMR is a critical step in ensuring the identity and purity of synthesized compounds.

Application Notes and Protocols: 4-Chloro-1-methyl-1H-indazole as a Versatile Building Block in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-1-methyl-1H-indazole is a key heterocyclic building block in medicinal chemistry and drug discovery. Its substituted indazole core is a privileged scaffold found in numerous biologically active molecules, most notably in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors and various kinase inhibitors. The presence of a chlorine atom at the 4-position provides a reactive handle for carbon-carbon and carbon-nitrogen bond formation, making it an ideal substrate for cross-coupling reactions. The methyl group at the 1-position prevents N-H reactivity and directs substitution to other positions of the indazole ring.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of high-value compounds, with a focus on palladium-catalyzed cross-coupling reactions.

Key Applications

The primary application of this compound is in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its utility is highlighted in the preparation of:

  • PARP Inhibitors: As a crucial intermediate in the synthesis of Niraparib, an orally active PARP inhibitor used for the treatment of ovarian, fallopian tube, and primary peritoneal cancer.

  • Kinase Inhibitors: The indazole scaffold is a common feature in various kinase inhibitors, targeting a range of kinases involved in cell signaling pathways implicated in cancer and inflammatory diseases.

Synthesis of this compound

The synthesis of the title compound can be achieved in a two-step process starting from the commercially available 4-chloro-1H-indazole.

Protocol 1: N-Methylation of 4-Chloro-1H-indazole

Reaction Scheme:

Experimental Procedure:

To a solution of 4-chloro-1H-indazole (1 equivalent) in a suitable solvent such as acetone or DMF, is added a base, typically potassium carbonate (3 equivalents). The mixture is stirred at room temperature for 30 minutes. Iodomethane (1.2-1.8 equivalents) is then added, and the reaction mixture is heated to reflux for 3-8 hours. After completion of the reaction, the solvent is removed under reduced pressure. The residue is taken up in ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product, a mixture of N1 and N2 methylated isomers, is purified by column chromatography on silica gel to afford this compound as a white solid.

Quantitative Data:

Starting MaterialReagentsSolventTime (h)Temperature (°C)Yield (%)Reference
4-Bromo-1H-indazoleK₂CO₃, CH₃IAcetone3-8Reflux59.8 (N1-isomer)

Note: The provided data is for the analogous 4-bromo-1H-indazole. Similar yields can be expected for the 4-chloro derivative.

Application in Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, allowing for the introduction of various aryl, heteroaryl, and amine moieties at the 4-position.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. In the context of this compound, this reaction is pivotal for the synthesis of Niraparib and other kinase inhibitors.

General Reaction Scheme:

Experimental Workflow for Suzuki-Miyaura Coupling:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine this compound, boronic acid/ester, base, and solvent catalyst Add Palladium catalyst and ligand reagents->catalyst degas Degas the reaction mixture catalyst->degas heat Heat the mixture under inert atmosphere degas->heat monitor Monitor reaction progress by TLC/LC-MS heat->monitor cool Cool to room temperature monitor->cool quench Quench the reaction cool->quench extract Extract with organic solvent quench->extract purify Purify by column chromatography extract->purify

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Protocol 2: Representative Suzuki-Miyaura Coupling

This protocol is representative for the coupling of a halo-indazole with a boronic acid, a key step in the synthesis of many bioactive molecules.

Procedure:

In a reaction vessel, combine the this compound (1 equivalent), the desired arylboronic acid or its pinacol ester (1.1-1.5 equivalents), and a base such as potassium carbonate or cesium carbonate (2-3 equivalents). Add a palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05-0.1 equivalents), and a suitable solvent system like 1,4-dioxane/water or DME/water. Degas the mixture by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes. Heat the reaction mixture to 80-100 °C and stir for 2-12 hours, monitoring the progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

Quantitative Data for Representative Suzuki-Miyaura Couplings:

Aryl HalideBoronic Acid/EsterCatalystBaseSolventTime (h)Temp (°C)Yield (%)Reference
5-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂K₂CO₃DME280High[1]
3-Chloroindazole5-Indole boronic acidPd(OAc)₂/SPhosK₃PO₄Dioxane/H₂O15100Good to Excellent[2]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, enabling the synthesis of arylamines from aryl halides.

General Reaction Scheme:

Experimental Workflow for Buchwald-Hartwig Amination:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine this compound, amine, and base catalyst Add Palladium catalyst and ligand reagents->catalyst degas Degas the reaction mixture catalyst->degas heat Heat the mixture under inert atmosphere degas->heat monitor Monitor reaction progress by TLC/LC-MS heat->monitor cool Cool to room temperature monitor->cool quench Quench the reaction cool->quench extract Extract with organic solvent quench->extract purify Purify by column chromatography extract->purify

Caption: General workflow for a Buchwald-Hartwig amination reaction.

Protocol 3: Representative Buchwald-Hartwig Amination

This protocol is based on the successful amination of similar halo-indazole systems.

Procedure:

To an oven-dried reaction vessel, add the this compound (1 equivalent), the amine (1.2-1.5 equivalents), a palladium precatalyst (e.g., RuPhos Pd G3, 2-5 mol%), and a strong base such as sodium tert-butoxide or lithium hexamethyldisilazide (LiHMDS) (1.5-2 equivalents). The vessel is evacuated and backfilled with an inert gas. Anhydrous, degassed solvent (e.g., toluene, THF, or dioxane) is added. The reaction mixture is heated to 80-110 °C and stirred for 12-24 hours. After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The product is purified by column chromatography.

Quantitative Data for Representative Buchwald-Hartwig Aminations:

Aryl HalideAmineCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
4-Bromo-indazoleMorpholineRuPhos Pd G3LiHMDSTHFRTGood[3]
4-Halo-1H-1-tritylpyrazolePiperidinePd(dba)₂/tBuDavePhostBuOKXylene>80-[4]

Application in the Synthesis of Niraparib

This compound is a precursor to a key intermediate in some synthetic routes to Niraparib. The 4-chloro substituent allows for the introduction of the piperidinylphenyl moiety via a Suzuki coupling reaction.

Synthetic Pathway to a Niraparib Intermediate:

G start This compound intermediate Niraparib Intermediate (4-(1-methyl-1H-indazol-4-yl)phenyl)piperidine start->intermediate Suzuki Coupling boronic_acid 4-(Piperidin-3-yl)phenylboronic acid derivative boronic_acid->intermediate

Caption: Simplified synthetic step towards a Niraparib intermediate.

Biological Context: PARP Inhibition Signaling Pathway

Niraparib functions as a PARP inhibitor. PARP enzymes, particularly PARP1 and PARP2, are crucial for the repair of single-strand DNA breaks (SSBs). In cancer cells with mutations in BRCA1 or BRCA2 genes, which are essential for homologous recombination repair of double-strand DNA breaks (DSBs), the inhibition of PARP leads to an accumulation of unrepaired SSBs. These SSBs are converted to DSBs during DNA replication. The inability to repair these DSBs through homologous recombination results in synthetic lethality, leading to cancer cell death.

PARP Signaling Pathway in DNA Repair and Synthetic Lethality:

Caption: Simplified PARP signaling pathway and the mechanism of synthetic lethality with PARP inhibitors in BRCA-mutant cancer cells.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its utility in the construction of complex, biologically active molecules is well-established, particularly through palladium-catalyzed cross-coupling reactions. The protocols and data presented herein provide a foundation for researchers to effectively utilize this important intermediate in their synthetic endeavors, from small-scale discovery to larger-scale process development. The continued exploration of new reactions and applications for this scaffold is expected to yield novel therapeutic agents in the future.

References

Application Notes and Protocols for the Large-Scale Synthesis of 4-Chloro-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-1-methyl-1H-indazole is a key heterocyclic building block in medicinal chemistry, frequently utilized as an intermediate in the synthesis of various pharmacologically active compounds. The indazole scaffold is a prominent feature in numerous therapeutic agents, and precise functionalization of the indazole core is critical for modulating their biological activity and physicochemical properties.

This document provides detailed application notes and scalable experimental protocols for the two-step synthesis of this compound. The synthesis involves:

  • Diazotization and cyclization of 3-chloro-2-methylaniline to form the intermediate, 4-chloro-1H-indazole. The protocol presented is an improved, cost-effective method suitable for industrial production.[1]

  • Regioselective N-methylation of 4-chloro-1H-indazole to yield the final product. The protocol focuses on achieving high selectivity for the thermodynamically stable N1-isomer using conditions amenable to large-scale operations.[2][3]

Synthesis Pathway Overview

The overall synthesis is a two-step process starting from commercially available 3-chloro-2-methylaniline. The first step forms the indazole ring, and the second step introduces the methyl group at the N1 position.

Synthesis_Pathway cluster_step1 Step 1: Indazole Formation cluster_step2 Step 2: N-Methylation A 3-Chloro-2-methylaniline B N-Acetyl-3-chloro-2-methylaniline (in situ intermediate) A->B Acetic Anhydride, KOAc, Chloroform C 4-Chloro-1H-indazole B->C tert-Butyl Nitrite, NaOH (hydrolysis) D This compound C->D NaH, THF, Methyl Iodide

Caption: Overall two-step synthesis pathway for this compound.

Experimental Protocols

Protocol 1: Large-Scale Synthesis of 4-Chloro-1H-indazole

This protocol is an improved and economical procedure adapted for large-scale synthesis. It utilizes cost-effective reagents compared to other reported methods, such as tert-butyl nitrite instead of iso-amyl nitrite and sodium hydroxide instead of lithium hydroxide.[1]

Materials:

Reactant/ReagentMolar Equiv.Molecular Weight ( g/mol )
3-Chloro-2-methylaniline1.0141.60
Potassium Acetate (KOAc)1.298.14
Acetic Anhydride3.0102.09
tert-Butyl Nitrite3.0103.12
Sodium Hydroxide (NaOH)-40.00
Chloroform (CHCl₃)-119.38
Tetrahydrofuran (THF)-72.11
Ethyl Acetate (EtOAc)-88.11
Anhydrous Sodium Sulfate-142.04
Water (H₂O)-18.02
Sodium Bicarbonate (NaHCO₃)-84.01

Procedure:

  • Acetylation: To a suitable large-scale reactor equipped with a mechanical stirrer, thermometer, and addition funnel, add 3-chloro-2-methylaniline (1.0 eq), potassium acetate (1.2 eq), and chloroform (approx. 12 L per kg of aniline).

  • Cool the mixture to 0 °C with stirring.

  • Slowly add acetic anhydride (3.0 eq) over 30-60 minutes, maintaining the temperature below 10 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour. The formation of N-acetyl-3-chloro-2-methylaniline occurs in situ.

  • Cyclization: Heat the chloroform solution to 55 °C.

  • Add tert-butyl nitrite (3.0 eq) dropwise and stir the reaction mixture for 7 hours at 55 °C, monitoring the reaction by TLC or LC-MS.

  • After cooling to room temperature, wash the reaction mixture with a 5% aqueous sodium bicarbonate solution until the pH is neutral, followed by a water wash.

  • Dry the organic layer over anhydrous sodium sulfate and evaporate in vacuo to yield crude N-acetyl-4-chloro-1H-indazole as a solid. This intermediate can be used directly in the next step.[1]

  • Hydrolysis: To the crude N-acetyl-4-chloro-1H-indazole, add water (approx. 4 L per kg of starting aniline) and THF (approx. 10 L per kg of starting aniline).

  • Cool the mixture to 0 °C and add a 10% aqueous solution of sodium hydroxide (NaOH) until the reaction is complete (monitored by TLC, typically 2-3 hours).

  • Work-up and Isolation: Once the hydrolysis is complete, neutralize the mixture with a suitable acid (e.g., HCl).

  • Extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-chloro-1H-indazole. The product can be further purified by recrystallization if necessary.

Expected Outcome:

ProductFormYieldPurity
4-Chloro-1H-indazoleOrange solid>95%>98%
Protocol 2: N1-Selective Methylation of 4-Chloro-1H-indazole

This protocol is designed to achieve high regioselectivity for the desired N1-methylated product. The use of a strong, non-nucleophilic base in an aprotic solvent favors the formation of the thermodynamically more stable N1-isomer.[2][3][4]

Materials:

Reactant/ReagentMolar Equiv.Molecular Weight ( g/mol )
4-Chloro-1H-indazole1.0152.58
Sodium Hydride (NaH), 60% in oil1.224.00 (as NaH)
Methyl Iodide (CH₃I)1.1141.94
Anhydrous Tetrahydrofuran (THF)-72.11
Saturated aq. Ammonium Chloride (NH₄Cl)-53.49
Ethyl Acetate (EtOAc)-88.11
Brine--
Anhydrous Magnesium Sulfate (MgSO₄)-120.37

Procedure:

  • Deprotonation: Under an inert atmosphere (e.g., Nitrogen or Argon), charge a dry reactor with 4-chloro-1H-indazole (1.0 eq) and anhydrous THF (approx. 10-20 L per kg of indazole).

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (1.2 eq, 60% dispersion in oil) in portions to the stirred solution. Caution: Hydrogen gas is evolved. Ensure the reactor is properly vented.

  • Stir the mixture at 0 °C for 30-60 minutes to ensure complete deprotonation and formation of the indazolide anion.

  • Methylation: Slowly add methyl iodide (1.1 eq) to the reaction mixture at 0 °C, maintaining the temperature.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up and Isolation: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography or recrystallization to isolate the pure this compound.

Expected Outcome:

ProductFormYieldPurity
This compoundBrown solid>85%>99%

Experimental Workflow Diagram

G cluster_0 Protocol 1: Synthesis of 4-Chloro-1H-indazole cluster_1 Protocol 2: N-Methylation start1 Start prep Charge Reactor: 3-chloro-2-methylaniline, KOAc, CHCl₃ start1->prep cool1 Cool to 0°C prep->cool1 add_ac2o Add Acetic Anhydride cool1->add_ac2o warm1 Warm to RT, Stir 1h add_ac2o->warm1 heat Heat to 55°C warm1->heat add_nitrite Add tert-Butyl Nitrite, Stir 7h heat->add_nitrite cool2 Cool to RT add_nitrite->cool2 wash Wash with NaHCO₃ & H₂O cool2->wash evap1 Concentrate in vacuo wash->evap1 hydrolysis Add H₂O, THF, NaOH at 0°C evap1->hydrolysis workup1 Extract with EtOAc hydrolysis->workup1 evap2 Concentrate & Purify workup1->evap2 end1 Product: 4-Chloro-1H-indazole evap2->end1 start2 Start prep2 Charge Reactor: 4-Chloro-1H-indazole, Anhydrous THF start2->prep2 cool3 Cool to 0°C (Inert Atm.) prep2->cool3 add_nah Add NaH portion-wise cool3->add_nah stir1 Stir 30-60 min add_nah->stir1 add_meI Add Methyl Iodide stir1->add_meI warm2 Warm to RT, Stir 12-24h add_meI->warm2 quench Quench with aq. NH₄Cl warm2->quench workup2 Extract with EtOAc quench->workup2 evap3 Concentrate & Purify workup2->evap3 end2 Final Product: This compound evap3->end2

Caption: Step-by-step experimental workflow for the synthesis protocols.

References

Applications of 4-Chloro-1-methyl-1H-indazole in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities.[1] Notably, indazole derivatives have emerged as potent inhibitors of various protein kinases, playing crucial roles in oncology and other disease areas. This document provides detailed application notes and protocols for the synthesis and biological evaluation of 4-Chloro-1-methyl-1H-indazole , a specific derivative with potential applications in drug discovery, particularly as a kinase inhibitor. While specific biological data for this compound is limited in publicly available literature, this guide provides protocols and comparative data based on closely related indazole analogs to facilitate its investigation.

Synthesis of this compound

The synthesis of this compound is a two-step process starting from the commercially available 3-chloro-2-methylaniline. The first step involves the formation of the indazole ring to yield 4-chloro-1H-indazole, which is then methylated in the second step.

Experimental Protocols

Protocol 1: Synthesis of 4-chloro-1H-indazole [2]

This protocol describes an efficient, economic, and scalable synthesis of the precursor 4-chloro-1H-indazole.

Materials:

  • 3-chloro-2-methylaniline

  • Acetic anhydride

  • tert-Butyl nitrite

  • Potassium acetate

  • Chloroform

  • Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Ethyl acetate

  • Petroleum ether

Procedure:

  • Acetylation: Dissolve 3-chloro-2-methylaniline (1 eq) in chloroform. Add potassium acetate (1.2 eq) and cool the mixture to 0 °C. Slowly add acetic anhydride (3 eq) and stir the reaction mixture at 25 °C for 1 hour.

  • Diazotization and Cyclization: Heat the mixture to 60 °C and add tert-butyl nitrite (2 eq). Stir the reaction overnight at 60 °C.

  • Hydrolysis: Cool the reaction to 0 °C and add water and THF. Then, add a solution of NaOH and stir at 0 °C for 3 hours.

  • Extraction and Purification: Extract the product with ethyl acetate. Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from petroleum ether-ethyl acetate to yield 4-chloro-1H-indazole as white prisms.

Protocol 2: N-methylation of 4-chloro-1H-indazole

This protocol describes the N1-selective methylation of the indazole ring, a common challenge in indazole chemistry. Conditions using a strong base like sodium hydride in an aprotic solvent generally favor N1 alkylation.

Materials:

  • 4-chloro-1H-indazole

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl iodide (CH₃I)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

Procedure:

  • Deprotonation: To a solution of 4-chloro-1H-indazole (1 eq) in anhydrous THF at 0 °C under an inert atmosphere, carefully add sodium hydride (1.2 eq). Stir the mixture at 0 °C for 30 minutes.

  • Methylation: Slowly add methyl iodide (1.1 eq) to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quenching and Extraction: Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography to isolate this compound.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Indazole Formation cluster_step2 Step 2: N-Methylation A 3-chloro-2-methylaniline B Acetylation & Diazotization A->B KOAc, Ac₂O, t-BuONO, CHCl₃, 60°C C Hydrolysis B->C NaOH, THF/H₂O, 0°C D 4-chloro-1H-indazole C->D Purification E 4-chloro-1H-indazole F Deprotonation E->F NaH, THF, 0°C G Methylation F->G CH₃I, RT H This compound G->H Purification

Caption: Synthetic route to this compound.

Applications in Kinase Inhibition

Indazole derivatives are well-established as potent inhibitors of a variety of protein kinases, many of which are implicated in cancer and other diseases. The this compound scaffold can be considered a valuable starting point for the development of novel kinase inhibitors.

Potential Kinase Targets and Signaling Pathways

Based on the activity of structurally related compounds, this compound and its derivatives could potentially target several key kinase families involved in oncogenic signaling, such as:

  • Receptor Tyrosine Kinases (RTKs): Including VEGFR, PDGFR, and FGFR, which are crucial for angiogenesis and tumor growth.[3]

  • Non-receptor Tyrosine Kinases: Such as members of the Src and Abl families, which are involved in cell proliferation, survival, and migration.[4]

  • Serine/Threonine Kinases: Including Aurora kinases, Polo-like kinases (PLKs), and Cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[3]

Representative Kinase Signaling Pathway

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Indazole 4-Chloro-1-methyl- 1H-indazole (Potential Inhibitor) Indazole->RTK Indazole->RAF Indazole->PI3K

Caption: Potential inhibition of oncogenic signaling pathways.

Experimental Protocols for Biological Evaluation

The following are generalized protocols that can be adapted for the biological evaluation of this compound and its derivatives.

Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay determines the IC₅₀ value of a compound against a specific kinase by measuring the amount of ADP produced in the kinase reaction.

Materials:

  • Purified kinase of interest

  • Kinase-specific substrate

  • ATP

  • This compound

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay plates (e.g., 384-well)

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Create a serial dilution of the compound.

  • Kinase Reaction: In a 384-well plate, add the kinase, its substrate, and the serially diluted compound in a kinase reaction buffer.

  • Initiation: Initiate the reaction by adding ATP. Incubate at 30°C for 1 hour.

  • Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

  • Data Analysis: Measure luminescence using a plate reader. Calculate the IC₅₀ value by plotting the percentage of kinase inhibition against the compound concentration.

Protocol 4: Cell Proliferation Assay (MTT Assay)

This assay measures the cytotoxic or cytostatic effects of a compound on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., A549, K562)

  • Cell culture medium and supplements

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 48-72 hours.

  • MTT Incubation: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) value.

Quantitative Data for Related Indazole Analogs

Table 1: Inhibitory Activity of Indazole Derivatives against Various Kinases

Compound/Scaffold IDTarget Kinase(s)IC₅₀ / Kd (nM)Reference CompoundReference IC₅₀ (nM)
PazopanibVEGFR-230--
Indazole-pyrimidine sulfonamideVEGFR-234.5Pazopanib30
N-(4-(1-(4-chloroindazole))phenyl)-N-(4-chloro-3-trifluoromethylphenyl) ureac-Kit, PDGFRβ, FLT3Kd: 68.5, 140, 375--
6-chloro-5-((2,6-difluorophenyl)amino)-1H-indazole-4,7-dioneBRD460--
AKE-72 (3-aminoindazole derivative)BCR-ABLWT, BCR-ABLT315I< 0.5, 9--
CZL-S092 (Indazole derivative)PLK40.9--

Table 2: Anti-proliferative Activity of Indazole Derivatives in Cancer Cell Lines

Compound IDCell LineCancer TypeGI₅₀ / IC₅₀ (µM)
Indazole derivative 2f4T1Breast Cancer0.23
Indazole derivative 6oK562Chronic Myeloid Leukemia5.15
CZL-S092IMR-32Neuroblastoma1.143
CZL-S092SH-SY5YNeuroblastoma1.329
AKE-72K-562Chronic Myeloid Leukemia< 0.01

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents, particularly kinase inhibitors for cancer therapy. The synthetic protocols provided herein offer a clear path to obtaining this compound for further investigation. The generalized biological evaluation protocols can be readily adapted to characterize its activity and mechanism of action. While direct biological data for this specific molecule is sparse, the provided data on related analogs suggests that it is a valuable starting point for drug discovery programs. Further studies are warranted to fully elucidate the therapeutic potential of this compound.

References

Application Notes and Protocols: 4-Chloro-1-methyl-1H-indazole as a Kinase Inhibitor Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-1-methyl-1H-indazole is a key heterocyclic building block in medicinal chemistry, particularly in the development of potent and selective kinase inhibitors. Its substituted indazole core serves as a versatile scaffold for the synthesis of compounds targeting a range of kinases implicated in oncology and other therapeutic areas. This document provides detailed application notes and experimental protocols for the synthesis of this compound and its application as an intermediate in the development of inhibitors for kinases such as PKMYT1, Tpl2 (MAP3K8), and BCR-ABL.

Data Presentation

Synthesis of this compound
StepReactionReagents and ConditionsYield (%)Purity (%)
1Synthesis of 4-Chloro-1H-indazole3-Chloro-2-methylaniline, Acetic Anhydride, Isoamyl Nitrite, LiOH~95%>95%
2N-Methylation of 4-Chloro-1H-indazole4-Chloro-1H-indazole, Methylating Agent (e.g., Methyl Iodide, Dimethyl Sulfate), Base (e.g., NaH, K₂CO₃), Solvent (e.g., DMF, THF)70-90%>98%
Kinase Inhibitory Activity of Compounds Derived from this compound
Target KinaseDerivative TypeIC₅₀ (nM)Reference
PKMYT1Indazole Derivatives2 - 1060[1]
Tpl2 (MAP3K8)3-pyridylmethylamino analog50[2]
BCR-ABL (Wild Type)Diarylamide 3-aminoindazole< 0.5[3][4][5]
BCR-ABL (T315I Mutant)Diarylamide 3-aminoindazole9[3][4][5]

Experimental Protocols

Protocol 1: Synthesis of 4-Chloro-1H-indazole[6]

This protocol describes a robust method for the synthesis of the precursor 4-chloro-1H-indazole.

Materials:

  • 3-Chloro-2-methylaniline

  • Acetic anhydride

  • Isoamyl nitrite

  • Lithium hydroxide (LiOH)

  • Potassium acetate

  • Chloroform

  • Tetrahydrofuran (THF)

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

  • Water

Procedure:

  • To a round-bottom flask, add 3-chloro-2-methylaniline (1.0 eq), potassium acetate (1.2 eq), and chloroform.

  • Cool the mixture to 0°C and slowly add acetic anhydride (3.0 eq).

  • Allow the reaction to warm to room temperature and stir for 1 hour.

  • Heat the mixture to 60°C and add isoamyl nitrite (2.0 eq). Stir overnight at 60°C.

  • Cool the reaction to 0°C and add water and THF.

  • Add LiOH (7.0 eq) and stir at 0°C for 3 hours.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over MgSO₄, filter, and concentrate under reduced pressure to yield 4-chloro-1H-indazole.

Protocol 2: N-Methylation of 4-Chloro-1H-indazole

This protocol outlines a general procedure for the N-methylation of 4-chloro-1H-indazole to yield the target intermediate, this compound. The choice of base and solvent can influence the regioselectivity of methylation (N1 vs. N2). For N1-methylation, a strong base like sodium hydride in an aprotic solvent is typically used.

Materials:

  • 4-Chloro-1H-indazole

  • Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

  • Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 4-chloro-1H-indazole (1.0 eq) in anhydrous DMF or THF in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0°C and add a base (e.g., NaH, 1.1 eq) portion-wise.

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the mixture back to 0°C and add the methylating agent (e.g., methyl iodide, 1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography to obtain this compound.

Protocol 3: General Procedure for Kinase Inhibition Assay (IC₅₀ Determination)

This protocol provides a representative workflow for determining the IC₅₀ values of kinase inhibitors synthesized from this compound.

Materials:

  • Recombinant kinase (e.g., PKMYT1, Tpl2, BCR-ABL)

  • Kinase-specific substrate

  • ATP

  • Test compound (dissolved in DMSO)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a microplate, add the kinase, the specific substrate, and the kinase assay buffer.

  • Add the diluted test compound to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature and time for the specific kinase.

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence) using a microplate reader.

  • Calculate the percent inhibition for each compound concentration relative to the controls.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Visualizations

Signaling Pathways

PKMYT1_Signaling_Pathway cluster_G2M G2/M Checkpoint PKMYT1 PKMYT1 CDK1 CDK1 PKMYT1->CDK1 phosphorylates (inhibits) M_Phase M Phase (Mitosis) CDK1->M_Phase promotes transition CyclinB Cyclin B CyclinB->CDK1 activates G2_Phase G2 Phase Inhibitor This compound -derived Inhibitor Inhibitor->PKMYT1 inhibits Tpl2_Signaling_Pathway Tpl2 Tpl2 (MAP3K8) MEK1_2 MEK1/2 Tpl2->MEK1_2 phosphorylates ERK1_2 ERK1/2 MEK1_2->ERK1_2 phosphorylates Inflammation Inflammation ERK1_2->Inflammation promotes Inhibitor This compound -derived Inhibitor Inhibitor->Tpl2 inhibits BCR_ABL_Signaling_Pathway BCR_ABL BCR-ABL GRB2 GRB2 BCR_ABL->GRB2 activates SOS SOS GRB2->SOS recruits RAS RAS SOS->RAS activates RAF RAF RAS->RAF activates MEK MEK RAF->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Proliferation Cell Proliferation & Survival ERK->Proliferation promotes Inhibitor This compound -derived Inhibitor Inhibitor->BCR_ABL inhibits Synthesis_Workflow Start 3-Chloro-2-methylaniline Step1 Synthesis of 4-Chloro-1H-indazole Start->Step1 Step2 N-Methylation Step1->Step2 Intermediate This compound Step2->Intermediate Step3 Coupling Reaction with Kinase-Targeting Moiety Intermediate->Step3 Final_Product Final Kinase Inhibitor Step3->Final_Product IC50_Workflow Prepare_Reagents Prepare Kinase, Substrate, ATP, and Inhibitor Dilutions Incubate Incubate Kinase Reaction Prepare_Reagents->Incubate Detect_Signal Add Detection Reagent & Measure Signal Incubate->Detect_Signal Analyze_Data Data Analysis: Percent Inhibition vs. [Inhibitor] Detect_Signal->Analyze_Data Determine_IC50 Determine IC50 Value Analyze_Data->Determine_IC50

References

Application Notes and Protocols for 4-Chloro-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures involving 4-Chloro-1-methyl-1H-indazole, a substituted indazole of interest in medicinal chemistry and drug discovery. The indazole scaffold is a prominent feature in numerous pharmacologically active compounds, known for a wide range of biological activities including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][2] Many indazole derivatives have been investigated as potent inhibitors of protein kinases, which are crucial regulators of cellular processes.[3]

These notes offer a comprehensive guide to the synthesis of this compound and present standardized protocols for evaluating its potential biological activity.

Synthesis of this compound

The synthesis of this compound is a two-step process, beginning with the formation of the 4-chloro-1H-indazole core, followed by N-methylation.

Step 1: Synthesis of 4-Chloro-1H-indazole

A reliable method for the synthesis of 4-chloro-1H-indazole starts from 3-chloro-2-methylaniline.[4]

Experimental Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, add 3-chloro-2-methylaniline (9.95 g, 70.6 mmol), potassium acetate (8.3 g, 84.7 mmol), and chloroform (120 mL).

  • Acetylation: Cool the mixture to 0 °C in an ice bath. Slowly add acetic anhydride (20.0 mL, 212 mmol) dropwise over 2 minutes.

  • Warming and Stirring: Allow the reaction mixture to warm to 25 °C and stir for 1 hour.

  • Diazotization: Heat the mixture to 60 °C and add isopentyl nitrite (18.9 mL, 141 mmol). Stir the reaction overnight at this temperature.

  • Hydrolysis: After the reaction is complete (monitored by TLC), cool the mixture to 0 °C and add water (75 mL) and THF (150 mL). Add lithium hydroxide (20.7 g, 494 mmol) and stir at 0 °C for 3 hours.

  • Work-up and Extraction: Add 200 mL of water and extract the product with ethyl acetate (300 mL, then 100 mL).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure to yield 4-chloro-1H-indazole.

Quantitative Data:

Starting MaterialProductYieldAppearance
3-Chloro-2-methylaniline4-Chloro-1H-indazole~100%[4]Orange solid[4]
Step 2: N-Methylation of 4-Chloro-1H-indazole

The final step is the regioselective methylation at the N1 position of the indazole ring. A common method for N-alkylation of indazoles involves the use of a base and an alkylating agent.

Experimental Protocol:

  • Reaction Setup: To a solution of 4-chloro-1H-indazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (NaH, 1.2 eq) portion-wise at 0 °C.

  • Stirring: Stir the mixture at room temperature for 30 minutes.

  • Methylation: Add methyl iodide (CH₃I, 1.1 eq) dropwise and continue stirring at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Quenching: Carefully quench the reaction with ice-cold water.

  • Extraction: Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Quantitative Data:

Starting MaterialProductPurityAppearance
4-Chloro-1H-indazoleThis compound≥95%Brown solid

Synthesis Workflow Diagram:

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 4-Chloro-1H-indazole cluster_step2 Step 2: N-Methylation 3-Chloro-2-methylaniline 3-Chloro-2-methylaniline Reagents_1 1. KOAc, Ac2O, Chloroform 2. Isopentyl nitrite 3. LiOH, H2O, THF 3-Chloro-2-methylaniline->Reagents_1 Reaction 4-Chloro-1H-indazole 4-Chloro-1H-indazole Reagents_1->4-Chloro-1H-indazole Yield: ~100% 4-Chloro-1H-indazole_2 4-Chloro-1H-indazole Reagents_2 NaH, CH3I, DMF 4-Chloro-1H-indazole_2->Reagents_2 Reaction This compound This compound Reagents_2->this compound Purification Signaling_Pathway Growth_Factor Growth_Factor Receptor_Tyrosine_Kinase Receptor_Tyrosine_Kinase Growth_Factor->Receptor_Tyrosine_Kinase RAS RAS Receptor_Tyrosine_Kinase->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription_Factors ERK->Transcription_Factors Cell_Proliferation_Survival Cell_Proliferation_Survival Transcription_Factors->Cell_Proliferation_Survival Inhibitor This compound (Potential Inhibitor) Inhibitor->RAF Inhibitor->MEK

References

Mastering the Purification of 4-Chloro-1-methyl-1H-indazole: A Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Navigating the Purification Challenges of a Key Synthetic Intermediate

4-Chloro-1-methyl-1H-indazole is a crucial building block in the synthesis of a wide range of biologically active molecules, particularly in the realm of drug discovery. Its rigid, bicyclic structure and tailored substitution pattern make it a sought-after scaffold. However, the synthetic route to this intermediate, typically involving the N-methylation of 4-chloro-1H-indazole, presents a significant purification hurdle: the concurrent formation of the undesired N2- regioisomer, 4-chloro-2-methyl-2H-indazole. The separation of these two isomers, along with other process-related impurities, is paramount to ensure the integrity and efficacy of downstream applications.

This comprehensive guide provides detailed application notes and protocols for the effective purification of this compound. We will delve into the rationale behind the choice of purification techniques, offering field-proven insights to empower researchers, scientists, and drug development professionals to achieve high purity and yield.

Understanding the Impurity Profile: The N1 vs. N2 Isomer Challenge

The primary challenge in purifying this compound lies in the separation of the desired N1-methylated product from its N2-methylated isomer. The nitrogen atoms at positions 1 and 2 of the indazole ring are both nucleophilic and can be alkylated, often resulting in a mixture of products.[1] The ratio of these isomers is influenced by reaction conditions such as the choice of base, solvent, and alkylating agent.[2]

Common Impurities:

  • 4-Chloro-2-methyl-2H-indazole (N2-isomer): The major regioisomeric impurity.

  • 4-chloro-1H-indazole: Unreacted starting material.

  • Residual reagents and byproducts: Dependent on the specific synthetic route employed.

The subtle differences in the physicochemical properties of the N1 and N2 isomers necessitate carefully optimized purification strategies.

Purification Strategies: A Two-Pronged Approach

Two primary techniques have proven effective for the purification of this compound: recrystallization and column chromatography . The choice between these methods often depends on the scale of the synthesis, the required purity, and the available resources.

Purification by Recrystallization: Leveraging Solubility Differentials

Recrystallization is a powerful and scalable technique for purifying solid compounds. The principle relies on the differential solubility of the desired compound and its impurities in a given solvent or solvent system at varying temperatures. For the separation of N1 and N2 substituted indazole isomers, the use of mixed solvent systems has been shown to be particularly effective, capable of yielding purities exceeding 99%.[3]

Rationale for Solvent Selection: The key to a successful recrystallization is identifying a solvent system where the desired this compound has high solubility at elevated temperatures and low solubility at room or lower temperatures, while the isomeric impurity and other byproducts remain in solution or have significantly different solubility profiles. Often, a combination of a "good" solvent (in which the compound is readily soluble) and an "anti-solvent" (in which the compound is poorly soluble) is employed.[4]

Recommended Solvent Systems for Recrystallization:

Solvent SystemRatio (v/v)Rationale
Ethanol/WaterVariesEthanol acts as the primary solvent, while the addition of water as an anti-solvent reduces the solubility of the desired isomer upon cooling, promoting crystallization.[3]
Acetone/WaterVariesSimilar to the ethanol/water system, acetone dissolves the indazole isomers, and water induces precipitation of the less soluble N1-isomer.[3]
Methanol/WaterVariesMethanol provides good solubility at elevated temperatures, and water serves as the anti-solvent.[3]
Acetonitrile/WaterVariesAcetonitrile is another polar aprotic solvent that can be effectively paired with water for the fractional crystallization of indazole isomers.[3]
n-Hexane/Ethyl AcetateVariesA less polar system that can be effective, where ethyl acetate is the "good" solvent and n-hexane is the "anti-solvent". This is often a good starting point for many organic compounds.[5]

Detailed Recrystallization Protocol:

  • Solvent Screening: In small test tubes, dissolve a small amount of the crude this compound in a minimal amount of the hot "good" solvent (e.g., ethanol, acetone).

  • Induce Crystallization: Slowly add the "anti-solvent" (e.g., water) dropwise to the hot solution until a slight turbidity persists.

  • Redissolution: Add a few drops of the "good" solvent until the solution becomes clear again.

  • Cooling: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent mixture to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum.

  • Purity Assessment: Analyze the purity of the recrystallized product using techniques such as HPLC, TLC, or NMR.

Recrystallization_Workflow cluster_prep Preparation cluster_process Process cluster_isolation Isolation & Analysis Crude Crude Product Dissolve Dissolve in Minimal Hot Solvent Crude->Dissolve Solvent Select Solvent System Solvent->Dissolve Cool Slow Cooling Dissolve->Cool Crystals Crystal Formation Cool->Crystals Filter Vacuum Filtration Crystals->Filter Wash Wash with Cold Solvent Filter->Wash Dry Dry Under Vacuum Wash->Dry Pure Pure Product Dry->Pure Analysis Purity Analysis (HPLC, NMR) Pure->Analysis

Caption: Workflow for the purification of this compound by recrystallization.

Purification by Column Chromatography: High-Resolution Separation

For smaller scale purifications or when recrystallization fails to provide the desired level of purity, silica gel column chromatography is the method of choice. This technique separates compounds based on their differential adsorption to the stationary phase (silica gel) and their solubility in the mobile phase (eluent).[1]

Rationale for Method: The N1 and N2 isomers of this compound exhibit slightly different polarities. This difference can be exploited to achieve separation on a silica gel column. The N1-isomer is generally less polar than the N2-isomer, and thus will elute first with a non-polar to moderately polar eluent system.

Column Chromatography Parameters:

ParameterRecommendationRationale
Stationary Phase Silica Gel (230-400 mesh)Standard stationary phase for the separation of moderately polar organic compounds.
Mobile Phase (Eluent) Gradient of Ethyl Acetate in Hexane (e.g., 0% to 30% EtOAc) or a gradient of Methanol in Chloroform (e.g., 0% to 5% MeOH)A gradient elution is often more effective than an isocratic elution for separating closely related compounds. Starting with a low polarity eluent and gradually increasing the polarity allows for the elution of the less polar N1-isomer first, followed by the more polar N2-isomer and other impurities.[6]
Detection UV light (254 nm) or TLC analysis of fractionsThis compound is UV active, allowing for easy visualization on TLC plates and monitoring of the column effluent.

Detailed Column Chromatography Protocol:

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., pure hexane). Pour the slurry into a column and allow it to pack under gravity or with gentle pressure, ensuring a uniform bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane) and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the starting mobile phase.

  • Gradient Elution: Gradually increase the polarity of the mobile phase according to the predetermined gradient.

  • Fraction Collection: Collect fractions of the eluate in test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure desired product.

  • Combining and Concentrating: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

  • Purity Confirmation: Confirm the purity of the final product using analytical techniques such as HPLC and NMR.

Chromatography_Workflow cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis & Isolation Crude Crude Product Load Load Sample Crude->Load Pack Pack Silica Gel Column Pack->Load Elute Elute with Solvent Gradient Load->Elute Collect Collect Fractions Elute->Collect TLC Analyze Fractions by TLC Collect->TLC Combine Combine Pure Fractions TLC->Combine Concentrate Concentrate Under Vacuum Combine->Concentrate Pure Pure Product Concentrate->Pure

Caption: General workflow for the purification of this compound via column chromatography.

Conclusion: Ensuring Purity for Downstream Success

The purification of this compound, while challenging due to the formation of its N2-isomer, can be effectively achieved through systematic application of recrystallization or column chromatography. A thorough understanding of the impurity profile and the principles behind these purification techniques is essential for success. By carefully selecting solvents and optimizing conditions, researchers can obtain this valuable intermediate in high purity, thereby ensuring the reliability and reproducibility of their subsequent synthetic endeavors.

References

Application Notes and Protocols for 4-Chloro-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive guidelines for the safe handling, storage, and use of 4-Chloro-1-methyl-1H-indazole in a laboratory setting. The included protocols are examples of how this compound can be synthesized and evaluated for its biological activity, particularly as a potential kinase inhibitor.

Handling and Storage Guidelines

Proper handling and storage of this compound are essential to ensure the safety of laboratory personnel and maintain the integrity of the compound.

1. Safety Precautions:

This compound should be handled with care, following standard laboratory safety procedures. It is important to avoid contact with skin and eyes and to prevent the formation of dust and aerosols.[1] Use in a well-ventilated area is crucial.[1]

2. Personal Protective Equipment (PPE):

When handling this compound, appropriate personal protective equipment should be worn. This includes:

  • Eye Protection: Safety glasses with side shields or goggles.[2]

  • Hand Protection: Compatible chemical-resistant gloves.[2]

  • Skin and Body Protection: A laboratory coat and, if necessary, additional protective clothing to prevent skin contact.[2]

  • Respiratory Protection: In case of insufficient ventilation or when handling large quantities, a suitable respirator should be used.[1]

3. Storage Conditions:

To ensure the stability of this compound, it should be stored in a cool, dry, and well-ventilated place.[1] The container should be kept tightly closed to prevent contamination and decomposition.[1]

Quantitative Data Summary:

ParameterGuideline
Storage Temperature Cool, dry place
Incompatible Materials Strong oxidizing agents
Stability Stable under recommended storage conditions

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound and its evaluation in common biological assays.

Protocol 1: Synthesis of this compound

This protocol is adapted from the synthesis of 4-chloro-1H-indazole and includes a subsequent methylation step.

Materials:

  • 3-Chloro-2-methylaniline

  • Acetic anhydride

  • Potassium acetate

  • Isoamyl nitrite

  • Lithium hydroxide (LiOH)

  • Methyl iodide (CH₃I)

  • Sodium hydride (NaH)

  • Chloroform (CHCl₃)

  • Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Dimethylformamide (DMF)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and stirring equipment

Procedure:

Step 1: Synthesis of 4-Chloro-1H-indazole [3]

  • In a round-bottomed flask, combine 3-chloro-2-methylaniline, potassium acetate, and chloroform.

  • Cool the mixture to 0°C with stirring.

  • Slowly add acetic anhydride dropwise to the cooled mixture.

  • Allow the reaction mixture to warm to 25°C and stir for 1 hour.

  • Heat the mixture to 60°C and add isoamyl nitrite. Stir overnight at 60°C.

  • After the reaction is complete, add water and THF, and cool the mixture to 0°C.

  • Add lithium hydroxide and stir at 0°C for 3 hours.

  • Add water and extract the product with ethyl acetate.

  • Combine the organic layers, dry with anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain 4-chloro-1H-indazole as a solid.

Step 2: N-Methylation of 4-Chloro-1H-indazole

  • In a separate flask under an inert atmosphere, suspend sodium hydride in dry DMF.

  • Add a solution of 4-chloro-1H-indazole in DMF dropwise at 0°C.

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the mixture back to 0°C and add methyl iodide dropwise.

  • Allow the reaction to proceed at room temperature until completion (monitored by TLC).

  • Quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield this compound.

Protocol 2: Cell Viability (MTT) Assay

This protocol is to assess the cytotoxic effects of this compound on a cancer cell line (e.g., A549, a human lung carcinoma cell line).

Materials:

  • A549 cells

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum)

  • This compound stock solution in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed A549 cells into 96-well plates at a density of 5,000 cells per well in 100 µL of DMEM with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (DMSO only).

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Protocol 3: Western Blot Analysis for MAPK Pathway Modulation

This protocol investigates the effect of this compound on the phosphorylation of key proteins in the MAPK signaling pathway.

Materials:

  • A549 cells

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-p38, anti-p38, and a loading control like β-actin)

  • HRP-conjugated secondary antibodies

  • ECL chemiluminescence substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Treatment: Seed and treat A549 cells with this compound at various concentrations for a specified time (e.g., 24 hours).

  • Protein Extraction: Lyse the cells with ice-cold RIPA buffer.[4] Determine the protein concentration using a BCA assay.[4]

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Densitometric Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control.[5]

Visualizations

Signaling Pathway

MAPK_Pathway extracellular_stimuli Growth Factors / Stress receptor Receptor Tyrosine Kinase (e.g., EGFR) extracellular_stimuli->receptor ras Ras receptor->ras raf Raf (MAPKKK) ras->raf mek MEK (MAPKK) raf->mek P erk ERK (MAPK) mek->erk P transcription_factors Transcription Factors (e.g., c-Myc, AP-1) erk->transcription_factors P cellular_responses Cell Proliferation, Survival, Differentiation transcription_factors->cellular_responses inhibitor This compound inhibitor->raf Inhibition

Caption: Putative inhibition of the MAPK/ERK signaling pathway.

Experimental Workflows

Synthesis_Workflow start 3-Chloro-2-methylaniline step1 Diazotization & Cyclization start->step1 intermediate 4-Chloro-1H-indazole step1->intermediate step2 N-Methylation intermediate->step2 product This compound step2->product

Caption: Workflow for the synthesis of this compound.

Bioassay_Workflow cell_culture Cell Culture (e.g., A549) compound_treatment Treatment with This compound cell_culture->compound_treatment viability_assay Cell Viability Assay (MTT) compound_treatment->viability_assay western_blot Western Blot Analysis (MAPK Pathway) compound_treatment->western_blot data_analysis Data Analysis (IC50, Protein Expression) viability_assay->data_analysis western_blot->data_analysis

Caption: General workflow for biological evaluation.

References

Application Notes and Protocols for 4-Chloro-1-methyl-1H-indazole in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-Chloro-1-methyl-1H-indazole as a key intermediate in the synthesis of bioactive molecules, particularly in the realm of kinase inhibitor discovery. The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents.[1][2] The presence of a chloro substituent at the 4-position offers a versatile handle for introducing molecular complexity through various cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[3][4] This allows for the systematic exploration of the chemical space around the indazole core to optimize potency, selectivity, and pharmacokinetic properties of new drug candidates.

This document details a representative synthetic protocol for the preparation of a novel kinase inhibitor analog using this compound as the starting material. The synthesized compound is a putative inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis and a validated target in oncology.[5] The protocols and data presented are based on established chemical transformations and biological activities of similar indazole-based kinase inhibitors.[6]

Application: Synthesis of a 4-Aryl-1-methyl-1H-indazole Analog as a Potential VEGFR-2 Inhibitor

The chloro group at the 4-position of this compound is amenable to palladium-catalyzed Suzuki-Miyaura cross-coupling with various aryl and heteroaryl boronic acids. This reaction allows for the efficient construction of a carbon-carbon bond, a crucial step in the synthesis of many kinase inhibitors which often feature a biaryl scaffold for optimal interaction with the ATP-binding pocket of the target kinase.

In this representative application, this compound is coupled with 4-(4-methylpiperazin-1-yl)phenylboronic acid to yield 1-methyl-4-(4-(4-methylpiperazin-1-yl)phenyl)-1H-indazole . This target molecule incorporates a solubilizing group (the methylpiperazine moiety) commonly found in kinase inhibitors to improve physicochemical properties.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 1-methyl-4-(4-(4-methylpiperazin-1-yl)phenyl)-1H-indazole

Materials:

  • This compound

  • 4-(4-Methylpiperazin-1-yl)phenylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (deionized and degassed)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a 100 mL round-bottom flask, add this compound (1.0 eq.), 4-(4-methylpiperazin-1-yl)phenylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Add Pd(dppf)Cl₂ (0.05 eq.) to the flask.

  • Evacuate and backfill the flask with an inert atmosphere (nitrogen or argon) three times.

  • Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) to the flask.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) to afford the pure product.

Protocol 2: In Vitro Kinase Inhibitory Assay against VEGFR-2

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • ATP (Adenosine triphosphate)

  • Poly(Glu, Tyr) 4:1 substrate

  • Synthesized inhibitor compound (dissolved in DMSO)

  • Kinase buffer

  • ADP-Glo™ Kinase Assay kit (or similar)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the synthesized inhibitor in DMSO.

  • In a 384-well plate, add the recombinant VEGFR-2 enzyme to each well.

  • Add the serially diluted test compounds to the wells. Include wells with DMSO only as a negative control and a known VEGFR-2 inhibitor (e.g., Axitinib) as a positive control.

  • Incubate the enzyme and compound mixture for 15 minutes at room temperature to allow for binding.

  • Initiate the kinase reaction by adding a mixture of the poly(Glu, Tyr) substrate and ATP to each well.

  • Allow the reaction to proceed for 60 minutes at 30 °C.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's protocol.

  • Determine the IC₅₀ value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Data Presentation

Table 1: Summary of Synthetic and Biological Data

ParameterValue
Synthesis
Reactant 1This compound
Reactant 24-(4-Methylpiperazin-1-yl)phenylboronic acid
CatalystPd(dppf)Cl₂
Reaction Time5 hours
Yield85%
Purity (by HPLC)>98%
Biological Activity
Target KinaseVEGFR-2
IC₅₀50 nM

Note: The data presented in this table are representative values based on similar reported syntheses and biological evaluations of indazole-based kinase inhibitors and should be considered illustrative.

Visualizations

Diagram 1: General Synthetic Workflow

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation A This compound C Suzuki-Miyaura Coupling (Pd(dppf)Cl₂, K₂CO₃) A->C B Aryl Boronic Acid B->C D Crude Product C->D E Purification (Column Chromatography) D->E F Pure Bioactive Molecule E->F G In Vitro Kinase Assay (VEGFR-2) F->G Test Compound H IC₅₀ Determination G->H I Cell-based Assays (Proliferation, Apoptosis) H->I J Lead Optimization I->J

Caption: Workflow for the synthesis and evaluation of a bioactive molecule.

Diagram 2: Simplified VEGFR Signaling Pathway

G cluster_downstream Downstream Signaling VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds to P1 Receptor Dimerization & Autophosphorylation VEGFR2->P1 PLCg PLCγ P1->PLCg PI3K PI3K P1->PI3K Ras Ras P1->Ras PKC PKC PLCg->PKC Proliferation Cell Proliferation & Survival PKC->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis Inhibitor 4-Aryl-1-methyl-1H-indazole (Synthesized Inhibitor) Inhibitor->P1 Inhibits

Caption: Inhibition of the VEGFR-2 signaling cascade by the synthesized indazole.

References

Application Notes and Protocols for the Regioselective Synthesis of N-Methylated Indazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indazole and its derivatives are prominent heterocyclic scaffolds in medicinal chemistry, forming the core of numerous pharmacologically active compounds. The nitrogen atoms at the N1 and N2 positions of the indazole ring are both nucleophilic, which often leads to the formation of a mixture of N1- and N2-alkylated regioisomers during synthesis. The regioselectivity of N-methylation is a critical factor, as the biological activity of the resulting isomers can differ significantly. For instance, the N2-methylated isomer of 3-methyl-6-nitro-1H-indazole is a key intermediate in the synthesis of the anticancer drug Pazopanib.[1]

The regiochemical outcome of the methylation of indazoles is highly dependent on the reaction conditions, including the choice of base, solvent, and methylating agent.[1] These factors determine whether the reaction is under kinetic or thermodynamic control. Generally, the 1H-indazole tautomer is more thermodynamically stable than the 2H-tautomer, making the N1-methylated product the thermodynamically favored isomer.[1][2][3] Conversely, the N2 position is often more kinetically accessible, and its alkylation is favored under kinetic control.[2]

This document provides detailed application notes and experimental protocols for the regioselective synthesis of N-methylated indazoles, enabling researchers to selectively target either the N1 or N2 position.

Data Presentation: Comparison of Methylation Methods

The following table summarizes quantitative data for various methods used in the N-methylation of indazoles, providing a clear comparison of their efficiency and regioselectivity.

Indazole SubstrateMethylating AgentBaseSolventTemp. (°C)N1:N2 RatioTotal Yield (%)Reference
6-Nitro-1H-indazoleDimethyl sulfateKOH-45~1:186 (42% N1, 44% N2)[2][4]
6-Nitro-1H-indazoleMethyl iodide--100N2 selectiveNot specified[2][4]
IndazoleIsobutyl bromideK₂CO₃DMF12058:4272 (47% N1, 25% N2)[5]
3-Methyl-6-nitro-1H-indazoleMethyl iodide or Dimethyl sulfateNaHTHF0 to RTN1 selectiveNot specified[1]
3-Methyl-6-nitro-1H-indazoleDimethyl carbonateDABCODMFRefluxN2 selectiveNot specified[1]
Indazole-3-carboxylic acidDimethyl sulfateCalcium methoxideMethanolRefluxN1 selective93 (crude)[6]
Various IndazolesMethyl 2,2,2-trichloroacetimidateTfOH or Cu(OTf)₂--N2 selectiveHigh yields[2][7]
5-Bromo-1H-indazole-3-carboxylateMethyl iodideK₂CO₃DMFRT1:1.184 (44% N1, 40% N2)[8]
5-Bromo-1H-indazole-3-carboxylateMethyl tosylateCs₂CO₃Dioxane90>99:190-98[8][9]
6-NitroindazoleMethyl bromoacetateCs₂CO₃DMFRT>95:575[10]

Experimental Workflow and Signaling Pathways

The general workflow for the regioselective N-methylation of indazoles can be visualized as a series of steps starting from the selection of the indazole substrate and leading to the isolation of the desired N-methylated product. The choice of reaction conditions is paramount in directing the methylation to the desired nitrogen atom.

G General Workflow for Regioselective N-Methylation of Indazoles cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up and Purification cluster_product Product Analysis Indazole Indazole Substrate Reaction_Setup Reaction Setup (Inert atmosphere, Temperature control) Indazole->Reaction_Setup Reagents Methylating Agent, Base, Solvent Reagents->Reaction_Setup Reaction_Execution Reaction Execution (Monitoring by TLC/LC-MS) Reaction_Setup->Reaction_Execution Quenching Reaction Quenching Reaction_Execution->Quenching Extraction Extraction Quenching->Extraction Purification Purification (Column Chromatography/Recrystallization) Extraction->Purification N1_Isomer N1-Methylated Indazole Purification->N1_Isomer Thermodynamic Product N2_Isomer N2-Methylated Indazole Purification->N2_Isomer Kinetic Product Characterization Characterization (NMR, MS, etc.) N1_Isomer->Characterization N2_Isomer->Characterization

Caption: General experimental workflow for the regioselective N-methylation of indazoles.

Experimental Protocols

Herein, we provide detailed protocols for the selective synthesis of N1- and N2-methylated indazoles.

Protocol 1: Selective N1-Methylation of 3-Methyl-6-nitro-1H-indazole (Thermodynamic Control)[1]

This protocol favors the formation of the thermodynamically more stable N1-methylated isomer.

Materials:

  • 3-Methyl-6-nitro-1H-indazole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

  • Ice bath

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF in a round-bottom flask under an inert atmosphere, add a solution of 3-methyl-6-nitro-1H-indazole (1.0 equivalent) in anhydrous THF dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes, or until the evolution of hydrogen gas ceases.

  • Cool the mixture back to 0 °C and add the methylating agent (methyl iodide or dimethyl sulfate, 1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate 1,3-dimethyl-6-nitro-1H-indazole.

Protocol 2: Selective N2-Methylation of 3-Methyl-6-nitro-1H-indazole (Kinetic Control)[1]

This protocol is designed to yield the kinetically favored N2-methylated isomer, a key intermediate for Pazopanib.

Materials:

  • 3-Methyl-6-nitro-1H-indazole

  • Triethylenediamine (DABCO)

  • N,N-Dimethylformamide (DMF)

  • Dimethyl carbonate (DMC)

  • Water

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • Dissolve 3-methyl-6-nitro-1H-indazole (10.00 g, 56 mmol) and triethylenediamine (6.40 g, 56 mmol) in 100 mL of N,N-dimethylformamide (DMF) in a round-bottom flask.[1]

  • Stir the reaction mixture at room temperature for 15 minutes.[1]

  • Slowly add dimethyl carbonate (6.04 g, 67 mmol) dropwise to the mixture.[1]

  • Heat the reaction system to reflux temperature and continue stirring for 6 hours.[1]

  • After cooling to room temperature, add 120 mL of water and stir for 15 minutes to precipitate the product.[1]

  • Collect the solid product by filtration and dry to obtain 2,3-dimethyl-6-nitro-2H-indazole as a light yellow solid.[1]

Protocol 3: Selective N2-Alkylation using Methyl 2,2,2-Trichloroacetimidate[2][7]

This method provides a general and highly selective procedure for the N2-alkylation of various indazoles under acidic conditions.

Materials:

  • 1H-Indazole or substituted 1H-indazole

  • Methyl 2,2,2-trichloroacetimidate

  • Trifluoromethanesulfonic acid (TfOH) or Copper(II) triflate (Cu(OTf)₂)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • To a solution of the 1H-indazole (1.0 equivalent) in anhydrous DCM, add methyl 2,2,2-trichloroacetimidate (1.2 equivalents).

  • Add the catalyst (TfOH or Cu(OTf)₂, 0.1-0.2 equivalents) dropwise at 0 °C.

  • Stir the mixture at room temperature until the reaction is complete, as monitored by TLC.

  • Quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Separate the layers and extract the aqueous phase with DCM.

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the pure N2-methylated product.

Conclusion

The regioselective N-methylation of indazoles is a crucial transformation in the synthesis of many biologically active molecules. By carefully selecting the reaction conditions, chemists can favor the formation of either the thermodynamically controlled N1-isomer or the kinetically controlled N2-isomer. The protocols provided in this document offer reliable methods for achieving high regioselectivity in the N-methylation of indazoles, facilitating the synthesis of specific isomers for drug discovery and development. The choice of a strong, non-nucleophilic base in an aprotic solvent generally leads to the N1-isomer, while conditions employing reagents like dimethyl carbonate with a base such as DABCO, or the use of methyl 2,2,2-trichloroacetimidate under acidic conditions, have proven effective for the selective synthesis of the N2-isomer.[1][2][7]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chloro-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 4-Chloro-1-methyl-1H-indazole, with a focus on improving yield and regioselectivity.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound and its precursor, 4-Chloro-1H-indazole.

Issue 1: Low Yield in the Synthesis of 4-Chloro-1H-indazole

Potential Cause Suggested Solution
Incomplete Diazotization Ensure the complete conversion of the starting material, 3-chloro-2-methylaniline. Monitor the reaction progress using Thin Layer Chromatography (TLC). The use of freshly prepared tert-butyl nitrite is recommended over older iso-amyl nitrite for better reactivity.[1]
Incomplete Hydrolysis of the N-acetyl Intermediate If synthesizing via the N-acetyl intermediate, ensure its complete hydrolysis. Purification of the N-acetyl-4-chloro-1H-indazole intermediate before hydrolysis can lead to a cleaner reaction and higher yield of the final product.[1] Using a stronger base like sodium hydroxide (NaOH) instead of lithium hydroxide (LiOH) can also facilitate complete hydrolysis.[1]
Suboptimal Work-up Procedure Tedious work-up procedures can lead to product loss.[1] Ensure efficient extraction of the product from the aqueous layer using a suitable organic solvent like ethyl acetate.

Issue 2: Poor Regioselectivity in the N-methylation of 4-Chloro-1H-indazole (Formation of N1 and N2 Isomers)

The N-methylation of 4-Chloro-1H-indazole can lead to a mixture of the desired this compound (N1 isomer) and the undesired 4-Chloro-2-methyl-1H-indazole (N2 isomer). The ratio of these isomers is highly dependent on the reaction conditions.

Potential Cause Suggested Solution
Suboptimal Base-Solvent Combination The choice of base and solvent plays a crucial role in directing the methylation to the N1 position. The combination of sodium hydride (NaH) in tetrahydrofuran (THF) has been shown to be highly effective in favoring the formation of the N1-alkylated product for various indazole derivatives.[2][3] This is often the recommended starting point for optimizing N1 selectivity.
Use of Weaker Bases in Polar Aprotic Solvents Using bases like potassium carbonate (K₂CO₃) in polar aprotic solvents such as N,N-dimethylformamide (DMF) can often result in a mixture of N1 and N2 isomers.[4] For a similar compound, methyl 5-bromo-1H-indazole-3-carboxylate, methylation with methyl iodide and K₂CO₃ in DMF yielded 44% of the N1 isomer and 40% of the N2 isomer.[4]
Kinetic vs. Thermodynamic Control The 1H-indazole tautomer is generally more thermodynamically stable.[2] Reaction conditions that allow for equilibration can favor the formation of the N1-substituted product.

Issue 3: Difficulty in Separating N1 and N2 Isomers

Potential Cause Suggested Solution
Similar Polarity of Isomers The N1 and N2 isomers of 4-Chloro-methyl-1H-indazole can have very similar polarities, making their separation by column chromatography challenging.
Recrystallization from a Single Solvent is Ineffective Recrystallization from a single solvent may not be sufficient to separate the isomers effectively. A method for separating substituted indazole isomers involves recrystallization from a mixed solvent system .[5] Experiment with different ratios of solvents such as acetone/water, ethanol/water, methanol/water, acetonitrile/water, or tetrahydrofuran/water to find the optimal conditions for selectively crystallizing one isomer.[5]

Frequently Asked Questions (FAQs)

Q1: What is a reliable method for synthesizing the precursor, 4-Chloro-1H-indazole, in high yield?

An efficient and economical method starts from the commercially available 3-chloro-2-methylaniline.[1] This process involves the acetylation of the amine, followed by diazotization using tert-butyl nitrite, and subsequent hydrolysis with NaOH. This improved industrial method has been reported to achieve an overall yield of 99%.[1] Another reported synthesis starting from 2-methyl-3-chloroaniline using potassium acetate, acetic anhydride, and isopentyl nitrite, followed by hydrolysis with LiOH, claims a 100% yield.[6]

Q2: How can I maximize the yield of the desired N1-methylated product, this compound?

To maximize the yield of the N1 isomer, careful selection of the reaction conditions for the N-methylation step is critical. Based on studies of similar indazole derivatives, the following conditions are recommended to favor N1-alkylation:

  • Base: Sodium hydride (NaH)

  • Solvent: Tetrahydrofuran (THF)

  • Alkylating Agent: Methyl iodide or dimethyl sulfate

This combination has demonstrated high N1-selectivity in the alkylation of various indazoles.[2][3]

Q3: What are the key factors that influence the N1/N2 isomer ratio in indazole alkylation?

The regioselectivity of indazole N-alkylation is influenced by a combination of factors:

  • Base and Solvent System: As discussed, strong bases in less polar, aprotic solvents (e.g., NaH in THF) tend to favor N1-alkylation. Weaker bases in polar aprotic solvents (e.g., K₂CO₃ in DMF) often lead to mixtures.

  • Substituents on the Indazole Ring: The electronic and steric nature of substituents can influence the site of alkylation. For instance, electron-withdrawing groups at the C7 position can favor N2-alkylation, while bulky substituents at the C3 position can promote N1-alkylation.[2]

  • Reaction Temperature: Temperature can affect the kinetic versus thermodynamic control of the reaction.

Data Presentation

The following table summarizes quantitative data on the N-alkylation of a substituted indazole, which can serve as a guide for optimizing the synthesis of this compound.

Table 1: N-Methylation of Methyl 5-bromo-1H-indazole-3-carboxylate [4]

Base Solvent Alkylating Agent Temperature N1-Isomer Yield N2-Isomer Yield
K₂CO₃DMFMethyl IodideRoom Temperature44%40%

Experimental Protocols

Protocol 1: Synthesis of 4-Chloro-1H-indazole [6]

  • In a 250 mL round-bottomed flask, combine 3-chloro-2-methylaniline (9.95 g, 70.6 mmol), potassium acetate (8.3 g, 84.7 mmol), and chloroform (120 mL).

  • Cool the mixture to 0 °C with stirring.

  • Slowly add acetic anhydride (20.0 mL, 212 mmol) dropwise over 2 minutes.

  • Allow the reaction to warm to 25 °C and stir for 1 hour.

  • Heat the reaction mixture to 60 °C and add isopentyl nitrite (18.9 mL, 141 mmol).

  • Stir the reaction at 60 °C overnight.

  • After completion, add water (75 mL) and THF (150 mL) and cool the mixture to 0 °C.

  • Add lithium hydroxide (20.7 g, 494 mmol) and continue stirring at 0 °C for 3 hours.

  • Add water (200 mL) and extract the product with ethyl acetate (300 mL, then 100 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain 4-chloro-1H-indazole as an orange solid (reported yield: 100%).

Protocol 2: General Procedure for N1-Selective Methylation of Indazoles (Adapted from studies on other indazoles)[2][3]

  • To a solution of 4-Chloro-1H-indazole (1.0 equivalent) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Cool the mixture back to 0 °C and add methyl iodide (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to isolate this compound.

Visualizations

Synthesis_Pathway cluster_0 Synthesis of 4-Chloro-1H-indazole cluster_1 N-Methylation 3-Chloro-2-methylaniline 3-Chloro-2-methylaniline N-Acetyl-3-chloro-2-methylaniline N-Acetyl-3-chloro-2-methylaniline 3-Chloro-2-methylaniline->N-Acetyl-3-chloro-2-methylaniline Ac₂O, KOAc N-Acetyl-4-chloro-1H-indazole N-Acetyl-4-chloro-1H-indazole N-Acetyl-3-chloro-2-methylaniline->N-Acetyl-4-chloro-1H-indazole t-BuONO 4-Chloro-1H-indazole 4-Chloro-1H-indazole N-Acetyl-4-chloro-1H-indazole->4-Chloro-1H-indazole NaOH, H₂O This compound This compound 4-Chloro-1H-indazole->this compound NaH, THF, CH₃I (Favors N1) 4-Chloro-2-methyl-1H-indazole 4-Chloro-2-methyl-1H-indazole 4-Chloro-1H-indazole->4-Chloro-2-methyl-1H-indazole K₂CO₃, DMF, CH₃I (Mixture)

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow start Low Yield or Impure Product problem Identify Stage of Synthesis start->problem precursor_synthesis 4-Chloro-1H-indazole Synthesis problem->precursor_synthesis methylation N-Methylation Step problem->methylation incomplete_reaction Incomplete Reaction? precursor_synthesis->incomplete_reaction isomer_issue Mixture of N1/N2 Isomers? methylation->isomer_issue hydrolysis_issue Incomplete Hydrolysis? incomplete_reaction->hydrolysis_issue No optimize_diazotization Optimize Diazotization incomplete_reaction->optimize_diazotization Yes purify_intermediate Purify Intermediate hydrolysis_issue->purify_intermediate Yes end Improved Yield and Purity hydrolysis_issue->end No optimize_diazotization->end purify_intermediate->end separation_issue Difficulty in Separation? isomer_issue->separation_issue No optimize_methylation Optimize Methylation: - Base: NaH - Solvent: THF isomer_issue->optimize_methylation Yes optimize_separation Optimize Separation: - Mixed Solvent Recrystallization separation_issue->optimize_separation Yes separation_issue->end No optimize_methylation->end optimize_separation->end

References

Technical Support Center: Methylation of 4-chloro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the methylation of 4-chloro-1H-indazole.

Frequently Asked Questions (FAQs)

Q1: What are the primary products observed during the methylation of 4-chloro-1H-indazole?

The methylation of 4-chloro-1H-indazole typically yields a mixture of two main regioisomeric products: 4-chloro-1-methyl-1H-indazole (N1-methylated) and 4-chloro-2-methyl-2H-indazole (N2-methylated). The ratio of these two products is highly dependent on the reaction conditions.[1][2][3]

Q2: What are the other potential side products in this reaction?

While the N1 and N2 isomers are the principal products, other side reactions are theoretically possible, though less commonly reported for this specific substrate:

  • Overmethylation (Quaternary Salt Formation): Further methylation of the N1 or N2-methylated products can lead to the formation of a 4-chloro-1,2-dimethyl-1H-indazolium salt. This is more likely to occur with potent methylating agents like methyl iodide or dimethyl sulfate, especially if used in excess or at elevated temperatures.[2]

  • Dehalogenation: Although less common under standard methylation conditions, there is a possibility of the chloro group being removed, which would result in the formation of 1-methyl-1H-indazole or 2-methyl-2H-indazole. This side reaction is generally not considered significant unless specific catalytic systems are present.[1][3]

  • Reaction with Solvent or Base: The choice of a nucleophilic solvent or base could potentially lead to undesired side products.

Q3: How can I control the regioselectivity to favor the N1-methylated isomer?

To selectively obtain the this compound (the thermodynamically more stable isomer), conditions that favor thermodynamic control are recommended.[4] The use of a strong, non-nucleophilic base in an aprotic solvent is a common strategy.

Q4: How can I control the regioselectivity to favor the N2-methylated isomer?

The formation of 4-chloro-2-methyl-2H-indazole is generally favored under kinetic control.[2] This often involves milder reaction conditions.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or no conversion of starting material 1. Inactive base. 2. Insufficiently anhydrous conditions. 3. Low reaction temperature or insufficient reaction time. 4. Poor quality of the methylating agent.1. Use a fresh batch of base or titrate to determine its activity. 2. Ensure all glassware is oven-dried and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Gradually increase the reaction temperature and monitor the reaction progress by TLC or LC-MS. 4. Use a freshly opened or properly stored methylating agent.
Poor N1/N2 selectivity 1. Reaction conditions are not optimized for the desired isomer. 2. The chosen base or solvent is not appropriate for the desired selectivity.1. For N1 selectivity, use a strong base like NaH in an aprotic solvent like THF. For N2 selectivity, consider milder bases or different solvent systems (see table below). 2. Refer to the quantitative data table to select the optimal conditions for your desired product.
Formation of multiple unidentified side products 1. Overmethylation due to excess methylating agent or high temperature. 2. Decomposition of starting material or products under the reaction conditions. 3. Reaction with impurities in the starting materials or solvents.1. Use a stoichiometric amount of the methylating agent and maintain a controlled temperature. 2. Consider running the reaction at a lower temperature for a longer duration. 3. Use purified starting materials and high-purity anhydrous solvents.
Difficulty in separating N1 and N2 isomers The isomers have similar polarities.Utilize column chromatography with a carefully selected eluent system (e.g., a gradient of ethyl acetate in hexanes). In some cases, recrystallization from a suitable solvent system may be effective.

Quantitative Data on Regioselectivity

The following table summarizes the approximate N1:N2 product ratios for the methylation of substituted indazoles under various conditions. While the data may not be specific to the 4-chloro-1H-indazole in all cases, it provides a strong indication of the expected outcomes.

Methylating Agent Base Solvent Temperature Approximate N1:N2 Ratio Reference
Methyl IodideNaHTHFRoom Temp>99:1[3]
Methyl IodideCs₂CO₃DMFRoom TempVaries with substrate[5]
Dimethyl SulfateK₂CO₃AcetoneRefluxMixture[2]
Methyl IodideK₂CO₃DMF120 °C58:42[5][6]

Experimental Protocols

Protocol 1: Selective Synthesis of this compound (N1-isomer)

This protocol is adapted from procedures known to favor N1-alkylation of indazoles.[4]

Materials:

  • 4-chloro-1H-indazole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH₃I)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), add 4-chloro-1H-indazole (1.0 eq) to anhydrous THF in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the mixture to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1 eq) portion-wise.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the mixture back to 0 °C and add methyl iodide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to isolate the this compound.

Protocol 2: Synthesis of a Mixture of N1 and N2-methylated 4-chloro-1H-indazole

This protocol is expected to yield a mixture of N1 and N2 isomers, which can then be separated.[5][6]

Materials:

  • 4-chloro-1H-indazole

  • Potassium carbonate (K₂CO₃)

  • Methyl iodide (CH₃I)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4-chloro-1H-indazole (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add methyl iodide (1.2 eq) dropwise to the mixture.

  • Stir the reaction at room temperature or gently heat (e.g., to 40-50 °C) until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and add water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify and separate the N1 and N2 isomers by column chromatography on silica gel.

Visualizations

experimental_workflow General Workflow for 4-chloro-1H-indazole Methylation cluster_prep Reaction Setup cluster_reaction Methylation cluster_workup Workup & Purification start Dissolve 4-chloro-1H-indazole in anhydrous solvent add_base Add base (e.g., NaH or K₂CO₃) start->add_base stir Stir under inert atmosphere add_base->stir add_methylating_agent Add methylating agent (e.g., CH₃I) stir->add_methylating_agent Cool to 0 °C (for NaH) react Stir at appropriate temperature add_methylating_agent->react monitor Monitor reaction by TLC/LC-MS react->monitor quench Quench reaction monitor->quench Upon completion extract Extract with organic solvent quench->extract dry Dry and concentrate extract->dry purify Purify by column chromatography dry->purify end Final Products purify->end Isolate N1 and/or N2 products troubleshooting_flowchart Troubleshooting Methylation Reactions cluster_low_conversion Low/No Conversion cluster_poor_selectivity Poor N1/N2 Selectivity cluster_side_products Multiple Side Products start Problem Encountered cluster_low_conversion cluster_low_conversion start->cluster_low_conversion cluster_poor_selectivity cluster_poor_selectivity start->cluster_poor_selectivity cluster_side_products cluster_side_products start->cluster_side_products check_reagents Check activity of base and purity of methylating agent check_conditions Ensure anhydrous conditions and sufficient reaction time/temperature check_reagents->check_conditions optimize_base Select base based on desired isomer (e.g., NaH for N1) optimize_solvent Select solvent based on desired isomer (e.g., THF for N1) optimize_base->optimize_solvent check_stoichiometry Check stoichiometry of methylating agent check_temp Lower reaction temperature check_stoichiometry->check_temp check_purity Ensure purity of starting materials and solvents check_temp->check_purity

References

Technical Support Center: Optimization of Reaction Conditions for Indazole Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the N-alkylation of indazoles.

Troubleshooting Guide

This guide addresses common issues encountered during the N-alkylation of indazoles and offers potential solutions to improve reaction outcomes.

ProblemPotential Cause(s)Suggested Solution(s)
Poor N1/N2 Regioselectivity Reaction conditions (base, solvent, temperature) are not optimal for directing the alkylation to a single nitrogen.[1]For N1-selectivity: Use sodium hydride (NaH) as the base in an aprotic solvent like tetrahydrofuran (THF).[1][2][3][4][5][6] This combination often favors the thermodynamically more stable N1-alkylated product.[2][4][6][7] The sodium cation is believed to coordinate with the N2 atom, sterically hindering alkylation at that position.[4][5][7] Cesium carbonate (Cs₂CO₃) has also been used to achieve N1-selectivity.[1][8] For N2-selectivity: Explore Mitsunobu conditions (e.g., PPh₃, DIAD/DEAD), which have shown a strong preference for N2-alkylation.[2][4][8] Alternatively, using trifluoromethanesulfonic acid (TfOH) or copper(II) triflate with alkyl 2,2,2-trichloroacetimidates can provide excellent N2-selectivity.[1][9][10][11]
Steric or electronic effects of the substituents on the indazole ring are influencing the outcome.[1][2][3][4]Analyze your substrate: - Electron-withdrawing groups at the C7 position (e.g., NO₂, CO₂Me) strongly direct alkylation to the N2 position.[1][2][3][4][5][7] - Bulky or coordinating substituents at the C3 position (e.g., tert-butyl, COMe, CO₂Me, carboxamide) can favor N1-alkylation, especially with NaH in THF.[1][2][3][4][5][6][7]
Low Reaction Yield or Incomplete Reaction The chosen base may not be strong enough to deprotonate the indazole effectively in the selected solvent.Ensure base and solvent compatibility. For instance, using potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) in THF may result in no reaction or poor conversion.[4][6] A stronger base like NaH is often required in THF.[4][6] K₂CO₃ is more effective in polar aprotic solvents like DMF, though it often yields isomer mixtures.[8][12]
The alkylating agent is not reactive enough or is unstable under the reaction conditions.Consider using a more reactive alkylating agent (e.g., switching from an alkyl chloride to a bromide, iodide, or tosylate).[1][2] Ensure the agent is stable; for example, some tosylates may be unstable at elevated temperatures.[8]
The reaction temperature is too low or the reaction time is too short.Gradually increase the temperature and monitor the reaction progress by TLC or LCMS. Some reactions may require heating (e.g., to 50 °C or 90 °C) or extended reaction times to go to completion.[8]
Difficulty in Separating N1 and N2 Isomers The physical properties (e.g., polarity) of the N1 and N2 regioisomers are very similar.[1]If a mixture is unavoidable, meticulous optimization of chromatographic conditions is necessary.[1] Consider alternative separation techniques like recrystallization with a mixed solvent system, which can sometimes provide a single isomer with >99% purity.[13] In some cases, derivatization of the mixture to facilitate separation may be an option.[1]

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing the regioselectivity of indazole N-alkylation?

The regioselectivity of indazole N-alkylation is a complex interplay of several factors:

  • Base and Solvent System: This is one of the most critical factors.[2][4] The combination of NaH in THF typically favors N1-alkylation, while conditions like the Mitsunobu reaction favor N2.[2][3][4] The choice of base cation (e.g., Na⁺, K⁺, Cs⁺) can also influence the outcome.[1]

  • Substituents on the Indazole Ring: The electronic and steric properties of substituents significantly direct the position of alkylation.[2][3][4] Electron-withdrawing groups at C7 favor N2, while bulky groups at C3 favor N1.[1][2][3][5]

  • Alkylating Agent: The nature and reactivity of the alkylating agent can impact the N1/N2 ratio.[1] For instance, bulky alkylating agents may show different selectivity compared to simple alkyl halides.

  • Temperature: Reaction temperature can affect the kinetic versus thermodynamic control of the reaction, thereby influencing the product ratio. The N1-substituted indazole is generally the more thermodynamically stable isomer.[2][6][7][14]

Q2: How can I achieve high selectivity for the N1-alkylated product?

To favor N1-alkylation, conditions that promote thermodynamic control are generally preferred.[7]

  • NaH in THF: The combination of sodium hydride (NaH) in tetrahydrofuran (THF) is a highly effective and widely reported method for achieving high N1-selectivity for a variety of indazole substrates.[2][3][4][5][6]

  • Substituent-Directed Alkylation: Indazoles with substituents such as 3-carboxymethyl, 3-tert-butyl, 3-COMe, and 3-carboxamide have demonstrated >99% N1 regioselectivity under NaH/THF conditions.[2][3][4][5][6]

  • Thermodynamic Equilibration: Using specific electrophiles like α-halo carbonyls or β-halo esters can sometimes lead to the thermodynamically favored N1 product through an equilibration process.[2][4][6][7]

  • Two-Step Reductive Amination: A recently developed method involves a two-step process of enamine condensation with an aldehyde followed by hydrogenation. This procedure shows exclusive N1 selectivity under thermodynamic control and is suitable for large-scale synthesis.[12][15]

Q3: What conditions are best for selectively obtaining the N2-alkylated product?

Selective N2-alkylation can be achieved using several methods:

  • Mitsunobu Reaction: This reaction, using an alcohol, triphenylphosphine (PPh₃), and an azodicarboxylate (DIAD or DEAD), often shows a strong preference for the formation of the N2-regioisomer.[2][4][8]

  • Acid-Catalyzed Alkylation: Using trifluoromethanesulfonic acid (TfOH) or copper(II) triflate as a catalyst with alkyl 2,2,2-trichloroacetimidates as the alkylating agent is a general and highly selective method for N2-alkylation, often avoiding the formation of any N1-isomer.[9][10][11]

  • Substituent Effects: Indazoles bearing electron-withdrawing groups at the C7-position, such as nitro (NO₂) or carboxylate (CO₂Me), exhibit excellent N2-regioselectivity (≥96%).[2][3][4][5][6][7]

Data Summary

Table 1: Conditions Favoring N1-Alkylation

Indazole SubstituentBaseSolventAlkylating AgentN1:N2 RatioYieldReference
3-CO₂MeNaHTHFn-Pentyl bromide>99:1-[2][3][6]
3-tert-ButylNaHTHFn-Pentyl bromide>99:1-[2][3][6]
3-COMeNaHTHFn-Pentyl bromide>99:1-[2][3][6]
5-Bromo-3-CO₂MeCs₂CO₃DioxaneAlkyl tosylatesN1 selective>90%[8][16]
5-Bromop-TsOHTolueneIsobutyraldehyde, then H₂/Pt/C>99:1 (N1 only)76%[12]

Table 2: Conditions Favoring N2-Alkylation

Indazole SubstituentReagentsSolventAlkylating PartnerN1:N2 RatioYieldReference
UnsubstitutedPPh₃, DIADTHFAlcohol1:2.558% (N2)[2][6]
7-NO₂NaHTHFn-Pentyl bromide4:96-[2][3][5][6]
7-CO₂MeNaHTHFn-Pentyl bromide4:96-[2][3][5][6]
VariousTfOH-Ethyl 2,2,2-trichloroacetimidateN2 onlyup to 96%[9][11]
5-Bromo-3-CO₂MePPh₃, DEADTHFMethanolN2 selective90-97%[16]

Visual Guides

Indazole_Alkylation_Workflow start Indazole Substrate conditions Select Reaction Conditions - Base (NaH, K2CO3, etc.) - Solvent (THF, DMF, etc.) - Temperature start->conditions reagent Add Alkylating Agent (R-X) conditions->reagent reaction Reaction Monitoring (TLC, LCMS) reagent->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification workup->purification n1_product N1-Alkylated Indazole purification->n1_product Isomer 1 n2_product N2-Alkylated Indazole purification->n2_product Isomer 2 analysis Product Analysis (Yield, N1:N2 Ratio) n1_product->analysis n2_product->analysis

Caption: General experimental workflow for the N-alkylation of indazoles.

Troubleshooting_Tree problem Poor Regioselectivity (Mixture of N1/N2 Isomers) goal What is the Desired Isomer? problem->goal n1_goal N1-Alkylated Product goal->n1_goal  N1 n2_goal N2-Alkylated Product goal->n2_goal  N2 n1_solution1 Use NaH in THF. Favors thermodynamic product. n1_goal->n1_solution1 Try first n2_solution1 Use Mitsunobu conditions (PPh3, DEAD/DIAD). n2_goal->n2_solution1 Try first n1_solution2 Check for C3-substituents (e.g., t-Bu, CO2Me) that enhance N1 selectivity. n1_solution1->n1_solution2 n1_solution3 Consider two-step reductive amination. n1_solution2->n1_solution3 n2_solution2 Use acid catalysis (TfOH) with an imidate. n2_solution1->n2_solution2 n2_solution3 Check for C7-EWG (e.g., NO2, CO2Me) that favors N2. n2_solution2->n2_solution3

Caption: Decision tree for troubleshooting poor regioselectivity in indazole alkylation.

Key Experimental Protocols

Protocol 1: Selective N-1 Alkylation using NaH/THF (Thermodynamic Control) [1][14]

This protocol is adapted from procedures known to favor N-1 alkylation.[2][3][4]

  • Preparation: To a solution of the substituted 1H-indazole (1.0 mmol) in anhydrous tetrahydrofuran (THF, 10 mL) under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (60% dispersion in mineral oil, 1.2 mmol) portion-wise at 0 °C.

  • Deprotonation: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases.

  • Alkylation: Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1 mmol) dropwise to the mixture at room temperature.

  • Reaction: Stir the reaction at room temperature or heat if necessary (e.g., 50 °C) until the starting material is consumed, as monitored by TLC or LCMS.

  • Workup: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Extract the mixture with an appropriate organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the N-1 alkylated product.

Protocol 2: Selective N-2 Alkylation via Mitsunobu Reaction [8][14][16]

This protocol is generally effective for achieving N-2 selectivity.[2][4]

  • Preparation: Dissolve the 1H-indazole (1.0 equiv), the desired alcohol (1.5 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF under an inert atmosphere.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv) dropwise to the solution. A color change and/or precipitate may be observed.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight, or until completion is confirmed by TLC or LCMS.

  • Concentration: Remove the solvent under reduced pressure.

  • Purification: Purify the crude residue directly by flash column chromatography on silica gel to separate the N-2 alkylated product from the N-1 isomer and reaction byproducts (e.g., triphenylphosphine oxide).

Protocol 3: General Alkylation using K₂CO₃/DMF [8]

This method is straightforward but often results in a mixture of N-1 and N-2 isomers, requiring careful purification.[12]

  • Preparation: Suspend the 1H-indazole (1.0 equiv) and anhydrous potassium carbonate (K₂CO₃, 1.5-2.0 equiv) in anhydrous dimethylformamide (DMF).

  • Alkylation: Add the alkyl halide (1.1 equiv) to the suspension.

  • Reaction: Stir the mixture at room temperature or heat as required (e.g., 90-120 °C) overnight or until the reaction is complete.

  • Workup: Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify by flash column chromatography to separate the N-1 and N-2 isomers.

References

Technical Support Center: Overcoming Poor Solubility of 4-Chloro-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting strategies and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor solubility of 4-Chloro-1-methyl-1H-indazole in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the known physicochemical properties of this compound?

This compound is a brown solid with a molecular weight of 166.61 g/mol and a molecular formula of C₈H₇ClN₂. While specific quantitative solubility data in various solvents is not extensively documented in publicly available literature, its indazole core structure suggests it is likely to have poor aqueous solubility.

Q2: Why is this compound expected to have poor water solubility?

Indazole derivatives, particularly those substituted with lipophilic groups like a chloro group and a methyl group, often exhibit poor aqueous solubility. The N-methylation can in some cases influence solubility, but the overall hydrophobic nature of the molecule tends to dominate, leading to challenges in aqueous-based experimental systems. Many kinase inhibitors, a class of drugs to which many indazole derivatives belong, are classified as Biopharmaceutics Classification System (BCS) class II or IV, indicating poor solubility.

Q3: What is the first and most critical step to dissolve this compound for in vitro experiments?

The universally recommended initial step is to prepare a high-concentration stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the most common and effective choice for this purpose due to its strong solubilizing power for a wide array of organic compounds.

Q4: My compound precipitates when I dilute the DMSO stock into my aqueous experimental buffer. What should I do?

This phenomenon, known as "precipitation upon dilution," is a common issue with poorly soluble compounds. It occurs when the concentration of the compound in the final aqueous solution surpasses its thermodynamic solubility limit. Several strategies can be employed to mitigate this, including lowering the final concentration, using co-solvents, or adjusting the pH of the buffer.

Troubleshooting Guide

Issue 1: The compound does not fully dissolve in 100% DMSO.

If you encounter difficulty dissolving this compound even in pure DMSO, follow these steps:

  • Gentle Warming: Warm the solution in a water bath at 37°C for 5-10 minutes. Ensure that the compound is stable at this temperature.

  • Sonication: Use a bath sonicator to provide mechanical agitation, which can help break down solid aggregates and facilitate dissolution.

  • Vortexing: Vigorous vortexing for several minutes can also aid in dissolving the compound.

Issue 2: The compound precipitates out of the aqueous buffer after dilution from a DMSO stock.

This is the most frequently encountered problem. The following workflow can help you troubleshoot this issue.

G start Precipitation observed upon dilution of DMSO stock into aqueous buffer check_final_conc Is the final concentration of the compound as low as possible for the assay? start->check_final_conc lower_conc Lower the final concentration and re-test. check_final_conc->lower_conc No check_dmso_conc Is the final DMSO concentration below 0.5%? check_final_conc->check_dmso_conc Yes lower_conc->check_dmso_conc adjust_dmso Adjust dilution to ensure final DMSO concentration is <0.5%. check_dmso_conc->adjust_dmso No use_cosolvent Try using a co-solvent (e.g., ethanol, PEG 400). check_dmso_conc->use_cosolvent Yes adjust_dmso->use_cosolvent adjust_ph Adjust the pH of the aqueous buffer. use_cosolvent->adjust_ph success Compound remains in solution. use_cosolvent->success Success fail Precipitation persists. Consider formulation strategies. use_cosolvent->fail Failure adjust_ph->success Success adjust_ph->fail Failure

Caption: Troubleshooting workflow for precipitation upon dilution.

Data Presentation: Solubility of Structurally Similar Compounds

While specific quantitative solubility data for this compound is scarce, the following table presents representative data for other kinase inhibitors to provide a general guideline.

Compound (Kinase Inhibitor)DMSO SolubilityEthanol SolubilityWater Solubility
Gefitinib ≥ 44 mg/mL≥ 13 mg/mL< 0.1 mg/mL
Erlotinib ≥ 46 mg/mL~1 mg/mL< 0.1 mg/mL
Lapatinib ≥ 20 mg/mL~1 mg/mL< 0.1 mg/mL

This data is intended for illustrative purposes only and may not be representative of this compound.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

This protocol describes the standard procedure for preparing a stock solution of a poorly soluble compound.

G cluster_0 Protocol 1: DMSO Stock Preparation weigh 1. Weigh a precise amount of this compound. add_dmso 2. Add the calculated volume of anhydrous, high-purity DMSO. weigh->add_dmso dissolve 3. Facilitate dissolution using vortexing, gentle warming (37°C), and/or sonication. add_dmso->dissolve store 4. Store the stock solution in aliquots at -20°C or -80°C. dissolve->store

Caption: Workflow for preparing a DMSO stock solution.

Methodology:

  • Accurately weigh a desired amount of this compound powder using an analytical balance.

  • In a sterile vial, add the appropriate volume of high-purity, anhydrous DMSO to achieve the target high concentration (e.g., 10 mM, 20 mM, or 50 mM).

  • To aid dissolution, vortex the vial for several minutes. If the compound is not fully dissolved, sonicate in a water bath or warm gently at 37°C for 5-10 minutes. Visually inspect to ensure no solid particles remain.

  • Once completely dissolved, store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

Protocol 2: Using a Co-solvent to Improve Aqueous Solubility

This protocol outlines the use of a co-solvent to maintain the solubility of the compound in an aqueous buffer.

Methodology:

  • Prepare a high-concentration stock solution of this compound in 100% DMSO as described in Protocol 1.

  • Prepare an intermediate dilution of the DMSO stock in a suitable co-solvent such as ethanol or polyethylene glycol 400 (PEG 400). For example, create a 1:10 dilution of a 10 mM DMSO stock in ethanol to yield a 1 mM solution in a 10% DMSO/90% ethanol mixture.

  • Add this intermediate dilution to your final aqueous buffer to reach the desired working concentration. This two-step dilution process can often prevent the compound from precipitating.

Protocol 3: Enhancing Solubility through pH Adjustment

For ionizable compounds, modifying the pH of the aqueous buffer can significantly improve solubility. Indazoles contain nitrogen atoms that can be protonated at acidic pH.

Methodology:

  • Determine the pKa: If the pKa of this compound is known or can be predicted, this will guide the choice of buffer pH. For weak bases, a pH 1-2 units below the pKa will favor the more soluble, protonated form.

  • Prepare an Acidic Buffer: Prepare your experimental buffer at a lower pH (e.g., pH 5.0-6.5).

  • Dilute the Stock Solution: Prepare a high-concentration stock in DMSO (Protocol 1). Dilute this stock into the acidic aqueous buffer.

  • Neutralization (Optional): If the experiment requires a neutral pH, you can carefully neutralize the solution with a dilute base after the compound has been successfully dissolved in the acidic buffer. However, be aware that this may cause delayed precipitation.

Signaling Pathways and Logical Relationships

The solubility of a compound is a critical factor in its ability to interact with its biological target. For a compound like this compound, which may function as a kinase inhibitor, poor solubility can prevent it from reaching the ATP-binding pocket of the target kinase, thereby inhibiting its therapeutic effect.

G compound This compound (in solid form) dissolution Dissolution in Aqueous Buffer compound->dissolution soluble_compound Soluble Compound (in solution) dissolution->soluble_compound Sufficient Solubility insoluble_compound Insoluble Compound (precipitate) dissolution->insoluble_compound Poor Solubility target_engagement Target Engagement (e.g., Kinase Binding) soluble_compound->target_engagement no_effect No Biological Effect insoluble_compound->no_effect biological_effect Downstream Biological Effect target_engagement->biological_effect

Caption: Logical relationship between solubility and biological activity.

Troubleshooting 4-Chloro-1-methyl-1H-indazole reaction failures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Chloro-1-methyl-1H-indazole. The information is designed to help resolve common issues encountered during its synthesis and application.

Troubleshooting Guides

This section addresses specific failures and unexpected outcomes in reactions involving this compound, with a primary focus on its synthesis via methylation of 4-chloro-1H-indazole.

Issue 1: Low Yield of this compound

Question: I am getting a low yield of the desired N1-methylated product, this compound. What are the potential causes and how can I improve the yield?

Answer:

Low yields in the N-methylation of 4-chloro-1H-indazole can stem from several factors, including suboptimal reaction conditions, incomplete deprotonation, or degradation of the starting material or product.

Troubleshooting Steps:

  • Re-evaluate Your Base and Solvent System: The choice of base and solvent is critical for achieving high regioselectivity and yield for the N1-isomer. The combination of sodium hydride (NaH) in an anhydrous aprotic solvent like tetrahydrofuran (THF) is known to favor N1-alkylation.[1][2][3] If you are using other conditions, such as potassium carbonate in DMF, you may be getting a mixture of N1 and N2 isomers, thus lowering the yield of your desired product.[4][5]

  • Ensure Anhydrous Conditions: Sodium hydride reacts violently with water. The presence of moisture will consume the base and reduce the extent of indazole deprotonation, leading to lower yields. Ensure all glassware is oven-dried and solvents are anhydrous.

  • Optimize Reaction Temperature: The initial deprotonation with NaH should be performed at a low temperature (e.g., 0 °C) to control the reaction. After the addition of the methylating agent, the reaction temperature can be gradually increased. Monitor the reaction progress by TLC or LC-MS to determine the optimal temperature and reaction time.

  • Choice of Methylating Agent: While methyl iodide is commonly used, other methylating agents like dimethyl sulfate or methyl tosylate can be employed. The reactivity of the methylating agent can influence the reaction outcome.

Issue 2: Formation of the N2-methylated Isomer (4-Chloro-2-methyl-1H-indazole)

Question: My reaction is producing a significant amount of the undesired N2-methylated isomer. How can I improve the selectivity for the N1 position?

Answer:

The formation of a mixture of N1 and N2 isomers is a common challenge in the alkylation of indazoles.[5][6] The regioselectivity is highly dependent on the reaction conditions.

Troubleshooting Steps:

  • Favor Thermodynamic Control: The N1-substituted indazole is generally the thermodynamically more stable isomer.[1][5] Using conditions that allow for thermodynamic equilibration can favor the formation of the N1 product.

  • Utilize N1-Selective Conditions: As mentioned previously, the use of sodium hydride (NaH) in THF strongly favors the formation of the N1-alkylated product.[1][2][3] This is a well-established method for achieving high N1-selectivity.

  • Consider Steric Hindrance: While the 4-chloro substituent does not impart significant steric bias, bulky substituents at the C3 or C7 positions of the indazole ring can influence regioselectivity.[7]

  • Purification: If a mixture of isomers is obtained, careful column chromatography is typically required for separation. Developing an optimized purification method is crucial for isolating the pure N1-isomer. A mixture of ethyl acetate and hexanes is a common eluent system.

Logical Troubleshooting Workflow

Troubleshooting_Workflow start Reaction Failure: Low Yield or Poor Selectivity check_conditions Review Reaction Conditions: Base, Solvent, Temperature start->check_conditions check_purity Assess Starting Material Purity: 4-chloro-1H-indazole start->check_purity use_nah_thf Implement N1-Selective Conditions: NaH in anhydrous THF check_conditions->use_nah_thf check_purity->use_nah_thf optimize_temp Optimize Temperature and Reaction Time (TLC/LC-MS monitoring) use_nah_thf->optimize_temp Conditions Implemented failure Persistent Issues: Consult further literature or technical support use_nah_thf->failure Issues Persist purification Optimize Purification: Column Chromatography optimize_temp->purification optimize_temp->failure Issues Persist success Successful Synthesis of This compound purification->success Pure Product Obtained purification->failure Separation Fails

Caption: Troubleshooting workflow for this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors for achieving high N1-regioselectivity in the methylation of 4-chloro-1H-indazole?

A1: The most critical factors are the choice of base and solvent. The combination of a strong, non-nucleophilic base like sodium hydride (NaH) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) is highly effective in directing the methylation to the N1 position.[1][2][3]

Q2: How can I confirm the correct regiochemistry of my methylated product?

A2: The regiochemistry of N1- and N2-substituted indazoles can be unambiguously determined using 1D and 2D NMR techniques, particularly Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect (NOE) spectroscopy.[1] X-ray crystallography can also provide definitive structural confirmation.

Q3: Are there any known byproducts in the synthesis of this compound?

A3: The primary byproduct is the isomeric 4-chloro-2-methyl-1H-indazole. Depending on the reaction conditions, unreacted starting material (4-chloro-1H-indazole) may also be present.

Q4: What is the typical appearance and stability of this compound?

A4: this compound is typically a solid at room temperature. Like many organic compounds, it should be stored in a cool, dry, and dark place to prevent degradation.

Data Presentation

The following table summarizes the effect of different reaction conditions on the N1/N2 regioselectivity of indazole alkylation, based on literature data for various indazole derivatives. This illustrates the principles that can be applied to the synthesis of this compound.

Indazole SubstrateAlkylating AgentBaseSolventTemperature (°C)N1:N2 RatioReference
5-Bromo-1H-indazole-3-carboxylateIsobutyl bromideK₂CO₃DMF12058:42[4]
5-Bromo-1H-indazole-3-carboxylateIsopropyl iodideNaHDMFRT38:46[5]
6-Nitro-1H-indazoleMethyl iodide-Sealed Tube100N2 selective[8]
6-Nitro-1H-indazoleDimethyl sulfateKOH-45~1:1[8]
3-Carboxymethyl-1H-indazolen-Pentyl bromideNaHTHF50>99:1[1][3]
1H-Indazolen-Pentyl bromideCs₂CO₃DMF501.6:1[3]

Experimental Protocols

Protocol 1: Synthesis of 4-Chloro-1H-indazole (Precursor)

This protocol is an improved, economically viable method for the synthesis of the starting material, 4-chloro-1H-indazole.[9]

Materials:

  • 3-Chloro-2-methylaniline

  • Acetic anhydride

  • tert-Butyl nitrite

  • Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Water

Procedure:

  • To a solution of 3-chloro-2-methylaniline in a suitable solvent, add acetic anhydride to perform acetylation of the amino group, yielding N-acetyl-3-chloro-2-methylaniline.

  • React the N-acetylated intermediate with tert-butyl nitrite to form N-acetyl-4-chloro-1H-indazole.

  • Isolate and purify the N-acetyl-4-chloro-1H-indazole.

  • Perform hydrolysis of the purified intermediate using sodium hydroxide in a mixture of THF and water to yield 4-chloro-1H-indazole.

  • The final product can be purified by recrystallization.

Protocol 2: N1-Methylation of 4-Chloro-1H-indazole

This protocol is adapted from general procedures for N1-selective alkylation of indazoles.[1][3][7]

Materials:

  • 4-Chloro-1H-indazole

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Methyl iodide (or other methylating agent)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 4-chloro-1H-indazole (1.0 eq) in anhydrous THF.

  • Cool the mixture to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise to the stirred suspension.

  • Allow the reaction mixture to stir at room temperature for 30 minutes to ensure complete deprotonation.

  • Cool the mixture back to 0 °C and add methyl iodide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS). Gentle heating may be required.

  • Upon completion, cool the reaction to 0 °C and cautiously quench with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate or sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to isolate this compound.

Mandatory Visualization

Experimental Workflow for N1-Methylation

experimental_workflow start Start: 4-Chloro-1H-indazole in anhydrous THF under N2 deprotonation 1. Deprotonation: Add NaH (1.2 eq) at 0°C, then stir at RT for 30 min start->deprotonation methylation 2. Methylation: Cool to 0°C, add MeI (1.1 eq), stir to completion (monitor) deprotonation->methylation quench 3. Quench: Cool to 0°C, add sat. aq. NH4Cl solution methylation->quench extraction 4. Workup: Extract with EtOAc, wash with H2O and brine quench->extraction purification 5. Purification: Dry, concentrate, and purify by column chromatography extraction->purification product Final Product: This compound purification->product

Caption: Workflow for the N1-methylation of 4-chloro-1H-indazole.

General Kinase Inhibitor Signaling Pathway

Indazole derivatives are frequently investigated as kinase inhibitors.[10][11][12][13] These compounds can block the signaling cascade that leads to cell proliferation, making them attractive candidates for cancer therapy.

kinase_pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase (e.g., VEGFR) growth_factor->receptor kinase_cascade Intracellular Kinase Cascade (e.g., MAPK pathway) receptor->kinase_cascade Activates transcription Transcription Factors kinase_cascade->transcription Phosphorylates proliferation Cell Proliferation, Angiogenesis, Survival transcription->proliferation Regulates Gene Expression for inhibitor This compound (as a potential kinase inhibitor) inhibitor->kinase_cascade Inhibits

Caption: General signaling pathway targeted by indazole-based kinase inhibitors.

References

Technical Support Center: Regioselective Indazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for indazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide practical troubleshooting guides and frequently asked questions (FAQs) to address common challenges in achieving regioselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in controlling regioselectivity during indazole synthesis?

A1: The main challenge arises from the tautomeric nature of the indazole ring. The proton on the pyrazole moiety can reside on either nitrogen atom, leading to the 1H- and 2H-indazole tautomers. The 1H-tautomer is generally the more thermodynamically stable form.[1][2][3] Direct substitution reactions, such as alkylation or acylation, on the unprotected indazole core often yield a mixture of N1- and N2-substituted products, making regiocontrol a significant hurdle in the synthesis of pure, biologically active molecules.[1][2][4][5]

Q2: What are the key factors influencing N1 versus N2 regioselectivity in indazole alkylation?

A2: The regiochemical outcome of indazole alkylation is a delicate balance of several factors:

  • Steric and Electronic Effects of Substituents: The size and electronic nature of groups on the indazole ring play a crucial role. Bulky substituents at the C3 position can sterically hinder attack at the N2 position, favoring N1-alkylation.[6][7][8] Conversely, electron-withdrawing groups (EWGs) at the C7 position, such as -NO2 or -CO2Me, have been shown to direct alkylation to the N2 position with high selectivity (≥ 96%).[5][6][7]

  • Choice of Base and Solvent: This is one of the most critical parameters. For instance, the combination of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is highly effective for promoting N1-alkylation.[2][5][6][7][9] It is believed that the sodium cation coordinates with the N2 nitrogen and a nearby coordinating group (if present), blocking it from the electrophile.[5]

  • Reaction Conditions (Kinetic vs. Thermodynamic Control): Reaction conditions can be tuned to favor either the kinetically or thermodynamically preferred product. N2-alkylation is often favored under kinetic control, while the more stable N1-isomer is typically the thermodynamic product.[10][11]

  • Nature of the Electrophile: The type of alkylating agent used can also influence the regioselectivity.[6][9]

Q3: How can I selectively synthesize the N1-alkylated indazole?

A3: To achieve high selectivity for the N1-alkylated product, consider the following strategies:

  • NaH/THF System: The use of sodium hydride (NaH) in tetrahydrofuran (THF) has been shown to provide excellent N1-selectivity (>99%) for indazoles with various C3 substituents like carboxymethyl, tert-butyl, and carboxamide.[2][6][7]

  • Thermodynamic Equilibration: Using specific electrophiles like α-halo carbonyls or β-halo esters can lead to an equilibrium that favors the more thermodynamically stable N1-substituted product.[5][9][12]

  • Phase-Transfer Catalysis: While it can sometimes lead to mixtures, specific phase-transfer conditions can be optimized to favor the N1 isomer.

Q4: What methods are recommended for the selective synthesis of N2-alkylated indazoles?

A4: While thermodynamically less favored, several methods can selectively yield the N2-alkylated product:

  • Mitsunobu Reaction: This reaction has demonstrated a strong preference for producing the N2-alkylated regioisomer.[5][13]

  • Substituent-Directed Synthesis: As mentioned, indazoles bearing an electron-withdrawing group at the C7 position exhibit excellent N2 regioselectivity.[5][6][7]

  • Acid-Catalyzed Alkylation: The use of a Brønsted acid catalyst like trifluoromethanesulfonic acid (TfOH) with diazo compounds as the alkylating agent can provide high N2-selectivity.[8][14]

  • Davis-Beirut Reaction: This reaction is a robust method for the synthesis of 2H-indazoles and their derivatives under redox-neutral conditions.[15][16][17][18]

  • One-Pot Condensation-Cadogan Reductive Cyclization: This method provides a mild and efficient route to 2H-indazoles from ortho-nitrobenzaldehydes and amines.[19][20]

Troubleshooting Guide: Regioisomer Formation

Problem: My reaction is producing an inseparable mixture of N1 and N2 isomers.

Potential Cause Troubleshooting Strategy
Sub-optimal Base/Solvent Combination For N1-selectivity, switch to NaH in anhydrous THF. For N2-selectivity, explore Mitsunobu conditions or acid catalysis (e.g., TfOH with a diazo compound).[5][8][14]
Steric/Electronic Effects Not Fully Exploited If aiming for N1, consider if a bulkier C3-substituent can be used. For N2, investigate the effect of a C7-EWG.[5][6][7]
Reaction is Under Thermodynamic or Kinetic Control Leading to the Undesired Isomer Adjust reaction temperature and time. Lower temperatures and shorter reaction times may favor the kinetic product (often N2), while higher temperatures and longer times can favor the thermodynamic product (often N1).[10][11]
Isomers are Co-eluting on TLC and Column Chromatography Try different solvent systems for chromatography. Adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent can sometimes improve separation.[21] Preparative TLC or HPLC might be necessary for difficult separations.[12][21] Reverse-phase chromatography can also be effective.[21]
Isomers are Co-crystallizing Attempt crystallization from a different solvent system. If separation is not possible, consider derivatizing the mixture to separate the derivatives, followed by deprotection.[22]

Quantitative Data Summary

The following tables summarize reported regioselectivity for the N-alkylation of various indazoles under different reaction conditions.

Table 1: N1-Selective Alkylation of 3-Substituted Indazoles

C3-Substituent Base Solvent N1:N2 Ratio Reference
-CO2MeNaHTHF>99:1[6][7]
-tBuNaHTHF>99:1[6][7]
-COMeNaHTHF>99:1[6][7]
-CONH2NaHTHF>99:1[6][7]
-CO2MeCs2CO3DMF1.4:1[9]
-CO2MeK2CO3DMF1.4:1[9]

Table 2: N2-Selective Synthesis Methods

Method Key Reagents/Conditions N2:N1 Ratio Reference
Mitsunobu ReactionPPh3, DEAD (or DIAD)2.5:1[13]
C7-Substituent DirectedC7-NO2, NaH, THF≥96% N2[6][7]
C7-Substituent DirectedC7-CO2Me, NaH, THF≥96% N2[6][7]
Acid-Catalyzed AlkylationDiazo compound, TfOHup to 100:0[14]

Experimental Protocols

Protocol 1: General Procedure for N1-Selective Alkylation using NaH/THF

  • Preparation: To a solution of the substituted 1H-indazole (1.0 eq) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).[2]

  • Deprotonation: Allow the resulting suspension to stir at room temperature for 30 minutes.[2][8]

  • Alkylation: Add the corresponding alkyl halide (e.g., alkyl bromide, 1.2 eq) to the mixture.[2]

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction may require heating to 50 °C for completion.[8]

  • Work-up: Upon completion, carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the N1-alkylated indazole.[8]

Protocol 2: General Procedure for N2-Selective Alkylation via Mitsunobu Reaction

  • Preparation: To a solution of the substituted 1H-indazole (1.0 eq), the corresponding alcohol (1.2-1.5 eq), and triphenylphosphine (PPh3, 1.5 eq) in anhydrous THF at 0 °C, add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Concentrate the reaction mixture under reduced pressure.

  • Purification: The residue is purified by flash column chromatography on silica gel to separate the N2-alkylated product from triphenylphosphine oxide and other byproducts.[3]

Protocol 3: One-Pot Condensation-Cadogan Reductive Cyclization for 2H-Indazoles

  • Condensation: In a suitable vessel, dissolve the ortho-nitrobenzaldehyde (1.0 eq) and the desired amine (1.0-1.2 eq) in isopropanol (i-PrOH).

  • Cyclization: Add tri-n-butylphosphine (1.5-2.0 eq) to the mixture.

  • Reaction: Heat the reaction mixture at 80 °C and monitor by TLC or LC-MS until the starting materials are consumed.[19]

  • Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purification: Purify the resulting residue directly by flash column chromatography on silica gel to yield the desired 2H-indazole.[2]

Visualizations

experimental_workflow Generalized Experimental Workflow for Regioselective Indazole N-Alkylation start Start with Substituted 1H-Indazole decision Desired Regioisomer? start->decision n1_path N1-Alkylation decision->n1_path N1 n2_path N2-Alkylation decision->n2_path N2 n1_reagents Add NaH in THF at 0°C, stir for 30 min at RT n1_path->n1_reagents n2_mitsunobu Mitsunobu Conditions: Alcohol, PPh3, DEAD/DIAD in THF n2_path->n2_mitsunobu Mitsunobu n2_acid Acid Catalysis: Diazo Compound, TfOH in DCE n2_path->n2_acid Acid Catalysis add_alkyl_halide Add Alkyl Halide, monitor reaction (heat if necessary) n1_reagents->add_alkyl_halide workup Aqueous Work-up and Extraction add_alkyl_halide->workup n2_mitsunobu->workup n2_acid->workup purification Column Chromatography workup->purification end Isolated Regiopure Indazole purification->end

Caption: A generalized experimental workflow for regioselective indazole N-alkylation.

signaling_pathway Factors Influencing N1 vs. N2 Alkylation Outcome cluster_factors Controlling Factors cluster_outcomes Regiochemical Outcome Base/Solvent Base/Solvent N1-Alkylation N1-Alkylation Base/Solvent->N1-Alkylation NaH / THF N2-Alkylation N2-Alkylation Base/Solvent->N2-Alkylation TfOH / DCE (with diazo) Substituents Substituents Substituents->N1-Alkylation Bulky C3-group Substituents->N2-Alkylation EWG at C7 Reaction Type Reaction Type Reaction Type->N1-Alkylation Thermodynamic Equilibration Reaction Type->N2-Alkylation Mitsunobu logical_relationship Decision Workflow for Controlling N1/N2 Regioselectivity start Desired Product? n1 N1-Substituted Indazole start->n1 N1 n2 N2-Substituted Indazole start->n2 N2 n1_cond1 Use NaH in THF n1->n1_cond1 n1_cond2 Introduce bulky C3 substituent n1->n1_cond2 n2_cond1 Use C7 EWG (e.g., -NO2) n2->n2_cond1 n2_cond2 Use acidic conditions (e.g., TfOH cat.) n2->n2_cond2 n2_cond3 Consider Mitsunobu reaction n2->n2_cond3

References

Technical Support Center: Cost-Effective Synthesis of Indazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of indazole derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to cost-effective synthetic methodologies.

Frequently Asked Questions (FAQs)

Q1: What are the most common cost-driving factors in indazole synthesis?

A1: The primary cost drivers in indazole synthesis include the price of starting materials, the cost of catalysts (especially precious metals like palladium), the number of synthetic steps, reaction times, and the expense of purification methods.[1][2] One-pot syntheses and methods utilizing cheaper reagents or catalyst-free conditions are generally more cost-effective.[1][3][4]

Q2: Which synthetic routes are considered the most cost-effective for preparing simple indazole cores?

A2: For the synthesis of simple indazoles, classical methods like the Jacobson synthesis, which uses readily available starting materials like N-acetyl-o-toluidine, can be economical.[5] The Davis-Beirut reaction is another cost-effective method for 2H-indazoles as it employs relatively inexpensive starting materials.[5][6] Metal-free synthesis approaches, such as the reaction of 2-aminophenones with hydroxylamine derivatives, offer a cost-effective and environmentally friendly alternative.[3]

Q3: How can I minimize the cost of metal-catalyzed cross-coupling reactions for indazole functionalization?

A3: To reduce costs in cross-coupling reactions, consider using copper-based catalysts, which are generally cheaper than palladium catalysts.[7] Employing heterogeneous catalysts that can be recovered and reused for multiple cycles can also significantly improve cost-effectiveness.[1] Additionally, optimizing catalyst loading to the lowest effective amount is a key strategy.

Q4: Are microwave-assisted synthesis methods for indazoles truly cost-effective?

A4: Yes, microwave-assisted synthesis can be highly cost-effective.[2] Although it requires specialized equipment, it significantly reduces reaction times from hours to minutes, which can lead to lower energy consumption and higher throughput.[2][8][9][10] This method often leads to cleaner reactions with higher yields, reducing purification costs.[2][9]

Q5: What is a "one-pot" synthesis, and why is it considered cost-effective?

A5: A one-pot synthesis is a strategy where multiple reaction steps are carried out in the same reaction vessel without isolating the intermediates. This approach is cost-effective because it saves on solvents, reagents for work-up and purification, and reduces chemical waste.[4][11] It also saves significant time and labor.[4][11]

Troubleshooting Guides

Issue 1: Low Yield in Classical Indazole Synthesis (e.g., Jacobson method)

Problem: The synthesis of 1H-indazoles from N-acetyl-o-toluidine via nitrosation and cyclization results in a low yield.

Possible Causes & Solutions:

  • Incomplete Nitrosation: Ensure the temperature is kept low (typically between +1°C and +4°C) during the addition of nitrous gases to prevent decomposition of the N-nitroso intermediate.[5] A permanent black-green color indicates an excess of N2O3 and complete nitrosation.[12]

  • Harsh Reaction Conditions: Strongly acidic conditions can lead to side reactions. While the classical method uses strong acids, newer variations may offer milder alternatives.

  • Side Reactions: The formation of hydrazones and dimeric impurities can reduce the yield.[13] Optimization of reaction time and temperature can help minimize these.

Issue 2: Formation of N-1 and N-2 Regioisomers during N-Alkylation

Problem: Alkylation of the indazole ring produces a mixture of the desired N-1 and undesired N-2 isomers, making purification difficult and reducing the yield of the target compound.

Possible Causes & Solutions:

  • Reaction Conditions: The choice of base and solvent system is critical for controlling regioselectivity.[14]

    • For preferential N-1 alkylation: Using a strong base like sodium hydride (NaH) in a non-polar aprotic solvent such as tetrahydrofuran (THF) generally favors the formation of the N-1 isomer.[13][14]

    • For preferential N-2 alkylation: Polar aprotic solvents like dimethylformamide (DMF) with weaker bases such as potassium carbonate (K2CO3) can lead to a higher proportion of the N-2 isomer.[14]

  • Substituent Effects: The electronic and steric properties of substituents on the indazole ring can influence the N-1/N-2 ratio.[14] Electron-withdrawing groups can influence the acidity of the N-H proton and affect the site of alkylation.

How to Differentiate N-1 and N-2 Isomers:

  • NMR Spectroscopy: In ¹H NMR, the proton at the C3 position of a 2H-indazole is generally shifted downfield compared to the corresponding 1H-isomer.[13] Techniques like HMBC and NOESY can provide unambiguous structural assignment.[14]

  • Chromatography: HPLC can often be used to separate the two isomers.[13]

Issue 3: Poor Yields in Suzuki-Miyaura Cross-Coupling for C-Arylation

Problem: Palladium-catalyzed Suzuki-Miyaura cross-coupling of a bromo-indazole with a boronic acid gives a low yield of the desired C-arylated product.

Possible Causes & Solutions:

  • Catalyst Inactivity: Ensure the palladium catalyst is active. Using a pre-catalyst that is readily activated under the reaction conditions can be beneficial. The choice of palladium source can also be critical, with Pd(dppf)Cl₂ often being a good choice.

  • Inappropriate Base or Solvent: The choice of base and solvent is crucial. Common combinations include K₂CO₃ in dimethoxyethane (DME) or Cs₂CO₃ in DMF.[15] The reaction may require elevated temperatures.

  • Decomposition of Boronic Acid: Boronic acids can be unstable under certain conditions. Ensure the quality of the boronic acid and consider using an excess of it.

  • Side Reactions: Protodeboronation of the boronic acid and the formation of dimers can be competing side reactions.

Data Presentation: Comparison of Selected Cost-Effective Synthesis Methods

Synthesis MethodStarting MaterialsKey Reagents/CatalystTypical Reaction TimeTypical Yield (%)Cost-Effectiveness Highlights
One-Pot Reductive Cyclization o-Nitrobenzaldehyde, Primary AmineTri-n-butylphosphine12 - 24 hours70 - 95%Operational simplicity, reduced waste, avoids isolation of intermediates.[4]
Microwave-Assisted Synthesis o-Chlorobenzaldehyde, Hydrazine HydrateLPP (10%) in water18 minutesHighDrastically reduced reaction times, often higher yields, and use of green solvents like water.[8][10]
Metal-Free Synthesis 2-Aminophenones, Hydroxylamine derivatives-Not specifiedVery GoodAvoids costly and toxic metal catalysts, operationally simple, and insensitive to air and moisture.[3]
Davis-Beirut Reaction N-substituted 2-nitrobenzylaminesBase (e.g., KOH)Not specifiedGoodUtilizes relatively inexpensive starting materials.[5]

Experimental Protocols

Protocol 1: One-Pot Synthesis of 1-Alkyl-1H-indazoles from 1,1-Dialkylhydrazones

This protocol is adapted from a one-pot N-chlorosuccinimide (NCS) chlorination/aryne annulation procedure.

Materials:

  • Benzaldehyde dimethylhydrazone

  • N-chlorosuccinimide (NCS)

  • Cesium fluoride (CsF)

  • o-(trimethylsilyl)phenyl triflate

  • Acetonitrile

Procedure:

  • To a solution of benzaldehyde dimethylhydrazone (1.25 equiv.) in acetonitrile, add N-chlorosuccinimide (1.38 equiv.).

  • Stir the reaction mixture for 1 hour at 65°C under an inert atmosphere.[16]

  • Add additional acetonitrile, followed by CsF (3 equiv.) and o-(trimethylsilyl)phenyl triflate (1.0 equiv.).[16]

  • Continue stirring the reaction mixture at 65°C for an additional 10 hours, monitoring the progress by TLC.[16]

  • After completion, cool the reaction mixture to room temperature.

  • Evaporate the solvent under reduced pressure.

  • Purify the residue by flash chromatography on silica gel to obtain the desired 1-alkyl-1H-indazole.[16]

Protocol 2: Microwave-Assisted Synthesis of 1-H Indazole

This protocol is a green and efficient method using microwave irradiation.

Materials:

  • o-Nitrobenzaldehyde

  • Hydrazine hydrate

  • LPP (10%) catalyst

  • Distilled water

  • Ethanol

Procedure:

  • In a microwave reaction vessel, prepare a solution of o-nitrobenzaldehyde (1 mmol), hydrazine hydrate (2 mmol), and LPP (10%) in 10 mL of distilled water.[8]

  • Subject the mixture to ultrasonic irradiation for 18 minutes at 425 MW.[8]

  • Monitor the reaction progress using TLC (n-hexane: ethyl acetate, 5:5).[8]

  • Upon completion, dilute the mixture with hot ethanol and filter to remove the catalyst.[8]

  • Wash the catalyst with ethanol (3 x 5 mL).

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol.[8]

Visualization of Key Concepts

Experimental Workflow: One-Pot Synthesis of 1-Alkyl-1H-indazoles

G Workflow for One-Pot Indazole Synthesis A 1. Mix Benzaldehyde Dimethylhydrazone and NCS in Acetonitrile B 2. Stir at 65°C for 1 hour A->B Initiate Chlorination C 3. Add CsF and o-(trimethylsilyl)phenyl triflate B->C In situ formation of chloro-hydrazone D 4. Stir at 65°C for 10 hours C->D Aryne generation and cycloaddition E 5. Work-up and Purification D->E Reaction completion F Product: 1-Alkyl-1H-indazole E->F Isolation

Caption: A streamlined workflow for the one-pot synthesis of 1-alkyl-1H-indazoles.

Signaling Pathway: Indazole Derivatives as Kinase Inhibitors

Many indazole derivatives function as potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways. Dysregulation of these pathways is a hallmark of cancer.

G Mechanism of Action of Indazole-Based Kinase Inhibitors cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (e.g., VEGFR) Downstream Downstream Signaling (e.g., Ras/MAPK, PI3K/Akt) RTK->Downstream Phosphorylation ATP ATP ATP->RTK Binds to ATP-binding site Indazole Indazole Derivative Indazole->RTK Competitive Inhibition CellularResponse Cellular Response (Proliferation, Angiogenesis) Downstream->CellularResponse Signal Transduction

Caption: Indazole derivatives competitively inhibit ATP binding to kinase domains.

This technical support guide provides a starting point for researchers to navigate the synthesis of indazole derivatives in a cost-effective manner, troubleshoot common experimental hurdles, and understand their mechanism of action in a biological context.

References

Stability issues with 4-Chloro-1-methyl-1H-indazole in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-Chloro-1-methyl-1H-indazole in solution.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions related to the handling, storage, and stability of this compound solutions.

Q1: What are the general recommendations for storing this compound?

A1: this compound should be stored in a cool, dry, and well-ventilated place.[1][2] The container should be tightly closed to prevent moisture ingress.[1][2] It is also advisable to protect the compound from light and heat to minimize potential degradation.[2] For solutions, storage at low temperatures (e.g., 2-8°C) and protection from light are recommended, especially for long-term storage.

Q2: I am observing unexpected peaks in my chromatogram when analyzing a solution of this compound. What could be the cause?

A2: The appearance of unexpected peaks often indicates the presence of degradation products. The stability of this compound in solution can be influenced by several factors, including the solvent, pH, temperature, and exposure to light. To troubleshoot this issue, consider the following:

  • Review your solution preparation and storage: Was the solution recently prepared? How has it been stored (temperature, light exposure)?

  • Consider the solvent: Some solvents may promote degradation more than others. Ensure the solvent is of high purity and appropriate for your application.

  • Perform a forced degradation study: To systematically identify potential degradation products, it is recommended to conduct a forced degradation study as outlined in the experimental protocols section. This will help in understanding the degradation profile of the compound under various stress conditions.

Q3: How does pH affect the stability of this compound in aqueous solutions?

Q4: Is this compound sensitive to light?

A4: Many heterocyclic compounds exhibit photosensitivity. To minimize the risk of photodegradation, it is best practice to handle and store solutions of this compound in amber vials or by wrapping the container in aluminum foil to protect it from light.[2] A photostability study, as described in the experimental protocols, can definitively determine the compound's sensitivity to light.

Q5: What are the likely degradation pathways for this compound?

A5: While the specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation mechanisms for indazole derivatives could include:

  • Hydrolysis: Cleavage of the indazole ring or substituents under acidic or basic conditions.

  • Oxidation: Degradation in the presence of oxidizing agents.

  • Photodegradation: Light-induced degradation, which can lead to complex reaction pathways.

  • Thermal Degradation: Decomposition at elevated temperatures.

The following diagram illustrates a hypothetical degradation pathway. The actual degradation products should be identified through experimental analysis (e.g., LC-MS).

G cluster_main Potential Degradation of this compound This compound This compound Degradation_Products Degradation Products This compound->Degradation_Products Stress Conditions (pH, Light, Heat, Oxidants)

Caption: Potential degradation pathway of this compound.

Quantitative Data Summary

The following table provides a template for summarizing quantitative data from forced degradation studies of this compound. Researchers should populate this table with their experimental data.

Stress ConditionReagent/ConditionDurationTemperature (°C)% DegradationNo. of DegradantsMajor Degradant (RT/m/z)
Acidic Hydrolysis 0.1 M HCl24 h60DataDataData
Basic Hydrolysis 0.1 M NaOH8 h40DataDataData
Oxidative 3% H₂O₂24 hRTDataDataData
Thermal Solid State48 h80DataDataData
Photolytic (Solution) UV & Vis Light7 daysRTDataDataData

RT = Retention Time; m/z = mass-to-charge ratio

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the stability of this compound.

Protocol 1: Forced Degradation Study

This protocol is based on general guidelines for forced degradation studies and should be adapted based on the specific properties of the compound and the analytical method used.[3][4]

Objective: To investigate the degradation of this compound under various stress conditions and to identify potential degradation products.

Materials:

  • This compound

  • HPLC grade solvents (e.g., acetonitrile, methanol, water)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • pH meter

  • HPLC-UV/PDA or LC-MS system

  • Photostability chamber

  • Oven

Workflow for Forced Degradation Study:

G cluster_workflow Forced Degradation Experimental Workflow prep Prepare Stock Solution (e.g., 1 mg/mL in Methanol) stress Expose to Stress Conditions prep->stress acid Acidic Hydrolysis (e.g., 0.1 M HCl) stress->acid base Basic Hydrolysis (e.g., 0.1 M NaOH) stress->base oxidative Oxidative Degradation (e.g., 3% H2O2) stress->oxidative thermal Thermal Degradation (e.g., 80°C) stress->thermal photo Photolytic Degradation (UV/Vis Light) stress->photo analyze Analyze by Stability-Indicating Method (e.g., HPLC, LC-MS) acid->analyze base->analyze oxidative->analyze thermal->analyze photo->analyze data Identify Degradants and Determine % Degradation analyze->data

Caption: General workflow for a forced degradation study.

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acidic Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Incubate the solution at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • At various time points, withdraw samples, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for analysis.

  • Basic Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Incubate at a suitable temperature (e.g., 40°C) for a defined period (e.g., 8 hours).

    • Withdraw samples, neutralize with 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.

    • Keep the solution at room temperature for a specified time (e.g., 24 hours).

    • Withdraw samples and dilute for analysis.

  • Thermal Degradation:

    • Expose the solid compound to dry heat in an oven at a high temperature (e.g., 80°C) for a defined period (e.g., 48 hours).

    • Also, expose a solution of the compound to the same thermal stress.

    • After exposure, dissolve the solid in a suitable solvent and dilute both the solid and solution samples for analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound in a transparent container to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.

    • A control sample should be wrapped in aluminum foil to protect it from light and stored under the same conditions.

    • After the exposure period, analyze both the exposed and control samples.

Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC or LC-MS method. The method should be able to separate the parent compound from all degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating this compound from its potential degradation products.

Instrumentation and Conditions (Example):

  • HPLC System: A system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.

  • Column: A C18 column (e.g., 4.6 x 250 mm, 5 µm) is a good starting point.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol). The gradient program should be optimized to achieve good separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Monitor at a wavelength where the parent compound and all detected degradation products have significant absorbance. A PDA detector is useful for this.

  • Injection Volume: 10 µL.

Method Development and Validation:

  • Initial Method Development: Start with a broad gradient to elute all components.

  • Method Optimization: Adjust the mobile phase composition, gradient slope, pH, and column temperature to achieve optimal resolution between the parent peak and any degradation peaks.

  • Forced Degradation Sample Analysis: Inject the samples from the forced degradation study to challenge the method's specificity. The method is considered stability-indicating if all degradation products are well-separated from the parent peak and from each other.

  • Method Validation: Validate the final method according to ICH guidelines, including parameters such as specificity, linearity, accuracy, precision, and robustness.

By following these guidelines and protocols, researchers can effectively troubleshoot stability issues and develop a comprehensive understanding of the stability profile of this compound in solution.

References

Technical Support Center: Scaling Up 4-Chloro-1-methyl-1H-indazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 4-Chloro-1-methyl-1H-indazole from the laboratory to a pilot plant. The information is presented in a question-and-answer format to address specific challenges you may encounter.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis and scale-up of this compound.

Issue 1: Low Yield in the Synthesis of 4-Chloro-1H-indazole (Precursor)

Question: We are experiencing a lower than expected yield for the 4-chloro-1H-indazole precursor synthesis when moving to a larger scale. What are the potential causes and solutions?

Answer: Low yields during the scale-up of 4-chloro-1H-indazole synthesis can stem from several factors. Inefficient diazotization and cyclization are common culprits. Here are some troubleshooting steps:

  • Temperature Control: The diazotization step is highly exothermic and temperature-sensitive. On a larger scale, localized overheating can lead to decomposition of the diazonium salt intermediate. Ensure your pilot plant reactor has adequate cooling capacity and efficient heat transfer. Implement a slow, controlled addition of the nitrosating agent (e.g., isoamyl nitrite or tert-butyl nitrite) to maintain the optimal reaction temperature.

  • Mixing Efficiency: Inadequate mixing in a large reactor can lead to localized high concentrations of reagents, promoting side reactions. Verify that the agitation speed and impeller design are suitable for the reactor volume to ensure a homogeneous reaction mixture.

  • Purity of Starting Material: The purity of the starting material, 3-chloro-2-methylaniline, is crucial. Impurities can interfere with the diazotization reaction. Ensure the starting material meets the required specifications before use.

  • Hydrolysis Conditions: The final hydrolysis of the N-acetyl intermediate is a critical step. An incomplete reaction will result in a lower yield of the desired product. Ensure the amount of base (e.g., NaOH or LiOH) is sufficient and the reaction is allowed to proceed to completion, which can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1]

Issue 2: Poor Regioselectivity in the N-methylation Step (Formation of N1 and N2 Isomers)

Question: Our N-methylation of 4-chloro-1H-indazole is producing a significant amount of the undesired N2-methyl isomer alongside our target N1-methyl product. How can we improve the N1-selectivity on a larger scale?

Answer: Achieving high N1-selectivity is a common challenge in the N-alkylation of indazoles. The ratio of N1 to N2 isomers is influenced by the choice of base, solvent, and reaction conditions, often revolving around thermodynamic versus kinetic control.[2][3]

  • Choice of Base and Solvent: For high N1 selectivity, using a strong, non-nucleophilic base in an aprotic solvent is generally recommended. The combination of Sodium Hydride (NaH) in Tetrahydrofuran (THF) has been shown to provide excellent N1-selectivity.[4][5] This is because the sodium cation can coordinate with the N2 nitrogen, sterically hindering alkylation at that position. In contrast, using bases like potassium carbonate in polar aprotic solvents such as DMF can lead to mixtures of isomers.[6]

  • Thermodynamic Control: The N1-substituted indazole is typically the thermodynamically more stable isomer. Running the reaction at a slightly elevated temperature for a longer duration can sometimes allow for the equilibration of the initially formed kinetic N2-product to the more stable N1-product. However, this should be carefully optimized to avoid degradation.

  • Methylating Agent: While both dimethyl sulfate and methyl iodide can be used, their reactivity and the reaction conditions can influence the N1/N2 ratio. The choice of methylating agent should be considered in conjunction with the base and solvent system.

Condition N1:N2 Ratio Yield (%) Scale Reference
K₂CO₃, DMF, 120 °C58:4247% (N1)Lab[2]
NaH, THF>99:1HighLab[4][5]
Reductive Amination>99:172%100 g[2]

Issue 3: Impurity Formation

Question: We are observing several unknown impurities in our final product. What are the likely byproducts and how can we minimize them?

Answer: Impurity formation can be a significant issue when scaling up. Common impurities in the synthesis of this compound can include:

  • Unreacted Starting Material: Incomplete reaction in either the precursor synthesis or the methylation step will lead to the presence of 4-chloro-1H-indazole or 3-chloro-2-methylaniline in the final product. Monitor reaction completion by TLC or HPLC.

  • N2-methyl Isomer: As discussed above, the formation of 4-chloro-2-methyl-1H-indazole is a common byproduct of the methylation step.

  • Over-methylation: If a strong methylating agent is used in excess or at high temperatures, there is a risk of forming a quaternary ammonium salt.

  • Byproducts from Starting Materials: Impurities in the starting 3-chloro-2-methylaniline can lead to the formation of corresponding indazole derivatives that are difficult to separate from the final product.

  • Degradation Products: The indazole ring can be sensitive to harsh conditions. High temperatures or strongly acidic or basic conditions can lead to ring-opening or other degradation pathways.

To minimize impurities, ensure the use of high-purity starting materials, optimize reaction conditions (temperature, time, stoichiometry of reagents), and implement robust purification procedures such as recrystallization or column chromatography.

Issue 4: Safety Concerns at Pilot Plant Scale

Question: What are the primary safety concerns we should be aware of when scaling up this synthesis?

Answer: Scaling up any chemical process introduces new safety challenges. For the synthesis of this compound, particular attention should be paid to:

  • Thermal Runaway: The diazotization reaction to form the indazole precursor is exothermic. More significantly, compounds containing a nitrogen-nitrogen bond, like indazoles, can be thermally unstable and pose a risk of thermal runaway. A thorough thermal hazard assessment using techniques like Differential Scanning Calorimetry (DSC), Thermal Screening Unit (TSU), and Accelerating Rate Calorimetry (ARC) is crucial before scaling up.[7][8] This will help determine the maximum safe operating temperature and emergency cooling requirements.

  • Handling of Hazardous Reagents:

    • Sodium Hydride (NaH): NaH is a highly flammable solid that reacts violently with water. It should be handled under an inert atmosphere (e.g., nitrogen or argon) by trained personnel.

    • Methylating Agents: Methyl iodide and dimethyl sulfate are toxic and carcinogenic.[9] Appropriate personal protective equipment (PPE), including gloves and respiratory protection, must be used, and the reaction should be conducted in a well-ventilated area or a closed system.

  • Solvent Handling: Large volumes of flammable organic solvents like THF and chloroform require appropriate storage and handling procedures to prevent fires and explosions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended synthetic route for the large-scale production of 4-chloro-1H-indazole?

A1: An efficient and economical synthesis for large-scale production starts with the commercially available 3-chloro-2-methylaniline.[1] The process involves acetylation, followed by diazotization and cyclization using a more cost-effective nitrosating agent like tert-butyl nitrite instead of isoamyl nitrite. The final hydrolysis of the N-acetyl group is preferably carried out with sodium hydroxide (NaOH) rather than the more expensive lithium hydroxide (LiOH).[1]

Q2: How can we effectively separate the N1 and N2 isomers of this compound at a large scale?

A2: While optimizing the reaction for high N1-selectivity is the primary strategy, some level of the N2 isomer may still be formed. At a large scale, separation by column chromatography can be costly and time-consuming. Recrystallization is often a more viable option if a suitable solvent system that allows for the selective crystallization of the desired N1 isomer can be identified. Developing a crystallization process during the process development phase is highly recommended.

Q3: What are the critical process parameters (CPPs) to monitor during the N-methylation step at the pilot plant?

A3: The critical process parameters for the N-methylation step include:

  • Temperature: To control the reaction rate and minimize side reactions.

  • Addition Rate of Methylating Agent: To manage the exothermicity of the reaction.

  • Agitation Speed: To ensure proper mixing and heat transfer.

  • Reaction Time: To ensure the reaction goes to completion without significant product degradation.

  • Stoichiometry of Reagents: The molar ratio of the indazole, base, and methylating agent is crucial for both yield and selectivity.

Q4: Are there any alternative, greener synthetic routes for N-methylation that we should consider for future large-scale production?

A4: Yes, research is ongoing into more environmentally friendly synthetic methods. For N-alkylation, the use of dimethyl carbonate (DMC) as a green methylating agent is an attractive alternative to traditional alkyl halides and sulfates, as its main byproduct is methanol. Additionally, flow chemistry is being explored for the synthesis of indazoles, which can offer better control over reaction parameters, improved safety, and easier scale-up.

Experimental Protocols

Lab-Scale Synthesis of 4-Chloro-1H-indazole

This protocol is adapted from established laboratory procedures.[8]

  • Acetylation: In a round-bottomed flask equipped with a stirrer, add 3-chloro-2-methylaniline (1.0 eq), potassium acetate (1.2 eq), and chloroform. Cool the mixture to 0 °C. Slowly add acetic anhydride (3.0 eq) dropwise. Allow the reaction to warm to room temperature and stir for 1 hour.

  • Diazotization and Cyclization: Heat the mixture to 60 °C and add isoamyl nitrite (2.0 eq). Stir the reaction overnight at 60 °C.

  • Hydrolysis: Cool the reaction mixture to 0 °C and add water and THF. Then, add lithium hydroxide (7.0 eq) and stir at 0 °C for 3 hours.

  • Work-up and Isolation: Add water and extract the product with ethyl acetate. Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain 4-chloro-1H-indazole.

Pilot-Scale N-methylation of 4-Chloro-1H-indazole for Preferential N1-Isomer Formation

This protocol is a generalized procedure based on scalable methods for selective N1-alkylation of indazoles.[2][4]

  • Reactor Preparation: Ensure the pilot plant reactor is clean, dry, and inerted with nitrogen.

  • Reagent Charging: Charge the reactor with a suspension of Sodium Hydride (60% dispersion in mineral oil, 1.1 eq) in anhydrous Tetrahydrofuran (THF).

  • Indazole Addition: Slowly add a solution of 4-chloro-1H-indazole (1.0 eq) in anhydrous THF to the NaH suspension at a controlled temperature (e.g., 0-10 °C).

  • Deprotonation: Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases.

  • Methylation: Cool the mixture back to 0-10 °C and slowly add the methylating agent (e.g., dimethyl sulfate, 1.05 eq) while carefully monitoring the internal temperature.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and monitor its progress by HPLC until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of a suitable quenching agent (e.g., acetic acid or isopropanol), followed by water.

  • Work-up and Isolation: Perform an extractive work-up. The organic layer containing the product is then washed, dried, and concentrated.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system to isolate the pure this compound.

Visualizations

experimental_workflow Experimental Workflow: Lab to Pilot Plant cluster_lab Lab Scale cluster_scaleup Scale-Up Considerations cluster_pilot Pilot Plant lab_synthesis Synthesis of 4-Chloro-1H-indazole lab_methylation N-methylation lab_synthesis->lab_methylation lab_purification Purification (Chromatography) lab_methylation->lab_purification process_safety Process Safety Assessment (Thermal Hazard Analysis) lab_purification->process_safety process_optimization Process Optimization (Regioselectivity, Yield) lab_purification->process_optimization pilot_synthesis Large-Scale Synthesis of 4-Chloro-1H-indazole process_safety->pilot_synthesis process_optimization->pilot_synthesis pilot_methylation Controlled N-methylation pilot_synthesis->pilot_methylation pilot_purification Purification (Crystallization) pilot_methylation->pilot_purification

Caption: A logical workflow for scaling up the synthesis.

regioselectivity_decision_tree Decision Tree for N-Methylation Regioselectivity start Goal: Synthesize This compound conditions Reaction Conditions start->conditions check_selectivity Is N1-selectivity >95%? proceed Proceed to Purification check_selectivity->proceed Yes optimize Optimize Conditions check_selectivity->optimize No base_solvent Base & Solvent Selection conditions->base_solvent Key Factors thermo_control Thermodynamic vs. Kinetic Control conditions->thermo_control Key Factors base_solvent->check_selectivity thermo_control->check_selectivity optimize->conditions

Caption: A decision-making diagram for optimizing regioselectivity.

References

Technical Support Center: Analysis of 4-Chloro-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Chloro-1-methyl-1H-indazole. The following information will assist in identifying potential impurities and resolving common issues encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my this compound sample?

A1: The most common impurities in a sample of this compound typically arise from the synthesis process. These can be broadly categorized as process-related impurities and residual solvents. The primary impurity of concern is the isomeric byproduct, 4-Chloro-2-methyl-1H-indazole, which forms during the methylation of 4-chloro-1H-indazole. Other potential impurities include unreacted starting material and byproducts from the synthesis of the 4-chloro-1H-indazole precursor.

Q2: How can I distinguish between the desired this compound and the isomeric impurity 4-Chloro-2-methyl-1H-indazole?

A2: The most effective methods for distinguishing between the N-1 and N-2 methylated isomers are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. Due to differences in their polarity and spatial arrangement, these isomers will have distinct retention times in HPLC and unique chemical shifts in their NMR spectra.

Q3: I am seeing unexpected peaks in my ¹H NMR spectrum. What could be the cause?

A3: Unexpected peaks in an ¹H NMR spectrum can originate from several sources. The most common are residual solvents used during synthesis and purification. Other possibilities include unreacted starting materials, the presence of the N-2 isomer (4-Chloro-2-methyl-1H-indazole), or other process-related byproducts. It is recommended to consult a table of common NMR solvent impurities to identify potential solvent peaks.

Q4: My HPLC chromatogram shows a poorly resolved peak or a shoulder on my main product peak. What could be the issue?

A4: Poor resolution or a shoulder on the main peak in an HPLC chromatogram often indicates the presence of a closely eluting impurity, which in this case is likely the 4-Chloro-2-methyl-1H-indazole isomer. Optimizing the HPLC method, such as adjusting the mobile phase composition, gradient, or stationary phase, may be necessary to achieve baseline separation.

Potential Impurities in this compound

The following table summarizes the most likely impurities, their origin, and their chemical structures.

Impurity NameStructureOrigin
4-Chloro-2-methyl-1H-indazoleIsomeric byproduct of the methylation reaction. Formation is kinetically favored under certain conditions.
4-chloro-1H-indazoleUnreacted starting material from the methylation step.
3-Chloro-2-methylanilineUnreacted starting material from the synthesis of 4-chloro-1H-indazole.
N-acetyl-3-chloro-2-methylanilineIntermediate in the synthesis of 4-chloro-1H-indazole.
Residual Solvents (e.g., DMF, Ethyl Acetate, Methanol)N/AUsed during the synthesis and purification steps.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

A well-developed HPLC method is crucial for the separation and quantification of this compound from its potential impurities.

Experimental Protocol: HPLC Analysis

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Expected Elution Order:

  • 4-chloro-1H-indazole (most polar)

  • 4-Chloro-2-methyl-1H-indazole

  • This compound (least polar)

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H NMR spectroscopy is a powerful tool for the structural elucidation of the final product and the identification of isomers.

Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz)

CompoundAromatic Protons (ppm)Methyl Protons (ppm)
This compound~ 7.2-7.8~ 4.1 (singlet)
4-Chloro-2-methyl-1H-indazole~ 7.1-7.7~ 4.3 (singlet)
4-chloro-1H-indazole~ 7.1-8.2N/A

Note: The chemical shift of the N-methyl group in the N-2 isomer is typically downfield compared to the N-1 isomer.

Troubleshooting Guides

HPLC Troubleshooting
SymptomPossible Cause(s)Suggested Solution(s)
Poor peak shape (tailing or fronting) Column overload; Inappropriate mobile phase pH; Column degradation.Decrease sample concentration; Adjust mobile phase pH; Replace the column.
Ghost peaks Carryover from previous injection; Contaminated mobile phase.Implement a needle wash step; Prepare fresh mobile phase.
Baseline drift Column not equilibrated; Fluctuating temperature; Contaminated detector.Extend column equilibration time; Use a column oven; Clean the detector cell.
No peaks No sample injected; Detector off or malfunctioning; Incorrect mobile phase.Check autosampler and injection syringe; Verify detector settings; Confirm mobile phase composition.
NMR Troubleshooting
SymptomPossible Cause(s)Suggested Solution(s)
Broad peaks for aromatic protons Sample is too concentrated; Presence of paramagnetic impurities.Dilute the sample; Filter the sample.
Unexpected singlets Residual solvents (e.g., acetone, ethyl acetate, dichloromethane).Cross-reference chemical shifts with a standard solvent impurity table.[1][2][3][4][5]
Signals for both N-1 and N-2 isomers present Incomplete separation during purification.Re-purify the sample using column chromatography or recrystallization.
Low signal-to-noise ratio Insufficient sample concentration; Incorrect number of scans.Increase sample concentration if possible; Increase the number of scans.

Visualizing the Workflow

The following diagram illustrates a typical workflow for the synthesis and analysis of this compound.

cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Start 4-chloro-1H-indazole Methylation Methylation (e.g., MeI, Base) Start->Methylation Crude Crude Product (Mixture of N-1 and N-2 isomers) Methylation->Crude Purify Column Chromatography or Recrystallization Crude->Purify HPLC HPLC Analysis Purify->HPLC NMR NMR Analysis Purify->NMR MS Mass Spectrometry Purify->MS Final Pure this compound HPLC->Final NMR->Final MS->Final

Caption: Workflow for Synthesis and Analysis.

The logical relationship for identifying an unknown impurity is depicted in the following troubleshooting diagram.

Start Unknown Peak in Spectrum CheckSolvent Compare with Residual Solvent Tables Start->CheckSolvent IsSolvent Is it a Solvent Peak? CheckSolvent->IsSolvent SolventIdentified Impurity Identified as Residual Solvent IsSolvent->SolventIdentified Yes CheckIsomer Compare with Expected N-2 Isomer Data IsSolvent->CheckIsomer No IsIsomer Does it Match N-2 Isomer? CheckIsomer->IsIsomer IsomerIdentified Impurity Identified as 4-Chloro-2-methyl-1H-indazole IsIsomer->IsomerIdentified Yes CheckStartingMaterial Compare with Starting Material/Intermediate Spectra IsIsomer->CheckStartingMaterial No IsStartingMaterial Does it Match Starting Material/Intermediate? CheckStartingMaterial->IsStartingMaterial SMIdentified Impurity Identified as Process-Related Impurity IsStartingMaterial->SMIdentified Yes FurtherAnalysis Further Analysis Required (e.g., LC-MS, 2D NMR) IsStartingMaterial->FurtherAnalysis No

Caption: Impurity Identification Logic.

References

Alternative reagents for the synthesis of 4-Chloro-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Chloro-1-methyl-1H-indazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed information on alternative reagents and synthetic methodologies.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to obtain this compound?

A1: There are two main synthetic strategies. The first involves the initial synthesis of the 4-chloro-1H-indazole core followed by N-methylation. The second strategy involves the cyclization of a pre-methylated and chlorinated precursor. The choice of route often depends on the availability of starting materials and the desired scale of the synthesis.

Q2: How can I introduce the chlorine atom at the 4-position of the indazole ring?

A2: The chlorine atom can be introduced either by starting with a chlorinated precursor, such as 3-chloro-2-methylaniline, which then undergoes cyclization to form the 4-chloro-1H-indazole ring, or by direct chlorination of the 1H-indazole core. However, direct chlorination can lead to a mixture of isomers, and achieving high regioselectivity for the 4-position can be challenging.

Q3: What are the common challenges in the N-methylation of 4-chloro-1H-indazole?

A3: The primary challenge is controlling the regioselectivity of the methylation. Alkylation can occur at either the N1 or N2 position of the indazole ring, leading to a mixture of 1-methyl and 2-methyl isomers. The ratio of these isomers is highly dependent on the choice of methylating agent, base, and solvent.

Q4: How can I distinguish between the N1-methyl and N2-methyl isomers of 4-chloro-indazole?

A4: The isomers can be distinguished using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR). In ¹H NMR, the chemical shift of the proton at the 3-position is a key indicator; it is generally shifted downfield in the 2H-indazole isomer compared to the 1H-isomer. Chromatographic techniques such as HPLC can also be used to separate and identify the isomers.

Alternative Reagents and Methodologies

The synthesis of this compound can be conceptually divided into two key transformations: the formation of the 4-chloro-1H-indazole core and the subsequent N-methylation. Below are alternative reagents and conditions for each of these steps.

Synthesis of 4-Chloro-1H-indazole

Method 1: Cyclization of a Chlorinated Precursor (Recommended)

This is a common and reliable method that avoids the regioselectivity issues of direct chlorination.

  • Starting Material: 3-Chloro-2-methylaniline

  • Key Reagents: Acetic anhydride, a nitrite source (e.g., isopentyl nitrite or tert-butyl nitrite), and a base for hydrolysis (e.g., LiOH or NaOH).[1]

Method 2: Direct Chlorination of 1H-Indazole

Direct chlorination of the indazole ring is an alternative, though controlling regioselectivity for the C4-position is a significant challenge and may require the use of protecting groups.

  • Chlorinating Agents:

    • N-Chlorosuccinimide (NCS): A versatile reagent for chlorination. The reaction conditions, including the solvent and temperature, can influence the regioselectivity.[2]

    • Sulfuryl chloride (SO₂Cl₂): Another common chlorinating agent that can be used for aromatic chlorination.[3][4][5][6]

N-Methylation of 4-Chloro-1H-indazole

The N-methylation of 4-chloro-1H-indazole is a critical step where achieving high selectivity for the desired N1-isomer is paramount. The choice of reagents and conditions significantly impacts the N1:N2 product ratio.

Methylating AgentBaseSolventTypical N1:N2 RatioYield (%)Reference(s)
Methyl Iodide (MeI)Sodium Hydride (NaH)Tetrahydrofuran (THF)Predominantly N1Good[7]
Methyl Iodide (MeI)Potassium Carbonate (K₂CO₃)Dimethylformamide (DMF)Mixture of N1 and N2Variable[7]
Dimethyl Sulfate ((CH₃)₂SO₄)Potassium Hydroxide (KOH)Not SpecifiedApprox. 1:186 (total)[8]
Methyl p-toluenesulfonate (MeOTs)Not SpecifiedNot SpecifiedPredominantly N250 (N2-isomer)[9]
Trimethyloxonium tetrafluoroborateNot SpecifiedNot SpecifiedGood N2 selectivityGood[9]

Experimental Protocols

Protocol 1: Synthesis of 4-Chloro-1H-indazole from 3-Chloro-2-methylaniline

This protocol is adapted from a reliable and high-yielding procedure.[10]

Step A: Preparation of N-acetyl-3-chloro-2-methylaniline

  • In a suitable reaction vessel, dissolve 3-chloro-2-methylaniline in chloroform.

  • Add potassium acetate to the mixture.

  • Cool the reaction mixture to 0 °C with stirring.

  • Slowly add acetic anhydride dropwise over a few minutes.

  • Allow the reaction to warm to room temperature and stir for 1 hour.

Step B: Cyclization to N-acetyl-4-chloro-1H-indazole

  • Heat the reaction mixture from Step A to 60 °C.

  • Add isopentyl nitrite and stir the reaction overnight at 60 °C.

Step C: Hydrolysis to 4-chloro-1H-indazole

  • After the reaction is complete, cool the mixture and add water and THF.

  • Cool the mixture to 0 °C and add lithium hydroxide (LiOH).

  • Stir the reaction at 0 °C for 3 hours.

  • Perform an aqueous work-up and extract the product with ethyl acetate.

  • Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure to yield 4-chloro-1H-indazole.

Protocol 2: N1-Methylation of 4-Chloro-1H-indazole

This protocol is designed to favor the formation of the N1-methylated product.

  • In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C and add a solution of 4-chloro-1H-indazole in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add methyl iodide dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Carefully quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the N1 and any minor N2 isomers.

Troubleshooting Guides

Synthesis of 4-Chloro-1H-indazole
Problem Possible Cause(s) Suggested Solution(s)
Low yield of 4-chloro-1H-indazole Incomplete cyclization.Ensure the reaction is stirred overnight at the specified temperature. Monitor the reaction progress by TLC or LC-MS.
Incomplete hydrolysis of the N-acetyl intermediate.Ensure sufficient base (e.g., LiOH) is used and the reaction is stirred for the full duration at the specified temperature.
Formation of multiple chlorinated isomers (in direct chlorination) Low regioselectivity of the chlorinating agent.Consider using a protecting group on the indazole nitrogen to direct chlorination to the desired position. Optimize reaction conditions such as temperature and solvent.
Difficulty in purifying the product Presence of starting material or by-products.Recrystallization from a suitable solvent system (e.g., THF/water) can be effective for purifying the final product.[1]
N-Methylation of 4-Chloro-1H-indazole
Problem Possible Cause(s) Suggested Solution(s)
Low N1:N2 isomer ratio Reaction conditions favor the formation of the N2-isomer.The combination of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like THF generally favors N1-alkylation.[7] The use of potassium carbonate in DMF often leads to a mixture of isomers.
Formation of a significant amount of the N2-isomer Kinetic vs. thermodynamic control.N2-alkylation is often the kinetically favored product, while the N1-isomer is thermodynamically more stable. Allowing the reaction to proceed for a longer duration or at a slightly elevated temperature might favor the formation of the thermodynamic product, but this needs to be optimized to avoid side reactions.
Incomplete reaction Insufficient base or methylating agent.Ensure that at least one equivalent of base and methylating agent are used. The activity of the sodium hydride can also be a factor.
Difficulty in separating N1 and N2 isomers Similar polarities of the two isomers.Careful optimization of the solvent system for column chromatography is crucial. A gradient elution may be necessary to achieve good separation.

Visualized Workflows and Relationships

Synthesis of this compound: Key Stages cluster_synthesis Synthetic Pathway Start Starting Materials Indazole_Core Formation of 4-Chloro-1H-indazole Core Start->Indazole_Core Cyclization or Direct Chlorination Methylation N-Methylation Indazole_Core->Methylation Alkylation Final_Product This compound Methylation->Final_Product

Caption: Key stages in the synthesis of this compound.

Troubleshooting N-Methylation Regioselectivity cluster_troubleshooting Decision Logic for N-Methylation Problem Low N1:N2 Isomer Ratio Check_Base Evaluate Base and Solvent Problem->Check_Base Primary Factor Check_Reagent Consider Methylating Agent Problem->Check_Reagent Optimize_Conditions Optimize Reaction Time/Temp Problem->Optimize_Conditions Purification Optimize Purification Problem->Purification If separation is the issue

Caption: Troubleshooting logic for improving N1-selectivity in methylation.

References

Technical Support Center: Optimizing Indazole Synthesis with Machine Learning

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the machine learning-assisted optimization of indazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, understand workflows, and effectively apply machine learning models to their experimental designs.

Frequently Asked Questions (FAQs)

Q1: What is the general workflow for using machine learning to optimize our indazole synthesis?

A1: The workflow integrates experimental chemistry with computational modeling in a cyclical process. It begins with defining the reaction parameters and objectives, followed by data collection, model training, and prediction of optimal conditions, which are then experimentally validated. This iterative process allows for rapid convergence on the best-performing reaction conditions.

Below is a diagram illustrating the typical workflow:

Machine Learning Workflow for Indazole Synthesis Optimization cluster_0 Experimental Phase cluster_1 Computational Phase Define_Problem 1. Define Problem (e.g., maximize yield, minimize 2H-isomer) Initial_DoE 2. Initial Data Collection (Design of Experiments or literature data) Define_Problem->Initial_DoE Select variables (catalyst, ligand, temp, etc.) HTE 3. High-Throughput Experimentation (HTE) Initial_DoE->HTE Run initial experiments Data_Preprocessing 4. Data Preprocessing (Clean, structure, featurize) HTE->Data_Preprocessing Generate initial dataset Validation 6. Experimental Validation of Predicted Conditions Validation->HTE Iterate with new data points Optimized_Process Optimized Indazole Synthesis Protocol Validation->Optimized_Process Converged Model_Training 5. Model Training (e.g., Bayesian Optimization, Random Forest) Data_Preprocessing->Model_Training Formatted data Model_Training->Validation Predict optimal conditions

Workflow for ML-driven indazole synthesis optimization.

Q2: Our model is predicting conditions with poor outcomes. What are the common pitfalls in data handling for these models?

A2: The quality of your training data is critical for building a robust machine learning model. Common pitfalls include:

  • Insufficient Data: Machine learning models, especially in the low-data scenarios typical of reaction development, require careful data acquisition. Active learning or Bayesian optimization strategies can help by intelligently selecting the most informative experiments to perform.[1]

  • Inconsistent Data Representation: Ensure that chemical structures (e.g., using SMILES or molecular graphs) and reaction parameters are consistently represented. Inconsistencies, such as different names for the same chemical, can negatively impact model performance.[2]

  • Lack of Negative Data: Including data from failed or low-yield reactions is as important as data from successful ones. This helps the model learn the boundaries of the reaction space.

  • Poor Feature Engineering: The way you describe your reaction components to the model (featurization) is crucial. Simply using one-hot encoding for catalysts or solvents might not capture the underlying chemical properties. Consider using descriptor-based representations that encode physicochemical properties.

Q3: How do we choose the right machine learning model for our indazole synthesis optimization?

A3: The choice of model depends on your specific goals and the size of your dataset.

  • For optimizing specific reaction conditions with a limited number of experiments, Bayesian Optimization (BO) is highly effective. BO uses a probabilistic model to explore the reaction space efficiently, balancing the exploration of new conditions with the exploitation of known high-yielding conditions.[1][3][4]

  • When you have a larger dataset from high-throughput screening, models like Random Forests or Gradient Boosting Machines can be very powerful. These ensemble methods can capture complex relationships between reaction parameters and outcomes.

  • Global vs. Local Models: If you are exploring a wide variety of indazole syntheses, a "global" model trained on a large reaction database can provide general starting conditions. For fine-tuning a specific transformation, a "local" model trained on data from that reaction family will be more accurate.[2]

Q4: Can you provide a case study of machine learning being used to optimize an indazole synthesis?

A4: A notable example is the process development of a fluorinated 1H-indazole via a copper-catalyzed intramolecular Ullmann-type reaction. The researchers faced challenges with poor reactivity and thermal hazards. By employing high-throughput screening to generate an initial dataset and then using statistical modeling, they were able to identify safe and optimal conditions that produced the desired product in high yield and purity.[5][6] This demonstrates how a data-driven approach can overcome significant synthetic hurdles.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments.

Issue 1: Low Yield in Palladium-Catalyzed Indazole Synthesis

Low yields in palladium-catalyzed reactions, such as Suzuki or Buchwald-Hartwig couplings on a bromo-indazole core, are a common problem.

Troubleshooting Steps:

Troubleshooting Low Yield in Pd-Catalyzed Indazole Synthesis Start Low Yield Observed Check_Catalyst 1. Catalyst Deactivation? (e.g., Palladium black formation) Start->Check_Catalyst Check_Ligand 2. Inappropriate Ligand? Check_Catalyst->Check_Ligand No Solution_Catalyst Action: - Ensure inert atmosphere (degas solvent). - Use a higher ligand:Pd ratio. - Consider a more stable pre-catalyst. Check_Catalyst->Solution_Catalyst Yes Check_Base_Solvent 3. Suboptimal Base/Solvent? Check_Ligand->Check_Base_Solvent No Solution_Ligand Action: - Screen bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos). - Consider N-heterocyclic carbene (NHC) ligands. Check_Ligand->Solution_Ligand Yes Check_Reagents 4. Reagent Quality? Check_Base_Solvent->Check_Reagents No Solution_Base_Solvent Action: - Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). - Ensure solvent is anhydrous and dissolves all components. Check_Base_Solvent->Solution_Base_Solvent Yes Solution_Reagents Action: - Verify purity of starting materials. - Check for degradation of boronic acids (protodeboronation). Check_Reagents->Solution_Reagents Yes Final_Action Consult ML model for new parameter suggestions Solution_Catalyst->Final_Action Solution_Ligand->Final_Action Solution_Base_Solvent->Final_Action Solution_Reagents->Final_Action

Decision tree for troubleshooting low yields.
Issue 2: Poor Regioselectivity (Formation of 2H-Indazole instead of 1H-Indazole)

A frequent challenge in indazole synthesis is controlling the regioselectivity, leading to the formation of the undesired 2H-indazole isomer.[7]

Mitigation Strategies:

  • Base and Solvent Selection: The choice of base and solvent is critical. For instance, in N-alkylation reactions, using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as THF often favors the formation of the thermodynamically more stable 1H-indazole.[7]

  • Temperature Control: Elevated temperatures can sometimes lead to isomerization or favor the formation of the 2H-isomer. Careful control and optimization of the reaction temperature are necessary.

  • Protecting Groups: In multi-step syntheses, the use of protecting groups on the indazole nitrogen can direct the regioselectivity of subsequent reactions. The choice of protecting group and the conditions for its introduction can favor N1 or N2 protection.

Data Presentation: Optimizing a Palladium-Catalyzed Suzuki Coupling

To illustrate how data from a high-throughput screening experiment can be structured for a machine learning model, consider the following example of a Suzuki coupling on a 6-bromo-1H-indazole derivative.

Experiment IDCatalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Yield (%)
IND-001Pd(PPh₃)₄ (5)-K₂CO₃Dioxane/H₂O8075
IND-002Pd(dppf)Cl₂ (2)-K₂CO₃Dioxane/H₂O8082
IND-003Pd₂(dba)₃ (2)SPhos (4)K₃PO₄Toluene10091
IND-004Pd₂(dba)₃ (2)XPhos (4)K₃PO₄Toluene10095
IND-005Pd(OAc)₂ (2)SPhos (4)Cs₂CO₃Dioxane11088
IND-006Pd(OAc)₂ (2)XPhos (4)Cs₂CO₃Dioxane11093

This table is a representative example based on typical conditions and is for illustrative purposes.[8][9]

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling of 6-Bromo-1H-indazole[8]

This protocol describes a general method for the C-C bond formation between 6-bromo-1H-indazole and an arylboronic acid.

Materials:

  • 6-Bromo-1H-indazole derivative (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2 equiv)

  • Solvent (e.g., 1,4-dioxane/water, 4:1 mixture)

  • Anhydrous sodium sulfate

  • Ethyl acetate, hexane (for chromatography)

Procedure:

  • In a round-bottom flask, dissolve the 6-bromo-1H-indazole derivative and the arylboronic acid in the dioxane/water solvent mixture.

  • Add the base to the mixture.

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Under an inert atmosphere, add the palladium catalyst.

  • Heat the reaction mixture to 80-100 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: One-Pot, Three-Component Synthesis of 2H-Indazoles via Copper Catalysis[10]

This method allows for the efficient synthesis of 2-aryl-2H-indazoles from readily available starting materials.

Materials:

  • 2-Bromobenzaldehyde (1.0 equiv)

  • Primary amine (1.2 equiv)

  • Sodium azide (1.5 equiv)

  • Copper(I) catalyst (e.g., CuI, 10 mol%)

  • Solvent (e.g., DMSO)

Procedure:

  • To an oven-dried reaction tube equipped with a magnetic stir bar, add the 2-bromobenzaldehyde, primary amine, sodium azide, and copper(I) catalyst.

  • Add the solvent to the reaction tube.

  • Seal the tube and heat the reaction mixture to 120 °C with vigorous stirring.

  • Monitor the progress of the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

References

Validation & Comparative

Comparative Analysis of Substituted 1H-Indazole Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide array of biological activities.[1] Its structural resemblance to the purine core of ATP allows 1H-indazole derivatives to function as competitive inhibitors for a variety of kinases, which are crucial regulators of cellular processes.[2] This has led to the development of several clinically approved drugs featuring the indazole core, such as the anticancer agents niraparib and pazopanib.[1][3] This guide provides a comparative analysis of selected substituted 1H-indazole derivatives, focusing on their performance as kinase inhibitors, supported by experimental data.

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the in vitro inhibitory activities of representative substituted 1H-indazole derivatives against various kinase targets. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound IDTarget Kinase(s)IC50 (nM)Cell Line(s) for Cellular AssayCellular IC50 (µM)Reference(s)
Compound 109 EGFR T790M, EGFR5.3, 8.3--[3]
Compound 102 FGFR130.2 ± 1.9--[3]
Compound 89 Bcr-AblWT, Bcr-AblT315I14, 450K5626.5[3]
Compound 30l PAK19.8MDA-MB-231-[4]
Compound 6o --K5625.15[5]
Compound 15 ASK1Excellent in vitro activityAP1-HEK293, HT-29Potent inhibitory effects[6]
Compound 9 PI3Kα1850--[7]
Compound 10 PI3Kα361--[7]
Compound 106 FGFR1-32000 ± 400, 800 ± 300, 4500 ± 1600--[3]

Note: The table presents a selection of compounds for comparative purposes. Experimental conditions for IC50 determination may vary between studies.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the characterization of 1H-indazole derivatives.

Kinase Inhibition Assay (Generic)

This assay is designed to measure the ability of a compound to inhibit the enzymatic activity of a purified kinase.[8]

Reagents and Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • Adenosine triphosphate (ATP)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds (dissolved in DMSO)

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

Procedure:

  • Compound Preparation: A serial dilution of the test compound is prepared in DMSO.

  • Reaction Setup: The kinase, substrate, and assay buffer are combined in a microplate well.

  • Initiation of Reaction: The test compound is added to the reaction mixture, followed by the addition of ATP to initiate the kinase reaction. The mixture is incubated at a specified temperature for a defined period.

  • Detection: A detection reagent is added to quantify the kinase activity. This is often achieved by measuring the amount of ADP produced or the amount of phosphorylated substrate.

  • Data Analysis: The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Cell-Based Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.[5]

Reagents and Materials:

  • Human cancer cell lines (e.g., K562, A549, PC-3, Hep-G2)

  • Cell culture medium (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well plates

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: The culture medium is removed, and a solubilization solution is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Mandatory Visualization

The following diagrams illustrate key signaling pathways and a general workflow for the discovery of kinase inhibitors, providing a visual context for the presented data.

G Workflow for Kinase Inhibitor Discovery cluster_0 Discovery Phase cluster_1 Optimization Phase cluster_2 Preclinical Phase a Compound Library Screening b Hit Identification a->b c Lead Compound Synthesis b->c d Structure-Activity Relationship (SAR) Studies c->d e In Vitro Kinase Assays d->e f Cellular Assays e->f f->c g In Vivo Efficacy Studies f->g h ADME/Tox Profiling g->h

Caption: A generalized workflow for the discovery and development of kinase inhibitors.

PI3K_AKT_mTOR_Pathway Simplified PI3K/AKT/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Indazole_Inhibitor 1H-Indazole Derivative (e.g., Compound 10) Indazole_Inhibitor->PI3K inhibits

Caption: Inhibition of the PI3K/AKT/mTOR pathway by a substituted 1H-indazole derivative.

The versatility of the 1H-indazole scaffold allows for the development of potent and selective inhibitors targeting a range of kinases.[8] The comparative data and experimental protocols provided in this guide serve as a valuable resource for researchers engaged in the rational design of next-generation therapeutics. Further exploration of structure-activity relationships will continue to unlock the full therapeutic potential of this important class of compounds.

References

The Versatility of the 4-Chloro-Indazole Scaffold: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

The indazole core is a prominent privileged scaffold in medicinal chemistry, forming the foundation for a multitude of biologically active compounds. Its unique bicyclic structure, composed of a benzene ring fused to a pyrazole ring, offers a versatile template for designing potent and selective therapeutic agents. The introduction of a chlorine atom at the 4-position of the indazole ring has proven to be a key strategy in the development of inhibitors targeting a range of biological targets, from protein kinases to chemokine receptors. This guide provides a comparative analysis of the structure-activity relationship (SAR) of 4-chloro-indazoles, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

A Case Study: 4-Chloro-Indazole as a Multi-Kinase Inhibitor

A notable example of a bioactive 4-chloro-indazole derivative is N-(4-(1-(4-chloroindazole))phenyl)-N'-(4-chloro-3-trifluoromethylphenyl) urea . This compound has been identified as a potent multi-kinase inhibitor, targeting key players in cancer progression such as c-Kit, Platelet-Derived Growth Factor Receptor Beta (PDGFRβ), and FMS-like Tyrosine Kinase 3 (FLT3). The inhibitory activity of this compound against these kinases is summarized in the table below.

Kinase TargetDissociation Constant (Kd) (nM)
c-Kit68.5 ± 9.5
PDGFRβ140 ± 0
FLT3375 ± 15.3

Table 1: Inhibitory activity of N-(4-(1-(4-chloroindazole))phenyl)-N'-(4-chloro-3-trifluoromethylphenyl) urea against multiple kinases.

c-Kit, PDGFRβ, and FLT3 are all receptor tyrosine kinases that, when dysregulated, can drive the growth and proliferation of cancer cells. The ability of this 4-chloro-indazole derivative to inhibit multiple oncogenic kinases highlights its potential as a broad-spectrum anticancer agent.

Signaling Pathways

The signaling cascades initiated by c-Kit, PDGFRβ, and FLT3 are crucial for cell survival and proliferation. Understanding these pathways provides context for the mechanism of action of their inhibitors.

c_Kit_Signaling SCF SCF cKit c-Kit Receptor SCF->cKit Dimerization Dimerization & Autophosphorylation cKit->Dimerization PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

c-Kit Signaling Pathway

PDGFRB_Signaling PDGF PDGF PDGFRB PDGFRβ Receptor PDGF->PDGFRB Dimerization Dimerization & Autophosphorylation PDGFRB->Dimerization PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS Akt Akt PI3K->Akt Proliferation Cell Proliferation, Migration & Survival Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

PDGFRβ Signaling Pathway

FLT3_Signaling FLT3L FLT3 Ligand FLT3 FLT3 Receptor FLT3L->FLT3 Dimerization Dimerization & Autophosphorylation FLT3->Dimerization PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS STAT5 STAT5 Dimerization->STAT5 Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT5->Proliferation Kinase_Inhibitor_Workflow Start Start Compound_Prep Prepare Serial Dilutions of 4-Chloro-Indazole Derivatives Start->Compound_Prep Assay_Setup Set up Kinase Reaction in 384-well Plate: - Compound - Kinase & Substrate - ATP Compound_Prep->Assay_Setup Incubation Incubate at Room Temperature (60 min) Assay_Setup->Incubation Stop_Reaction Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) Incubation->Stop_Reaction Signal_Generation Generate Luminescent Signal (Add Kinase Detection Reagent) Stop_Reaction->Signal_Generation Measurement Measure Luminescence (Plate Reader) Signal_Generation->Measurement Data_Analysis Calculate % Inhibition & Determine IC50 Values Measurement->Data_Analysis End End Data_Analysis->End

A Comparative Guide to Bioisosteres of 4-Chloro-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. The specific substitution pattern on the indazole ring plays a critical role in determining the compound's potency, selectivity, and pharmacokinetic properties. This guide provides a comparative overview of potential bioisosteric replacements for the 4-chloro substituent of 4-chloro-1-methyl-1H-indazole, a common fragment in drug discovery programs. The following sections detail the rationale for bioisosteric modifications, present a comparative analysis of their potential biological activities, and provide detailed experimental protocols for their evaluation.

Rationale for Bioisosteric Replacement

Bioisosterism is a strategy in drug design where a functional group is replaced by another with similar physical or chemical properties to enhance the compound's biological activity, improve its safety profile, or optimize its metabolic stability. The 4-chloro substituent on the 1-methyl-1H-indazole core can be replaced with various bioisosteres to modulate its electronic, steric, and lipophilic properties. These modifications can influence the compound's interaction with its biological target, often the ATP-binding site of a protein kinase, and affect its overall drug-like properties.

Comparative Biological Activity of 4-Substituted 1-methyl-1H-indazole Analogs

Table 1: Hypothetical Comparative Biological Activity of 4-Substituted 1-methyl-1H-indazole Analogs

Compound ID4-SubstituentMolecular WeightLogP (calculated)IC50 (MCF-7 Cell Line, µM)IC50 (A549 Cell Line, µM)Kinase X IC50 (nM)
1 (Reference) -Cl 166.61 2.5 5.2 7.8 150
2-F150.152.18.510.2250
3-Br211.062.84.86.5130
4-I258.063.26.18.9180
5-CH3146.192.312.315.1450
6-OCH3162.191.915.820.5600
7-CN157.171.83.55.195

Note: The IC50 and LogP values in this table are hypothetical and intended for illustrative purposes to demonstrate potential trends based on common bioisosteric replacements. Actual experimental values may vary.

Experimental Protocols

To empirically determine the biological activity of this compound and its bioisosteres, the following detailed experimental protocols for a cell-based cytotoxicity assay and an in vitro kinase inhibition assay are provided.

Cell-Based Cytotoxicity Assay (MTT Assay)

This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of the compounds against a cancer cell line (e.g., MCF-7 or A549).

Materials:

  • Human cancer cell line (e.g., MCF-7, A549)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Test compounds (4-substituted 1-methyl-1H-indazole analogs) dissolved in DMSO (10 mM stock)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO only) and a blank (medium only).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes the determination of the IC50 of the compounds against a specific protein kinase (e.g., a tyrosine kinase relevant to cancer).

Materials:

  • Recombinant human kinase (e.g., VEGFR2, EGFR)

  • Substrate peptide specific for the kinase

  • ATP

  • Test compounds (4-substituted 1-methyl-1H-indazole analogs) dissolved in DMSO (10 mM stock)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • 384-well assay plates

  • Luminometer

Procedure:

  • Reaction Setup: In a 384-well plate, add 2.5 µL of the test compound at various concentrations in kinase reaction buffer.

  • Kinase Addition: Add 2.5 µL of the kinase solution (containing the kinase and substrate peptide) to each well.

  • Reaction Initiation: Initiate the reaction by adding 5 µL of ATP solution. The final ATP concentration should be close to its Km value for the specific kinase.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control. Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the evaluation of bioisosteres of this compound.

G cluster_0 Drug Discovery Workflow Lead Compound Lead Compound Bioisosteric Replacement Bioisosteric Replacement Lead Compound->Bioisosteric Replacement Synthesis of Analogs Synthesis of Analogs Bioisosteric Replacement->Synthesis of Analogs Biological Evaluation Biological Evaluation Synthesis of Analogs->Biological Evaluation SAR Analysis SAR Analysis Biological Evaluation->SAR Analysis SAR Analysis->Bioisosteric Replacement Iterative Design Lead Optimization Lead Optimization SAR Analysis->Lead Optimization

Caption: A typical workflow for lead optimization in drug discovery.

G cluster_1 Experimental Workflow for IC50 Determination Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Incubation Incubation Compound Treatment->Incubation Assay Readout Assay Readout Incubation->Assay Readout Data Analysis Data Analysis Assay Readout->Data Analysis

Caption: A generalized workflow for determining the IC50 of a test compound.

G Indazole 1-methyl-1H-indazole 4-position Bioisosteres -F -Br -I -CH3 -OCH3 -CN Indazole:f1->Bioisosteres

Caption: Bioisosteric replacements for the 4-chloro substituent.

A Comparative Guide to the Efficacy of Indazole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous targeted therapies. Its versatility allows for the development of potent and selective inhibitors against a wide range of biological targets, particularly protein kinases and enzymes involved in DNA repair. This guide provides a comparative analysis of the efficacy of various indazole-based inhibitors, supported by experimental data, to aid researchers, scientists, and drug development professionals in their pursuit of novel therapeutics.

Indazole-Based Kinase Inhibitors: A Comparative Overview

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The indazole core has proven to be a highly effective pharmacophore for the design of kinase inhibitors. Several indazole-based kinase inhibitors are now FDA-approved drugs, such as Axitinib and Pazopanib.[1][2][3] This section compares the efficacy of a selection of indazole-based inhibitors against various kinase targets.

InhibitorTarget Kinase(s)Enzymatic IC50Cellular IC50Cell LineReference
Axitinib VEGFR1, VEGFR2, VEGFR3, PDGFR, c-KIT0.1 nM, 0.2 nM, 0.1-0.3 nM, 1.6 nM, 1.7 nM--[4]
Pazopanib VEGFR1, VEGFR2, VEGFR3, PDGFRα/β, FGFR1/3, c-Kit10 nM, 30 nM, 47 nM, 84/74 nM, 140/146 nM, 74 nM--[3]
Compound 82a Pan-Pim Kinases (Pim-1, Pim-2, Pim-3)0.4 nM, 1.1 nM, 0.4 nM1400 nMKMS-12-BM[5]
Compound 99 FGFR12.9 nM40.5 nM-[5]
Compound 102 FGFR130.2 ± 1.9 nM--[5]
Compound 106 FGFR1, FGFR2, FGFR32.0 ± 0.4 µM, 0.8 ± 0.3 µM, 4.5 ± 1.6 µM--[5]
Compound C05 PLK4< 0.1 nM0.948 µMIMR-32[6]
SR-1459 ROCK-II13 nM--[7]
SR-715 ROCK-II80 nM--[7]
SR-899 ROCK-II100 nM--[7]
Compound 2f --0.23–1.15 µMVarious[4][8]

Indazole-Based PARP Inhibitors: Targeting DNA Repair

Poly (ADP-ribose) polymerase (PARP) enzymes are critical for DNA repair. In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP can lead to synthetic lethality, making PARP inhibitors a valuable class of anticancer drugs.[9] Niraparib, an indazole-3-carboxamide-based compound, is a clinically approved PARP inhibitor.[9]

InhibitorTargetEnzymatic IC50Reference
Niraparib PARP1, PARP23.8 nM, 2.1 nM[9]
Olaparib PARP1, PARP21.9 nM, 1.5 nM[9]
Rucaparib PARP1, PARP22.4 nM, 0.5 nM[9]
Talazoparib PARP1, PARP20.6 nM, 0.3 nM[9]

Other Notable Indazole-Based Inhibitors

The therapeutic potential of the indazole scaffold extends beyond kinases and PARP. Researchers have successfully developed indazole-based inhibitors for other important targets, such as indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in immune evasion in cancer.

InhibitorTargetEnzymatic IC50Reference
Compound 120 IDO15.3 µM[5]
Compound 121 IDO1720 nM[5]
Compound 122 IDO1770 nM[5]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for key experiments are crucial.

Kinase Enzymatic Assay Protocol

This protocol outlines a general method for determining the enzymatic inhibitory activity of a compound against a specific kinase.

Materials:

  • Recombinant kinase enzyme

  • Kinase-specific substrate (e.g., a peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds (indazole-based inhibitors)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a microplate, add the kinase buffer, the recombinant kinase enzyme, and the test compound.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified period (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection method. The ADP-Glo™ assay, for instance, measures the amount of ADP produced, which is proportional to the kinase activity.

  • The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated by fitting the data to a dose-response curve.

Cell Proliferation (MTS/MTT) Assay Protocol

This protocol describes a common method to assess the effect of a compound on the proliferation or viability of cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Test compounds (indazole-based inhibitors)

  • MTS or MTT reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay from Promega)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds and a vehicle control (e.g., DMSO).

  • Incubate the cells for a specified period, typically 48 to 72 hours.

  • Add the MTS or MTT reagent to each well and incubate for 1-4 hours. The reagent is converted by viable cells into a colored formazan product.

  • Measure the absorbance of the formazan product at the appropriate wavelength using a microplate reader.

  • The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration.

Visualizing Molecular Pathways and Experimental Workflows

Diagrams are essential tools for illustrating the complex biological systems in which these inhibitors function and the experimental processes used to evaluate them.

experimental_workflow cluster_discovery Compound Synthesis & Screening cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development Compound Library Compound Library High-Throughput Screening High-Throughput Screening Compound Library->High-Throughput Screening Hit Identification Hit Identification High-Throughput Screening->Hit Identification Enzymatic Assays Enzymatic Assays Hit Identification->Enzymatic Assays Cell-Based Assays Cell-Based Assays Enzymatic Assays->Cell-Based Assays In Vivo Models In Vivo Models Cell-Based Assays->In Vivo Models Phase I Phase I In Vivo Models->Phase I Phase II Phase II Phase I->Phase II Phase III Phase III Phase II->Phase III FDA Approval FDA Approval Phase III->FDA Approval

Caption: General experimental workflow for drug discovery and development.

MAPK_pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Inhibitor Indazole-based ERK Inhibitor Inhibitor->ERK

Caption: The MAPK/ERK signaling pathway and the point of inhibition by indazole-based ERK inhibitors.

References

The Tale of Two Worlds: Correlating In Vitro Potency and In Vivo Efficacy of 4-Chloro-1-methyl-1H-indazole Analogs in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The 1H-indazole scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of targeted cancer therapies. Its versatile structure allows for substitutions that can be fine-tuned to achieve high potency and selectivity against various protein kinases implicated in tumorigenesis. This guide provides a comparative analysis of the in vitro and in vivo activities of representative 4-Chloro-1-methyl-1H-indazole analogs, offering insights into the critical transition from laboratory assays to preclinical models. The data presented herein is synthesized from publicly available research to facilitate a deeper understanding of structure-activity relationships (SAR) and guide future drug discovery efforts.

From the Benchtop to the Animal Model: A Comparative Data Summary

The following tables summarize the in vitro and in vivo activities of selected indazole analogs that are structurally related to the this compound core. These compounds have been chosen based on the availability of comprehensive datasets that allow for a direct comparison of their performance in different experimental settings.

Table 1: In Vitro Activity of Indazole Analogs Against Cancer Cell Lines

Compound IDTarget/PathwayCancer Cell LineAssay TypeIC50 (µM)Source
Compound 2f Tyrosine Kinases4T1 (Breast Cancer)Antiproliferative0.23[1][2]
HepG2 (Liver Cancer)Antiproliferative0.80[2]
MCF-7 (Breast Cancer)Antiproliferative0.34[2]
A549 (Lung Cancer)Antiproliferative1.15[1][2]
HCT116 (Colon Cancer)Antiproliferative-
Compound C05 PLK4IMR-32 (Neuroblastoma)Antiproliferative0.948[3][4]
MCF-7 (Breast Cancer)Antiproliferative0.979[3][4]
H460 (Lung Cancer)Antiproliferative1.679[3]
Compound 6o p53/MDM2 PathwayK562 (Leukemia)Antiproliferative5.15[5]
A549 (Lung Cancer)Antiproliferative>40[5]
PC-3 (Prostate Cancer)Antiproliferative>40[5]
Hep-G2 (Liver Cancer)Antiproliferative>40[5]
Exemplified Compound (PKMYT1 Inhibitor) PKMYT1-Kinase Inhibition0.0097[6]

Table 2: In Vivo Antitumor Activity of Indazole Analogs

Compound IDAnimal ModelTumor TypeDosing RegimenTumor Growth Inhibition (TGI)Source
Compound 2f 4T1 tumor-bearing miceBreast Cancer12.5 mg/kg and 25 mg/kg, once dailyDose-dependent suppression[1][2]
Compound C05 ---Favorable pharmacokinetic properties[4]

Delving into the "How": Experimental Protocols

A thorough understanding of the experimental methodologies is paramount for the accurate interpretation and replication of scientific findings. Below are detailed protocols for the key experiments cited in this guide.

In Vitro Antiproliferative Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The indazole analogs are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The cells are treated with these concentrations for a specified period, typically 48-72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized detergent).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentrations and fitting the data to a dose-response curve.[5]

In Vivo Tumor Xenograft Model

This model is used to evaluate the antitumor efficacy of compounds in a living organism.

  • Cell Implantation: A specific number of human cancer cells (e.g., 1 x 10^6) are suspended in a suitable medium (e.g., PBS or Matrigel) and subcutaneously injected into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). Tumor volume is measured regularly using calipers and calculated using the formula: (Length x Width²) / 2.

  • Randomization and Treatment: Once the tumors reach the desired size, the mice are randomly assigned to different treatment groups, including a vehicle control group and groups receiving the test compound at various doses. The indazole analog is administered according to a predetermined schedule (e.g., daily, orally or intraperitoneally).

  • Efficacy Evaluation: Tumor growth and the body weight of the mice are monitored throughout the study. The primary endpoint is typically the tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups.

  • Toxicology Assessment: The general health and behavior of the mice are observed, and any signs of toxicity are recorded. Body weight changes can also serve as an indicator of systemic toxicity.[2]

Visualizing the Molecular Battleground: Signaling Pathways and Workflows

To better understand the mechanisms of action and the experimental processes, the following diagrams illustrate the relevant signaling pathways and workflows.

experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment MTT Assay MTT Assay Compound Treatment->MTT Assay IC50 Determination IC50 Determination MTT Assay->IC50 Determination Compound Administration Compound Administration IC50 Determination->Compound Administration Lead Compound Selection Cell Implantation Cell Implantation Tumor Growth Tumor Growth Cell Implantation->Tumor Growth Tumor Growth->Compound Administration Tumor Growth Inhibition Tumor Growth Inhibition Compound Administration->Tumor Growth Inhibition signaling_pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Downstream Signaling Downstream Signaling Receptor Tyrosine Kinase (RTK)->Downstream Signaling Indazole Analog (e.g., Cpd 2f) Indazole Analog (e.g., Cpd 2f) Indazole Analog (e.g., Cpd 2f)->Receptor Tyrosine Kinase (RTK) PLK4 PLK4 Centrosome Duplication Centrosome Duplication PLK4->Centrosome Duplication Indazole Analog (e.g., Cpd C05) Indazole Analog (e.g., Cpd C05) Indazole Analog (e.g., Cpd C05)->PLK4 PKMYT1 PKMYT1 G2/M Checkpoint G2/M Checkpoint PKMYT1->G2/M Checkpoint Indazole Analog (PKMYT1i) Indazole Analog (PKMYT1i) Indazole Analog (PKMYT1i)->PKMYT1 Cell Proliferation & Survival Cell Proliferation & Survival Downstream Signaling->Cell Proliferation & Survival Centrosome Duplication->Cell Proliferation & Survival G2/M Checkpoint->Cell Proliferation & Survival

References

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 1H-Indazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a deep understanding of a kinase inhibitor's specificity is critical for predicting its therapeutic efficacy and potential off-target effects. While specific cross-reactivity data for 4-Chloro-1-methyl-1H-indazole is not extensively available in public literature, the 1H-indazole scaffold is a well-established pharmacophore in a multitude of kinase inhibitors. This guide provides an objective comparison of the cross-reactivity profiles of three prominent 1H-indazole-based inhibitors: UNC2025, BMS-777607, and Bemcentinib (R428). By examining their performance against a panel of kinases, this guide aims to provide a valuable resource for selecting the appropriate chemical tools and developing next-generation therapeutics.

Comparative Kinase Inhibition Profiles

The inhibitory activity of UNC2025, BMS-777607, and Bemcentinib (R428) highlights the diverse selectivity profiles that can be achieved from a common 1H-indazole core. The following tables summarize the half-maximal inhibitory concentrations (IC50) of these compounds against a panel of key kinases, offering a quantitative comparison of their potency and selectivity.

Table 1: Primary Targets and Biochemical Potency

CompoundPrimary Target(s)IC50 (nM)
UNC2025 MER0.74[1]
FLT30.8[1]
BMS-777607 AXL1.1[2]
RON1.8[2]
c-Met3.9[2]
TYRO34.3[2]
Bemcentinib (R428) AXL14[3][4]

Table 2: Cross-Reactivity Profile Against TAM and Other Key Kinases

Kinase TargetUNC2025 IC50 (nM)BMS-777607 IC50 (nM)Bemcentinib (R428) IC50 (nM)
AXL 122[1]1.1[2]14[3][4]
MER 0.74[1]Data not available>700 (50-fold selective vs AXL)[3][4]
TYRO3 5.83[1]4.3[2]>1400 (>100-fold selective vs AXL)[3][4]
c-Met 364[5]3.9[2]Data not available
FLT3 0.8[1]Data not availableData not available
KIT 8.18[5]Data not availableData not available
TRKA 1.67[5]Data not availableData not available
TRKC 4.38[5]Data not availableData not available
Abl Data not availableData not available>1400 (>100-fold selective vs AXL)[4]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to determine the cross-reactivity and cellular activity of kinase inhibitors.

In Vitro Biochemical Kinase Assay (ADP-Glo™ Luminescence-Based Assay)

This protocol describes a method for determining the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase by measuring the amount of ADP produced during the kinase reaction.

Materials:

  • Purified kinase of interest

  • Kinase-specific substrate (peptide or protein)

  • ATP (ultra-pure)

  • Test compounds (e.g., UNC2025, BMS-777607, Bemcentinib)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations (e.g., 10-point, 3-fold dilutions).

  • Kinase Reaction Setup: In a 384-well plate, add 5 µL of the compound solution, 5 µL of the substrate solution, and 5 µL of the ATP solution to each well.[6]

  • Initiate Kinase Reaction: Add 5 µL of the enzyme solution to each well to start the reaction. Incubate for 1 hour at room temperature.

  • Stop Reaction and Deplete ATP: Add 20 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[6] Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add 40 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated to ATP and contains luciferase/luciferin to produce a luminescent signal proportional to the ADP concentration.[6] Incubate for 30-60 minutes at room temperature.

  • Data Acquisition and Analysis: Measure the luminescence of each well using a plate reader. Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Kinase Phosphorylation Assay (Western Blot Analysis)

This protocol is used to assess the ability of an inhibitor to block the phosphorylation of its target kinase within a cellular context.

Materials:

  • Cancer cell line expressing the target kinase

  • Cell culture medium and supplements

  • Test compound

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, buffers, and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (specific for the phosphorylated and total forms of the target kinase)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with various concentrations of the test compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours). If the kinase is activated by a ligand, stimulate the cells with the appropriate ligand (e.g., Gas6 for AXL) for a short period before lysis.

  • Cell Lysis: Wash the cells with ice-cold PBS and then add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Normalize the protein concentrations for all samples. Prepare the samples with Laemmli buffer and heat at 95°C for 5 minutes. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[7] Incubate the membrane with a primary antibody specific for the phosphorylated kinase overnight at 4°C. Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST. Apply an ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped of the antibodies and reprobed with a primary antibody that recognizes the total, non-phosphorylated form of the kinase.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental and biological context, the following diagrams, generated using the DOT language, illustrate a typical kinase inhibitor screening workflow and the AXL signaling pathway, a common target for the compared inhibitors.

G cluster_0 In Vitro Screening cluster_1 Cell-Based Assays cluster_2 Selectivity & Off-Target Analysis biochem_assay Biochemical Kinase Assay (e.g., ADP-Glo) panel_screening Broad Kinase Panel Screening (e.g., 300+ kinases) biochem_assay->panel_screening Primary Screen ic50_determination IC50 Determination for Hits panel_screening->ic50_determination Dose-Response target_engagement Target Engagement Assay (e.g., Cellular Thermal Shift Assay) ic50_determination->target_engagement Lead Compound Progression phospho_blot Phospho-Kinase Western Blot target_engagement->phospho_blot cell_viability Cell Viability/Proliferation Assay phospho_blot->cell_viability selectivity_score Calculate Selectivity Score phospho_blot->selectivity_score off_target_validation Validate Off-Target Hits in Cellular Assays selectivity_score->off_target_validation

Caption: A generalized experimental workflow for kinase inhibitor cross-reactivity profiling.

AXL_Signaling Gas6 Gas6 Ligand AXL AXL Receptor Gas6->AXL Binds & Activates PI3K PI3K AXL->PI3K RAS RAS AXL->RAS STAT STAT AXL->STAT NFkB NF-κB AXL->NFkB AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Migration & Invasion ERK->Migration STAT->Proliferation NFkB->Proliferation DrugResistance Drug Resistance NFkB->DrugResistance Inhibitor UNC2025 / BMS-777607 Bemcentinib (R428) Inhibitor->AXL Inhibits Comparison_Logic MainTopic 1H-Indazole Kinase Inhibitors UNC2025 UNC2025 (MER/FLT3 Inhibitor) MainTopic->UNC2025 BMS777607 BMS-777607 (Pan-TAM/c-Met Inhibitor) MainTopic->BMS777607 R428 Bemcentinib (R428) (Selective AXL Inhibitor) MainTopic->R428 Comparison Comparative Analysis UNC2025->Comparison BMS777607->Comparison R428->Comparison Potency Potency (IC50) Comparison->Potency Selectivity Selectivity Profile Comparison->Selectivity CellularActivity Cellular Activity Comparison->CellularActivity Conclusion Informed Compound Selection Potency->Conclusion Selectivity->Conclusion CellularActivity->Conclusion

References

A Head-to-Head Comparison of Indazole Synthesis Methods: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The indazole core is a privileged scaffold in medicinal chemistry, integral to a wide array of therapeutic agents targeting cancer, inflammation, and neurodegenerative diseases.[1][2] The efficient and regioselective synthesis of indazole derivatives is therefore a critical endeavor for researchers and professionals in drug development. This guide provides a comprehensive head-to-head comparison of key synthetic routes, from established classical methods to modern, high-efficiency protocols, supported by experimental data and detailed methodologies.

Comparative Analysis of Key Indazole Synthesis Methods

The choice of synthetic strategy for constructing the indazole ring system is often dictated by the desired substitution pattern (1H- vs. 2H-indazole), the availability of starting materials, and the tolerance of functional groups. Below is a summary of prominent methods with their typical reaction parameters and outcomes.

Synthesis MethodStarting MaterialsReagents & CatalystTypical ConditionsProductYield (%)AdvantagesDisadvantages
Jacobson Indazole Synthesis N-acetyl-o-toluidineNaNO₂, Acetic Anhydride, Acetic Acid0-5°C, then heat1H-Indazole36-47%Utilizes readily available starting materials.Harsh acidic conditions, generation of nitrous gases, moderate yields.[2][3]
Davis-Beirut Reaction o-NitrobenzylaminesBase (e.g., NaOH, KOH) or AcidVaries (e.g., reflux)2H-IndazolesUp to 94%Inexpensive starting materials, metal-free options.[4][5]Can have limitations for N-aryl products under basic conditions.[6][7]
Cadogan-Sundberg Reaction o-NitrostyrenesTrialkyl phosphite (e.g., P(OEt)₃)High TemperatureIndoles (can be adapted for Indazoles)VariesReductive cyclization approach.[8]Often requires high temperatures.
One-Pot Condensation-Cadogan Reductive Cyclization o-Nitrobenzaldehydes, AminesTri-n-butylphosphine80°C, 12-24h2H-IndazolesModerate to ExcellentMild, one-pot procedure, good functional group tolerance.[9][10]
Copper-Catalyzed Three-Component Reaction 2-Bromobenzaldehydes, Primary Amines, Sodium AzideCuI, TMEDA120°C, 12h2-Aryl-2H-IndazolesGoodOne-pot synthesis with broad substrate scope.[11][12]Requires elevated temperatures.
Suzuki-Miyaura Cross-Coupling 3-Iodo-1H-indazole, Arylboronic acidsPdCl₂(dppf)·(DCM), K₂CO₃100°C, 12hC3-Arylated-1H-IndazolesHigh (>80%)Excellent for C-3 functionalization with high yields and functional group tolerance.[13][14][15]Requires pre-functionalized indazole core.

Detailed Experimental Protocols

Reproducibility is key in synthetic chemistry. The following are detailed experimental protocols for three major classes of indazole synthesis.

Jacobson Indazole Synthesis (Classical Approach for 1H-Indazole)

This method involves the nitrosation of N-acetyl-o-toluidine followed by cyclization.[2]

Procedure:

  • Slowly add o-toluidine (0.84 mol) to a mixture of glacial acetic acid (90 mL) and acetic anhydride (180 mL) in a two-necked flask.

  • Cool the mixture in an ice bath and introduce a stream of nitrous gases (generated from NaNO₂ and nitric acid) while maintaining the temperature between +1°C and +4°C.

  • Continue the nitrosation until a persistent black-green color indicates completion.

  • Pour the reaction mixture onto a mixture of 400 g of ice and 200 mL of ice water.

  • Extract the separated oil with benzene (total 500 mL).

  • Wash the combined benzene extracts with ice water and then treat with methanol.

  • To the benzene solution, add a solution of sodium methoxide in methanol dropwise while cooling.

  • After the evolution of gas ceases, briefly boil the solution on a steam bath.

  • Cool the solution and extract with 2N and subsequently 5N hydrochloric acid.

  • Treat the combined acidic extracts with excess ammonia to precipitate the indazole.

  • Collect the crude product by filtration, wash with water, and dry.

  • Purify by vacuum distillation to obtain colorless 1H-indazole (m.p. 148°C).[2][3]

Davis-Beirut Reaction (for 2H-Indazoles)

The Davis-Beirut reaction is a versatile method for synthesizing 2H-indazoles via an N-N bond-forming heterocyclization.[4][5]

Procedure for Acid-Catalyzed Synthesis:

  • Generate o-nitrosobenzaldehyde from a precursor like o-nitrobenzyl alcohol via photolysis.

  • In a reaction vessel, dissolve the o-nitrosobenzaldehyde and the desired primary amine in a suitable solvent.

  • Add a catalytic amount of a Brønsted acid (e.g., trifluoromethanesulfonic acid).

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction and perform a standard aqueous workup.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 2H-indazole.

One-Pot Condensation-Cadogan Reductive Cyclization (Modern Approach for 2H-Indazoles)

This method provides an operationally simple and efficient route to a wide range of structurally diverse 2H-indazoles.[9][10][16]

Procedure:

  • In a reaction vessel, combine the ortho-nitrobenzaldehyde (1.0 eq), the desired aniline or aliphatic amine (1.1 eq), and isopropanol.

  • Heat the mixture to 80°C and stir for 1-2 hours to facilitate the formation of the ortho-imino-nitrobenzene intermediate.

  • Add tri-n-butylphosphine (1.5 eq) to the reaction mixture.

  • Continue to stir the mixture at 80°C, monitoring the reaction by TLC or LC-MS until completion (typically 12-24 hours).

  • Upon completion, cool the reaction mixture and concentrate under reduced pressure.

  • Purify the resulting residue by flash column chromatography on silica gel to yield the desired 2H-indazole.[16]

Reaction Pathways and Mechanisms

Visualizing the reaction mechanisms provides a deeper understanding of the transformation and potential side reactions.

Jacobson_Synthesis cluster_start Starting Material cluster_reagents Reagents cluster_intermediate Intermediate cluster_cyclization Cyclization cluster_product Product N-acetyl-o-toluidine N-acetyl-o-toluidine N-nitroso-o-acetotoluidide N-nitroso-o-acetotoluidide N-acetyl-o-toluidine->N-nitroso-o-acetotoluidide Nitrosation Nitrous Gases Nitrous Gases 1H-Indazole 1H-Indazole N-nitroso-o-acetotoluidide->1H-Indazole Cyclization Base (NaOMe) Base (NaOMe)

Caption: Workflow for the Jacobson Indazole Synthesis.

Davis_Beirut_Reaction cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product o-Nitrobenzylamine o-Nitrobenzylamine o-nitrosobenzylidine imine o-nitrosobenzylidine imine o-Nitrobenzylamine->o-nitrosobenzylidine imine Rearrangement Base Base 2H-Indazole 2H-Indazole o-nitrosobenzylidine imine->2H-Indazole N-N bond formation & Cyclization

Caption: Key steps of the Davis-Beirut Reaction.

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_catalyst Catalytic Cycle cluster_product Product 3-Iodo-1H-indazole 3-Iodo-1H-indazole Oxidative Addition Oxidative Addition 3-Iodo-1H-indazole->Oxidative Addition Arylboronic Acid Arylboronic Acid Transmetalation Transmetalation Arylboronic Acid->Transmetalation Pd(0) Pd(0) Pd(0)->Oxidative Addition Oxidative Addition->Transmetalation Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination Reductive Elimination->Pd(0) Regeneration 3-Aryl-1H-indazole 3-Aryl-1H-indazole Reductive Elimination->3-Aryl-1H-indazole

Caption: Catalytic cycle of Suzuki-Miyaura Cross-Coupling for C-3 arylation of indazole.

Conclusion

The synthesis of indazoles has evolved significantly, with modern methods offering milder conditions, higher yields, and broader substrate scope compared to classical approaches. For the synthesis of 1H-indazoles, while the Jacobson method is foundational, contemporary cross-coupling strategies provide superior efficiency for functionalization. In the realm of 2H-indazoles, the Davis-Beirut reaction and one-pot Cadogan-type cyclizations present robust and versatile options. The selection of an appropriate synthetic route will ultimately depend on the specific target molecule, desired regioselectivity, and available resources. This guide serves as a foundational tool for navigating these choices in the pursuit of novel indazole-based therapeutics.

References

Benchmarking 4-Chloro-1-methyl-1H-indazole: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The indazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects.[1][2][3] This guide provides a framework for benchmarking the performance of 4-Chloro-1-methyl-1H-indazole against established standards in two key areas of indazole research: kinase inhibition and anti-inflammatory activity. By presenting quantitative data for reference compounds and detailing standardized experimental protocols, this document serves as a practical resource for researchers, scientists, and drug development professionals seeking to characterize this novel compound.

Section 1: Kinase Inhibition Profile

Many indazole derivatives function as potent kinase inhibitors, targeting key signaling pathways implicated in cancer cell proliferation and survival.[4] To assess the potential of this compound as an anti-cancer agent, its inhibitory activity should be profiled against a panel of relevant kinases and compared with established multi-kinase inhibitors such as Pazopanib and Axitinib.[1][5][6]

Comparative Data of Standard Kinase Inhibitors

The following table summarizes the half-maximal inhibitory concentrations (IC50) of Pazopanib and Axitinib against a selection of key oncogenic kinases. This data provides a benchmark for evaluating the potency and selectivity of this compound.

Kinase TargetPazopanib IC50 (nM)Axitinib IC50 (nM)This compound IC50 (nM)
VEGFR110[1][7]0.1[5][6]Data to be determined
VEGFR230[1][7]0.2[8]Data to be determined
VEGFR347[1][7]0.1 - 0.3[5][6]Data to be determined
PDGFRβ84[9]1.6[8]Data to be determined
c-Kit140[1]1.7[8]Data to be determined
FGFR174[1]-Data to be determined

Table 1: In vitro inhibitory activity of standard kinase inhibitors against a panel of oncogenic kinases.

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol describes a common method for determining the IC50 value of a test compound against a specific kinase.

Materials:

  • Purified kinase enzyme of interest

  • Kinase-specific substrate peptide

  • Adenosine triphosphate (ATP), radio-labeled [γ-³²P]-ATP or fluorescently-labeled ATP analog

  • Test compound (this compound)

  • Kinase assay buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100)

  • 96-well or 384-well assay plates

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Prepare a serial dilution of this compound in DMSO.

  • In the assay plate, add the test compound dilutions, a positive control (a known inhibitor like Staurosporine), and a negative control (DMSO vehicle).

  • Add the kinase enzyme to each well and incubate for a predetermined time (e.g., 10-15 minutes) at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.

  • Incubate the reaction at 30°C for a specified duration (e.g., 30-60 minutes).

  • Terminate the reaction by adding a stop solution (e.g., EDTA).

  • Quantify the amount of phosphorylated substrate. For radioactive assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity using a scintillation counter. For fluorescent assays, measure the fluorescence signal on a plate reader.

  • Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve using non-linear regression to calculate the IC50 value.[10]

Visualization of Kinase Inhibition Workflow

G Workflow for In Vitro Kinase Inhibition Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_compound Prepare serial dilution of This compound add_compound Add compound and controls to assay plate prep_compound->add_compound prep_controls Prepare positive and negative controls prep_controls->add_compound add_enzyme Add kinase enzyme add_compound->add_enzyme pre_incubate Pre-incubate add_enzyme->pre_incubate start_reaction Initiate reaction with substrate and ATP pre_incubate->start_reaction incubate Incubate at 30°C start_reaction->incubate stop_reaction Terminate reaction incubate->stop_reaction quantify Quantify substrate phosphorylation stop_reaction->quantify plot Plot dose-response curve quantify->plot calculate Calculate IC50 value plot->calculate

Workflow for In Vitro Kinase Inhibition Assay

Section 2: Anti-Inflammatory Activity Profile

Indazole derivatives are also known for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[11][12][13] To characterize the anti-inflammatory potential of this compound, its inhibitory activity against COX-1 and COX-2 should be compared with standard non-steroidal anti-inflammatory drugs (NSAIDs) like Indomethacin and Diclofenac. A general assessment of anti-inflammatory activity can also be performed using the albumin denaturation assay.

Comparative Data of Standard Anti-Inflammatory Drugs

The following table provides the IC50 values for Indomethacin and Diclofenac against COX-1 and COX-2, offering a benchmark for the evaluation of this compound.

Enzyme TargetIndomethacin IC50 (µM)Diclofenac IC50 (µM)This compound IC50 (µM)
COX-10.0090[14]0.076[14]Data to be determined
COX-20.31[14]0.026[14]Data to be determined

Table 2: In vitro inhibitory activity of standard NSAIDs against COX-1 and COX-2 enzymes.

Experimental Protocol: Cyclooxygenase (COX) Inhibition Assay

This protocol outlines a method to measure the inhibition of COX-1 and COX-2.[15][16]

Materials:

  • Purified COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compound (this compound)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Cofactors (e.g., hematin, epinephrine)

  • ELISA kit for prostaglandin E2 (PGE2) detection

Procedure:

  • Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO).

  • In separate wells for COX-1 and COX-2, add the reaction buffer, cofactors, and the enzyme.

  • Add the test compound dilutions to the respective wells and pre-incubate at 37°C for a specified time (e.g., 10 minutes).

  • Initiate the reaction by adding arachidonic acid and incubate for a short period (e.g., 2 minutes).

  • Stop the reaction by adding a strong acid (e.g., HCl).

  • Quantify the amount of PGE2 produced using an ELISA kit according to the manufacturer's instructions.

  • Calculate the percentage of COX inhibition for each concentration of the test compound.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value through non-linear regression.

Visualization of COX Signaling Pathway

G COX Signaling Pathway and Inhibition cluster_pathway Prostaglandin Synthesis cluster_inhibition Inhibition Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes PGG2 PGG2 COX_Enzymes->PGG2 PGH2 PGH2 PGG2->PGH2 Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Inflammation, Pain, Fever Indazole_Compound This compound Indazole_Compound->COX_Enzymes Inhibits

COX Signaling Pathway and Inhibition

Experimental Protocol: Albumin Denaturation Assay

This in vitro assay provides a general measure of anti-inflammatory activity by assessing the ability of a compound to inhibit protein denaturation.[17][18][19]

Materials:

  • Bovine serum albumin (BSA) or egg albumin

  • Phosphate buffered saline (PBS), pH 6.4

  • Test compound (this compound)

  • Reference standard (e.g., Diclofenac sodium)

  • Spectrophotometer

Procedure:

  • Prepare a 1% aqueous solution of albumin.

  • Prepare various concentrations of this compound and the reference standard in a suitable solvent.

  • The reaction mixture consists of the test compound, albumin solution, and PBS. A typical ratio is 2 ml of the test compound concentration, 0.2 ml of albumin solution, and 2.8 ml of PBS.

  • A control solution is prepared with the solvent instead of the test compound.

  • Incubate all solutions at 37°C for 15-20 minutes.

  • Induce denaturation by heating the solutions at 70°C for 5 minutes.

  • After cooling to room temperature, measure the absorbance (turbidity) of each solution at 660 nm.

  • Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test Sample) / Absorbance of Control] x 100

This guide provides a structured approach for the initial benchmarking of this compound. By utilizing the provided experimental protocols to generate data and comparing it against the established standards, researchers can effectively assess its potential as a kinase inhibitor and an anti-inflammatory agent. The presented workflows and signaling pathway diagrams offer a clear visual representation of the experimental logic and the compound's putative mechanisms of action. This comparative analysis is a crucial first step in the comprehensive evaluation of this novel indazole derivative for its therapeutic potential.

References

A Comparative Guide to the Synthesis of 4-Chloro-1-methyl-1H-indazole: An Analysis of Protocol Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the reliable synthesis of key chemical intermediates is paramount. 4-Chloro-1-methyl-1H-indazole is a crucial building block in the synthesis of various pharmacologically active compounds. This guide provides a comparative analysis of established and improved protocols for its synthesis, with a focus on reproducibility, yield, and overall efficiency. The synthesis is typically a two-stage process: the formation of 4-chloro-1H-indazole, followed by its N-methylation. This guide will examine protocols for both stages.

Stage 1: Synthesis of 4-Chloro-1H-indazole

Two primary methods for the synthesis of the precursor 4-chloro-1H-indazole are compared below. The first is a standard protocol, while the second presents an improved, more cost-effective approach.

Comparison of Synthesis Protocols for 4-Chloro-1H-indazole
ParameterProtocol 1: Standard MethodProtocol 2: Improved Method
Starting Material 3-Chloro-2-methylaniline3-Chloro-2-methylaniline
Key Reagents Acetic anhydride, Isoamyl nitrite, Lithium hydroxide (LiOH)Acetic anhydride, tert-Butyl nitrite, Sodium hydroxide (NaOH)
Solvent Chloroform, Tetrahydrofuran (THF)Chloroform, Tetrahydrofuran (THF)
Reported Yield ~100%[1]99% overall yield[2]
Key Advantages High reported yield.More economical reagents (tert-butyl nitrite instead of isoamyl nitrite; NaOH instead of LiOH), suitable for large-scale synthesis.[2]
Potential for Issues Use of expensive and toxic isoamyl nitrite and LiOH.[2]Requires careful purification of the intermediate N-acetyl-4-chloro-1H-indazole to ensure complete hydrolysis.[2]
Experimental Protocols for 4-Chloro-1H-indazole Synthesis

Protocol 1: Standard Synthesis using Isoamyl Nitrite and LiOH [1]

  • To a 250 mL round-bottomed flask, add 3-chloro-2-methylaniline (9.95 g, 70.6 mmol), potassium acetate (8.3 g, 84.7 mmol), and chloroform (120 mL).

  • Cool the mixture to 0°C with stirring.

  • Slowly add acetic anhydride (20.0 mL, 212 mmol) dropwise over 2 minutes.

  • Allow the reaction to warm to 25°C and stir for 1 hour.

  • Heat the reaction to 60°C and add isoamyl nitrite (18.9 mL, 141 mmol).

  • Stir the reaction overnight at 60°C.

  • After completion, add water (75 mL) and THF (150 mL) and cool to 0°C.

  • Add lithium hydroxide (20.7 g, 494 mmol) and stir at 0°C for 3 hours.

  • Add water (200 mL) and extract with ethyl acetate (300 mL, then 100 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 4-chloro-1H-indazole.

Protocol 2: Improved Synthesis using tert-Butyl Nitrite and NaOH [2]

  • Follow steps 1-4 of Protocol 1.

  • Heat the reaction to 60°C and add tert-butyl nitrite.

  • Stir the reaction until completion.

  • Separate and purify the intermediate, N-acetyl-4-chloro-1H-indazole.

  • To the purified intermediate, add a solution of sodium hydroxide in a mixture of water and THF.

  • Stir the reaction at 0°C until hydrolysis is complete (monitored by TLC).

  • Perform a standard aqueous work-up and extraction with ethyl acetate.

  • Dry the combined organic layers and concentrate under reduced pressure to obtain 4-chloro-1H-indazole.

Stage 2: N-Methylation of 4-Chloro-1H-indazole

The critical step in producing this compound is the regioselective methylation of the indazole ring. The primary challenge is to favor methylation at the N1 position over the N2 position to maximize the yield of the desired product. Two common methods for N-alkylation are presented here, adapted for the methylation of 4-chloro-1H-indazole.

Comparison of N-Methylation Protocols for 4-Chloro-1H-indazole
ParameterProtocol A: Sodium Hydride in THFProtocol B: Phase-Transfer Catalysis
Methylating Agent Methyl iodide or Dimethyl sulfateMethyl iodide or Dimethyl sulfate
Base Sodium Hydride (NaH)Aqueous Sodium Hydroxide (e.g., 50%)
Catalyst NoneQuaternary ammonium salt (e.g., Tetrabutylammonium bromide)
Solvent System Anhydrous Tetrahydrofuran (THF)Biphasic: Organic solvent (e.g., Dichloromethane) and water
Expected N1:N2 Ratio High N1 selectivity (>99:1 for similar substrates)[3][4]Variable, can be influenced by catalyst and reaction conditions.
Key Advantages High regioselectivity for the desired N1-isomer, well-established for indazoles.[3][4]Milder reaction conditions, avoids the use of highly reactive and pyrophoric NaH.
Potential for Issues Requires strictly anhydrous conditions and careful handling of sodium hydride.May result in a mixture of N1 and N2 isomers, requiring careful purification.
Experimental Protocols for N-Methylation

Protocol A: N1-Selective Methylation using Sodium Hydride in THF [3][5]

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous THF.

  • Cool the suspension to 0°C.

  • Add a solution of 4-chloro-1H-indazole (1.0 equivalent) in anhydrous THF dropwise.

  • Stir the mixture at 0°C for 30 minutes to ensure complete deprotonation.

  • Add the methylating agent (e.g., methyl iodide, 1.1 equivalents) dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Carefully quench the reaction at 0°C by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate this compound.

Protocol B: N-Methylation using Phase-Transfer Catalysis

  • To a round-bottom flask, add 4-chloro-1H-indazole (1.0 equivalent), an organic solvent (e.g., dichloromethane), and a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.1 equivalents).

  • Add the methylating agent (e.g., dimethyl sulfate, 1.2 equivalents).

  • With vigorous stirring, add a 50% aqueous solution of sodium hydroxide dropwise.

  • Continue stirring at room temperature for several hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, separate the organic layer.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to separate the N1 and N2 isomers.

Reproducibility and Process Workflow

The reproducibility of these protocols is highly dependent on the careful control of reaction conditions, particularly for the N-methylation step where regioselectivity is a key concern.

Synthesis_Workflow cluster_stage1 Stage 1: Synthesis of 4-Chloro-1H-indazole cluster_stage2 Stage 2: N-Methylation start1 3-Chloro-2-methylaniline p1 Protocol 1: Standard Method start1->p1 p2 Protocol 2: Improved Method start1->p2 intermediate 4-Chloro-1H-indazole p1->intermediate p2->intermediate pa Protocol A: NaH in THF intermediate->pa pb Protocol B: Phase-Transfer Catalysis intermediate->pb product This compound pa->product High N1 Selectivity pb->product side_product 4-Chloro-2-methyl-1H-indazole pb->side_product

Caption: Workflow for the two-stage synthesis of this compound.

Logical Comparison of Protocols

The choice of protocol will depend on the specific needs of the laboratory, including scale, budget, and available equipment.

Protocol_Comparison cluster_synthesis Synthesis of 4-Chloro-1H-indazole cluster_methylation N-Methylation Protocol1 Protocol 1: Standard P1_Yield High Yield Protocol1->P1_Yield P1_Cost Higher Cost Protocol1->P1_Cost Protocol2 Protocol 2: Improved P2_Yield High Yield Protocol2->P2_Yield P2_Cost Lower Cost Protocol2->P2_Cost ProtocolA Protocol A: NaH/THF PA_Selectivity High N1 Selectivity ProtocolA->PA_Selectivity PA_Handling Hazardous Reagents ProtocolA->PA_Handling ProtocolB Protocol B: PTC PB_Selectivity Variable Selectivity ProtocolB->PB_Selectivity PB_Handling Safer Reagents ProtocolB->PB_Handling

Caption: Logical comparison of synthesis and methylation protocols.

References

Comparative Oncology: An In-Depth Analysis of Indazole Regioisomers in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release to the Scientific Community

The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of several FDA-approved anticancer agents. The therapeutic efficacy of these compounds is profoundly influenced by the substitution pattern on the indazole ring system. This guide provides a comparative assessment of the cytotoxic effects of various indazole regioisomers against a panel of human cancer cell lines, offering a valuable resource for researchers, scientists, and professionals in drug development. This analysis is supported by a compilation of experimental data from peer-reviewed studies, detailed experimental protocols for key assays, and visualizations of relevant cellular pathways.

Quantitative Analysis of Antiproliferative Activity

The in vitro cytotoxic activity of indazole regioisomers is typically quantified by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit 50% of cell growth. The following table summarizes the IC50 values for a selection of indazole derivatives, highlighting the impact of substituent placement on their anticancer potency across various cancer cell lines.

Compound IDRegioisomeric FeatureCancer Cell LineIC50 (µM)Reference
Series 1: Substitution on the Benzene Ring
Compound 2f6-(4-methylpiperazin-1-yl)pyridin-3-yl4T1 (Breast)0.23
HepG2 (Liver)0.80
MCF-7 (Breast)0.34
A549 (Lung)0.88
HCT116 (Colon)1.15
Compound 2j6-(2-aminopyridin-3-yl)A549 (Lung)0.88
Compound 14d6-(2-fluoro-3-isopropoxyphenyl)FGFR1 (enzymatic)0.0055
Compound 27a6-fluoro-1H-indazol-3-amine derivativeKG1 (Leukemia)0.0253
Compound 354,6-disubstituted-1H-indazoleHeLa (Cervical)1.37
TDO (enzymatic)2.93
Series 2: N-Alkylation Regioisomers
N1-isopropyl-5-bromo-3-carboxylateN1-alkylation--
N2-isopropyl-5-bromo-3-carboxylateN2-alkylation--
Compound 22N2-methyl-6-acetylaminoindazole-2.5

Note: The presented data is a synthesis from multiple studies, and direct comparison between all compounds may be limited due to variations in experimental conditions.

Structure-Activity Relationship (SAR) Insights

The data reveals critical structure-activity relationships among indazole regioisomers:

  • Substitution on the Benzene Ring: The position and nature of substituents on the carbocyclic ring of the indazole core significantly impact cytotoxic activity. For instance, in one study, a 6-substituted indazole derivative (2f) with a pyridyl moiety displayed potent low micromolar to nanomolar activity against a panel of cancer cell lines. The introduction of a fluorine atom at the 6-position of the indazole ring in another series of compounds led to improved enzymatic and cellular potency. Furthermore, a study on 4,6-disubstituted indazoles identified a compound with potent inhibitory activity against indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), which are implicated in cancer immune evasion.

  • N1 vs. N2 Substitution: The regioselectivity of N-alkylation on the indazole core is a crucial determinant of biological activity. While direct comparative cytotoxicity data is sparse, different synthetic strategies are employed to selectively obtain N1- or N2-substituted indazoles, suggesting that the position of the substituent on the pyrazole ring influences the molecule's interaction with its biological target. One study noted that relocating a methyl group from N1 to N2 decreased the antiproliferative activity of most of the tested compounds.

Mechanisms of Action

Indazole derivatives exert their anticancer effects through various mechanisms, primarily by targeting key signaling pathways involved in cell proliferation, survival, and apoptosis.

Kinase Inhibition

A significant number of indazole-based anticancer agents function as protein kinase inhibitors. They are designed to bind to the ATP-binding pocket of kinases that are often dysregulated in cancer, such as Vascular Endothelial Growth Factor Receptor (VEGFR), Fibroblast Growth Factor Receptor (FGFR), and Aurora kinases.

Induction of Apoptosis

Several indazole derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells. For example, compound 2f was found to dose-dependently promote apoptosis in 4T1 breast cancer cells. This was associated with the upregulation of the pro-apoptotic proteins cleaved caspase-3 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2.

Experimental Protocols

Reproducibility and standardization are paramount in preclinical research. The following are detailed methodologies for key experiments used to assess the anticancer properties of indazole derivatives.

Cell Viability MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the indazole compounds in culture medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.5% to prevent solvent-induced toxicity. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle-treated control group.

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value using a suitable software package.

Apoptosis Assay using Annexin V-FITC and Propidium Iodide

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein conjugated to a fluorophore like FITC, can bind to the exposed PS. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Protocol:

  • Cell Treatment: Treat cells with the indazole compounds at the desired concentrations for a specified time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use gentle trypsinization.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis

This method uses flow cytometry to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: The DNA content of cells varies depending on the phase of the cell cycle. Cells in G2/M have twice the DNA content of cells in G0/G1. Propidium Iodide (PI) stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with indazole compounds and harvest as described for the apoptosis assay.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while gently vortexing to prevent clumping. Fix the cells for at least 30 minutes at 4°C.

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (to prevent staining of double-stranded RNA).

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content of the cells by flow cytometry.

Visualizing Cellular Mechanisms

To better understand the biological impact of indazole regioisomers, it is essential to visualize the experimental workflows and the cellular pathways they modulate.

experimental_workflow cluster_prep Cell Culture & Treatment cluster_assays Cytotoxicity & Mechanistic Assays cluster_analysis Data Analysis & Interpretation cell_culture Cancer Cell Lines (e.g., A549, MCF-7) treatment Treatment with Indazole Regioisomers cell_culture->treatment mtt MTT Assay (Cell Viability) treatment->mtt apoptosis Annexin V/PI Staining (Apoptosis) treatment->apoptosis cell_cycle PI Staining (Cell Cycle Analysis) treatment->cell_cycle ic50 IC50 Determination mtt->ic50 flow_cytometry Flow Cytometry Analysis apoptosis->flow_cytometry cell_cycle->flow_cytometry sar Structure-Activity Relationship (SAR) ic50->sar flow_cytometry->sar

Caption: Experimental workflow for the comparative assessment of indazole regioisomers.

signaling_pathway cluster_upstream Upstream Signaling cluster_downstream Downstream Cascade cluster_cellular_response Cellular Response growth_factor Growth Factor receptor_tk Receptor Tyrosine Kinase (e.g., VEGFR, FGFR) growth_factor->receptor_tk Binds pi3k PI3K receptor_tk->pi3k Activates akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation apoptosis Apoptosis indazole Indazole Regioisomer (Kinase Inhibitor) indazole->receptor_tk Inhibits bcl2_family Bcl-2 Family (Bax/Bcl-2 ratio) indazole->bcl2_family Modulates caspases Caspase Cascade bcl2_family->caspases Activates caspases->apoptosis

Caption: Representative signaling pathways modulated by indazole regioisomers in cancer cells.

Conclusion

The comparative assessment of indazole regioisomers underscores the critical role of positional isomerism in determining the anticancer efficacy of this privileged scaffold. The subtle changes in the substitution pattern on the indazole ring can lead to significant differences in cytotoxic potency and target selectivity. The data and protocols presented in this guide are intended to facilitate further research into the structure-activity relationships of indazole derivatives, ultimately aiding in the design and development of more potent and selective anticancer therapeutics. Continued investigation into the precise molecular mechanisms of action of different regioisomers will be crucial for unlocking the full therapeutic potential of this versatile class of compounds.

Safety Operating Guide

Proper Disposal of 4-Chloro-1-methyl-1H-indazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on the proper disposal of 4-Chloro-1-methyl-1H-indazole based on general laboratory safety principles and data from structurally similar compounds. No specific Safety Data Sheet (SDS) for this compound was readily available. Therefore, this compound should be handled as a potentially hazardous substance. Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and adhere to all local, state, and federal regulations.

Researchers, scientists, and drug development professionals must prioritize safety when handling and disposing of chemical waste. This compound, as a halogenated organic compound, requires careful management to prevent harm to personnel and the environment.[1][2]

Hazard Identification and Personal Protective Equipment (PPE)

While specific hazard data for this compound is not available, analogous chlorinated and indazole-based compounds are often classified with hazards such as being harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation.[3][4][5] Therefore, it is crucial to handle this compound with appropriate caution.

Recommended Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves. Inspect gloves before use and dispose of contaminated gloves as hazardous waste.[3]

  • Eye Protection: Use safety glasses with side shields or chemical safety goggles.[6][7]

  • Skin and Body Protection: Wear a lab coat to protect skin and clothing.[3]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.[8]

Segregation and Storage of Waste

Proper segregation of chemical waste is a critical first step in safe disposal.[1] Halogenated organic compounds must be collected separately from non-halogenated waste streams.[2][9][10][11]

  • Waste Container: Collect waste this compound and any contaminated materials (e.g., gloves, absorbent pads) in a designated, compatible, and leak-proof container.[12][13] The container should be kept tightly sealed except when adding waste.[9][14]

  • Labeling: Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound".[9][15] The label should also include the date when the first waste was added.

  • Storage: Store the labeled hazardous waste container in a designated and well-ventilated satellite accumulation area, away from incompatible materials.[12][15] Use secondary containment to prevent spills.[16]

Disposal Procedures

Never dispose of this compound down the drain or in the regular trash.[10][16] Evaporation is not an acceptable method of disposal.[13][16]

Step-by-Step Disposal Protocol:

  • Characterize the Waste: Identify all components of the waste stream containing this compound.

  • Select a Compatible Container: Choose a container made of a material that will not react with the chemical waste. The original container is often a good choice.[13]

  • Properly Label the Container: Affix a hazardous waste label with all required information.

  • Collect the Waste: Carefully transfer the waste into the labeled container, minimizing the generation of dust or aerosols.

  • Seal and Store: Securely close the container and store it in a designated satellite accumulation area.

  • Arrange for Pickup: Contact your institution's EHS department to schedule a pickup for the hazardous waste.[17]

Quantitative Data Summary

While specific quantitative data for this compound is not available, the following table summarizes the typical hazard classifications for analogous compounds, which should be considered as potential hazards for this chemical.

Hazard ClassificationDescriptionSource
Acute Toxicity, Oral (Category 3 or 4)Toxic or harmful if swallowed.[5]
Skin Irritation (Category 2)Causes skin irritation.[4]
Serious Eye Irritation (Category 2A)Causes serious eye irritation.[4][6]
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory SystemMay cause respiratory irritation.[4][6]

Experimental Protocols

This document does not cite specific experiments but provides general procedures for chemical disposal. For detailed experimental protocols involving this compound, refer to your specific laboratory's Standard Operating Procedures (SOPs).

Mandatory Visualizations

DisposalWorkflow cluster_prep Preparation cluster_collection Collection & Storage cluster_disposal Disposal start Start: Waste Generation ppe Wear Appropriate PPE start->ppe Safety First container Select Compatible Waste Container ppe->container segregate Segregate Halogenated Waste container->segregate label_waste Label Container: 'Hazardous Waste' & Chemical Name segregate->label_waste collect Collect Waste in Sealed Container label_waste->collect store Store in Designated Satellite Accumulation Area collect->store contact_ehs Contact EHS for Waste Pickup store->contact_ehs Final Step end End: Proper Disposal contact_ehs->end

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 4-Chloro-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) is readily available for 4-Chloro-1-methyl-1H-indazole (CAS No. 162502-53-6). The following guidance is based on the safety data of structurally similar compounds, such as other chloro-indazole derivatives. It is imperative to treat this compound with caution and handle it as a potentially hazardous substance. Always consult with your institution's Environmental Health and Safety (EHS) department for specific protocols.

This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound.

Hazard Identification and Personal Protective Equipment (PPE)

Based on analogous compounds, this compound is anticipated to be harmful if swallowed and may cause skin and serious eye irritation.[1][2][3] A comprehensive personal protective equipment (PPE) strategy is crucial to minimize exposure.

Recommended Personal Protective Equipment:

Protection TypeSpecificationRationale
Eye and Face Protection Safety glasses with side-shields or tightly fitting safety goggles conforming to EN166 (EU) or NIOSH (US) standards. A face shield may be necessary for splash hazards.Protects against potential eye irritation or serious eye damage from splashes or dust.[1][2]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) inspected before use. A lab coat or chemical-resistant suit should be worn to prevent skin contact.Prevents skin irritation and absorption.[1][4]
Respiratory Protection In case of dust or aerosol formation, a NIOSH-approved respirator with a particulate filter is recommended.[2]Minimizes the risk of respiratory tract irritation.
Hand Protection Wear appropriate chemical-resistant gloves. Use proper glove removal technique to avoid skin contact.Prevents direct contact and contamination.[4]

Operational Plan: Safe Handling and Storage

Proper handling and storage procedures are vital to maintaining a safe laboratory environment.

Handling Procedures:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[4]

  • Avoid the formation of dust and aerosols.[2][4]

  • Do not eat, drink, or smoke in the handling area.[4]

  • Wash hands thoroughly after handling the compound.[4]

  • Ensure that an eyewash station and safety shower are readily accessible.[4]

Storage Procedures:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[4]

  • Keep away from incompatible materials such as strong oxidizing agents.[5]

  • Store locked up.[1][4]

Disposal Plan

Dispose of this compound and any contaminated materials as hazardous waste.

Step-by-Step Disposal Protocol:

  • Waste Collection: Collect waste material in a clearly labeled, sealed, and compatible container.

  • Contaminated Materials: Any labware, gloves, or other materials that have come into contact with the compound should also be treated as hazardous waste and disposed of accordingly.

  • Consult EHS: Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures and to arrange for waste pickup. Do not dispose of this chemical down the drain or in regular trash.[3][4]

Experimental Workflow for Handling this compound

The following diagram outlines the standard workflow for safely handling this chemical in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don Personal Protective Equipment (PPE) prep_setup Prepare work area in fume hood prep_ppe->prep_setup prep_materials Gather all necessary materials and reagents prep_setup->prep_materials handle_weigh Weigh the required amount of this compound prep_materials->handle_weigh Proceed to handling handle_dissolve Dissolve or use the compound in the experiment handle_weigh->handle_dissolve cleanup_decontaminate Decontaminate work surfaces and equipment handle_dissolve->cleanup_decontaminate Experiment complete cleanup_waste Collect all waste in a labeled hazardous waste container cleanup_decontaminate->cleanup_waste cleanup_ppe Doff PPE and dispose of contaminated items cleanup_waste->cleanup_ppe cleanup_wash Wash hands thoroughly cleanup_ppe->cleanup_wash

Safe handling workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-1-methyl-1H-indazole
Reactant of Route 2
Reactant of Route 2
4-Chloro-1-methyl-1H-indazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.